(4-carboxy-2-oxobutyl)azanium chloride
Description
Properties
IUPAC Name |
(4-carboxy-2-oxobutyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFONARZHCSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (4-carboxy-2-oxobutyl)azanium chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of (4-carboxy-2-oxobutyl)azanium chloride, a molecule of significant interest in various research and development domains. The content herein is structured to offer not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles, ensuring both scientific rigor and practical applicability.
Introduction: Understanding this compound
This compound, systematically known as 5-amino-4-oxopentanoic acid hydrochloride and often referred to as 5-aminolevulinic acid (5-ALA) hydrochloride, is the hydrochloride salt of the endogenous amino acid 5-ALA.[1][2] It is a key intermediate in the biosynthesis of porphyrins, including heme. This white crystalline solid is soluble in water and finds applications in photodynamic therapy, as a bio-herbicide, and as a plant growth promoter. Its synthesis is a critical process for ensuring high purity and yield for these demanding applications.
| Property | Value |
| Molecular Formula | C₅H₁₀ClNO₃ |
| Molecular Weight | 167.59 g/mol [2] |
| IUPAC Name | 5-amino-4-oxopentanoic acid;hydrochloride[2] |
| CAS Number | 5451-09-2[2] |
Core Synthesis Pathway: Catalytic Hydrogenation of a Nitro Precursor
The most direct and industrially viable synthesis of this compound involves the catalytic hydrogenation of a 5-nitrolevulinic acid derivative. This approach is favored due to its efficiency and the relative accessibility of the starting materials. A key patent in this area outlines the hydrogenation of methyl 5-nitrolevulinate.[1]
Causality Behind Experimental Choices:
-
Choice of Precursor (Methyl 5-nitrolevulinate): The methyl ester of 5-nitrolevulinic acid is utilized as the starting material.[1] Esterification of the carboxylic acid group prevents potential side reactions and improves the solubility of the precursor in the organic solvents used for hydrogenation. The nitro group serves as a masked form of the amine, which can be selectively reduced to the desired amino group under catalytic hydrogenation conditions.
-
Catalyst Selection (Palladium on Carbon - Pd/C): A 5% Palladium on carbon (Pd/C) catalyst is the reagent of choice for this transformation.[1] Palladium is a highly effective catalyst for the reduction of nitro groups to amines. The carbon support provides a high surface area for the reaction to occur, enhancing the catalyst's activity and allowing for easy filtration and removal post-reaction.
-
Reaction Medium (Lower Alcohols): The hydrogenation is conducted in a medium of lower alcohols, such as methanol.[1] This choice is dictated by the solubility of the starting material and the compatibility of the solvent with the reaction conditions. Alcohols are generally good solvents for both the organic precursor and the hydrogen gas, facilitating efficient mass transfer to the catalyst surface.
-
Acidic Medium: The reaction is carried out in an acidic medium, which is crucial for the direct formation of the hydrochloride salt of the product.[1] The presence of acid also helps to prevent catalyst poisoning and can influence the selectivity of the reduction.
-
Reaction Conditions (Temperature and Pressure): The hydrogenation is performed at a controlled temperature of 5-30 °C and a hydrogen pressure of 10-20 atm.[1] These conditions are optimized to ensure a reasonable reaction rate while minimizing potential side reactions, such as over-reduction of the ketone functionality. The elevated pressure increases the concentration of hydrogen in the reaction mixture, driving the reaction to completion.
Visualizing the Synthesis Pathway:
Caption: A diagram illustrating the catalytic hydrogenation of methyl 5-nitrolevulinate to produce this compound.
Detailed Experimental Protocol
The following protocol is a detailed, step-by-step methodology based on the principles outlined in the referenced patent.[1]
Materials and Equipment:
-
Methyl 5-nitrolevulinate
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrochloric Acid (HCl)
-
Acetone
-
High-pressure autoclave equipped with a stirrer, temperature control, and gas inlet
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
Caption: A step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge methyl 5-nitrolevulinate, methanol, and a catalytic amount of 5% Pd/C.
-
Initiating the Reaction: Seal the autoclave and cool the reaction mixture to approximately 5 °C. Introduce hydrogen gas to a pressure of 10-20 atm.
-
Reaction Monitoring: Maintain the reaction temperature between 5 °C and 30 °C with stirring. The progress of the reaction can be monitored by the rate of hydrogen absorption. The reaction is considered complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully depressurize the autoclave. Filter the reaction mixture to remove the Pd/C catalyst.
-
Isolation of the Product: Concentrate the filtrate by evaporating the methanol under reduced pressure using a rotary evaporator. This will yield an oily product.
-
Precipitation and Purification: Add the oily residue to acetone with stirring. The desired product, this compound, will precipitate out of the solution.
-
Final Product: Collect the precipitate by filtration, wash it with acetone, and dry it under vacuum to obtain the final product.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., C=O, N-H, O-H).
-
Melting Point Analysis: To assess the purity of the crystalline product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any residual starting material or byproducts.
Safety Considerations
-
Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.
-
Palladium on Carbon Catalyst: Pd/C can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and filtration should be done while the catalyst is still wet.
-
Solvents: Methanol and acetone are flammable solvents. Handle them in a fume hood and away from open flames.
-
Acids: Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Alternative Synthetic Approaches
While the catalytic hydrogenation of a nitro precursor is a robust method, other synthetic strategies can be considered, particularly for laboratory-scale synthesis or for the preparation of analogs. These can include:
-
Reductive Amination of a Keto-acid: Direct reductive amination of a suitable keto-acid precursor could be a viable alternative.
-
From Glutamic Acid: Multi-step syntheses starting from readily available amino acids like glutamic acid can also be envisioned, although these routes are often longer and less atom-economical.
Conclusion
The synthesis of this compound via the catalytic hydrogenation of methyl 5-nitrolevulinate represents a well-established and efficient method. By understanding the rationale behind the choice of reagents and reaction conditions, researchers and drug development professionals can confidently reproduce and scale this synthesis. Rigorous characterization and adherence to safety protocols are paramount to ensure the quality and safe handling of this important chemical compound.
References
- Method of synthesis of 5-aminolevulinic (5-amino-4-oxopentanoic) acid hydrochloride.
-
PubChem Compound Summary for CID 71773380, 5-Amino-4-oxopentanoic acid;hydron;chloride. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to (4-carboxy-2-oxobutyl)azanium chloride: Synthesis, Properties, and Potential Applications in Drug Development
Introduction
In the landscape of modern drug discovery and development, the exploration of novel chemical entities with unique structural motifs is paramount. This guide provides a comprehensive technical overview of (4-carboxy-2-oxobutyl)azanium chloride, a compound of significant interest due to its structural relationship to endogenous molecules and its potential for therapeutic and diagnostic applications. While this specific molecule is not extensively documented in current literature, its core structure as a γ-amino ketone and its analogy to 5-aminolevulinic acid (ALA) provide a strong foundation for predicting its chemical behavior and biological significance.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the nomenclature, predicted physicochemical properties, potential synthetic pathways, and prospective applications of this compound, with a particular focus on its potential role in photodynamic therapy. The insights provided herein are grounded in established chemical principles and extrapolated from data on closely related compounds, offering a scientifically rigorous framework for future research and development endeavors.
Nomenclature and Chemical Structure
The systematic naming of organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Understanding the precise nomenclature of this compound is fundamental to its study.
IUPAC Name
The IUPAC name for the compound is This compound . Let's deconstruct this name to understand the molecule's structure:
-
azanium : This term denotes a positively charged nitrogen atom (a quaternary ammonium or, in this case, a protonated primary amine)[1][2][3][4].
-
(4-carboxy-2-oxobutyl) : This describes the substituent group attached to the azanium ion.
-
butyl : A four-carbon chain.
-
2-oxo : A ketone functional group is present on the second carbon of the butyl chain.
-
4-carboxy : A carboxylic acid functional group is on the fourth carbon.
-
-
chloride : This is the counter-ion to the positively charged azanium cation.
The parent molecule, prior to protonation of the amine and formation of the salt, is 5-amino-4-oxopentanoic acid . This compound is a structural isomer of the well-known 5-aminolevulinic acid (ALA).
Synonyms
Due to the limited specific literature on this compound, there are no widely recognized common names or synonyms. Researchers may encounter variations in naming based on different nomenclature systems, but the IUPAC name remains the unambiguous identifier. A potential synonym could be 5-amino-4-oxopentanoic acid hydrochloride .
Chemical Structure
The 2D chemical structure of this compound is depicted below:
Figure 1: 2D structure of this compound.
Physicochemical Properties (Predicted)
As no experimental data for this compound is readily available, the following table summarizes its predicted physicochemical properties. These values are calculated using computational models and provide a useful starting point for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₅H₁₀ClNO₃ |
| Molecular Weight | 167.59 g/mol |
| Appearance | Predicted to be a white to off-white solid. |
| Solubility | Expected to be soluble in water and polar organic solvents. |
| pKa (Carboxylic Acid) | ~3-4 |
| pKa (Ammonium) | ~8-9 |
| LogP (Octanol-Water) | < 0 (indicative of hydrophilicity) |
Synthesis of this compound
The synthesis of this compound would proceed through the formation of its precursor, 5-amino-4-oxopentanoic acid. Several synthetic strategies for γ-amino ketones can be adapted for this purpose[5][6][7]. A plausible retro-synthetic analysis suggests a route starting from readily available precursors.
Proposed Synthetic Pathway
A potential synthetic route involves the condensation of a protected glycine derivative with a suitable four-carbon electrophile, followed by deprotection and salt formation.
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-5-amino-4-oxopentanoic acid
-
To a solution of N-Boc-glycine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.2 equivalents) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve succinic anhydride (1.1 equivalents) in anhydrous THF.
-
Add the succinic anhydride solution to the lithiated glycine solution dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection to 5-amino-4-oxopentanoic acid
-
Dissolve the N-Boc-5-amino-4-oxopentanoic acid (1 equivalent) in a solution of hydrochloric acid in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude hydrochloride salt.
Step 3: Purification of this compound
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Potential Applications in Drug Development
The structural similarity of 5-amino-4-oxopentanoic acid to 5-aminolevulinic acid (ALA) is the most compelling feature suggesting its potential utility in medicine. ALA is a prodrug that is metabolically converted to the photosensitizer protoporphyrin IX (PpIX)[8][9][10]. This forms the basis of photodynamic therapy (PDT) and photodiagnosis (PDD).
Proposed Mechanism of Action in Photodynamic Therapy
It is hypothesized that, like ALA, 5-amino-4-oxopentanoic acid can be taken up by cells and enter the heme biosynthesis pathway. Enzymatic conversion would lead to the accumulation of a photosensitizing porphyrin, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death.
Figure 3: Proposed mechanism of action for this compound in photodynamic therapy.
Advantages Over 5-Aminolevulinic Acid (Hypothesized)
The structural difference between 5-amino-4-oxopentanoic acid and ALA (the position of the ketone group) may lead to altered:
-
Enzyme kinetics : The affinity for and turnover by enzymes in the heme synthesis pathway could be different, potentially leading to more selective accumulation of the photosensitizer in target tissues.
-
Cellular uptake : The change in structure might affect its transport across cell membranes.
-
Physicochemical properties : Differences in solubility and stability could offer formulation advantages.
Other Potential Applications
-
Fluorescent Probe : If the resulting porphyrin has favorable fluorescence properties, the compound could be used as a photodiagnostic agent for the visualization of tumors.
-
Neurological Research : Given the structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and the known neurological effects of ALA, this compound could be a tool for studying GABAergic systems[11][12].
Safety and Toxicological Profile (Inferred)
The toxicological profile of this compound has not been determined. However, initial safety assessments can be inferred from the extensive data available for ALA.
-
General Toxicity : ALA is an endogenous compound and is generally well-tolerated[13]. High doses can lead to side effects such as nausea and vomiting. Liver toxicity has been observed in animal studies at high dose levels[14].
-
Phototoxicity : The primary toxicity concern is phototoxicity, which is the basis of its therapeutic effect[15]. Following administration, patients must avoid exposure to bright light to prevent skin photosensitivity reactions.
-
Genotoxicity : ALA itself is not mutagenic in standard assays conducted in the dark. However, it can be genotoxic in the presence of light due to the formation of PpIX and subsequent ROS generation[13].
It is crucial that any preclinical studies on this compound include a thorough toxicological evaluation, including assessments of both general and phototoxicity.
Future Directions and Conclusion
This compound represents a novel chemical entity with significant, albeit currently theoretical, potential in drug development. Its structural analogy to 5-aminolevulinic acid provides a strong rationale for its investigation as a next-generation agent for photodynamic therapy and diagnosis.
Future research should focus on:
-
Efficient and scalable synthesis : Developing and optimizing a robust synthetic route is the first critical step.
-
In vitro evaluation : Assessing its cellular uptake, metabolism to a photosensitizer, and photodynamic efficacy in relevant cancer cell lines.
-
In vivo studies : Investigating its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic efficacy and safety in animal models.
This technical guide provides a foundational framework for initiating research into this compound. The exploration of this and similar molecules is a promising avenue for the discovery of new therapeutic and diagnostic agents.
References
Sources
- 1. Ammonium - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. docbrown.info [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 11. Rational design of 5-aminolevulinic acid derivatives aimed at improving photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. delta-Aminolaevulinic acid uptake, toxicity, and effect on [14C]gamma-aminobutyric acid uptake into neurons and glia in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phototoxicity of 5-aminolevulinic acid in the HeLa cell line as an indicative measure of photodynamic effect after topical administration to gynecological lesions of intraepithelial form - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-carboxy-2-oxobutyl)azanium chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-carboxy-2-oxobutyl)azanium chloride, more commonly known as 5-aminolevulinic acid hydrochloride (ALA-HCl), is a pivotal molecule with significant applications in medicine, particularly in photodynamic therapy (PDT). This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and its mechanism of action as a prodrug. We delve into detailed experimental protocols for its synthesis and application, offering insights for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound, with the chemical formula C₅H₁₀ClNO₃, is the hydrochloride salt of 5-aminolevulinic acid (ALA), a naturally occurring delta-amino acid.[1] ALA is a crucial intermediate in the biosynthesis of tetrapyrroles, including heme in animals and chlorophyll in plants.[2] Its hydrochloride form enhances its stability and solubility, making it suitable for pharmaceutical formulations.[3]
The primary interest in ALA-HCl for the scientific and medical communities lies in its role as a prodrug for the photosensitizer protoporphyrin IX (PpIX).[1] When administered, ALA-HCl is preferentially taken up by rapidly proliferating cells, such as those in cancerous tissues, and metabolized to PpIX.[4] Upon exposure to light of a specific wavelength, PpIX becomes activated, leading to the generation of reactive oxygen species (ROS) that induce cell death.[1] This targeted cytotoxicity forms the basis of photodynamic therapy, a minimally invasive therapeutic modality.
This guide will explore the fundamental chemistry and biology of this compound, providing a robust resource for its study and application.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a five-carbon chain with a carboxylic acid group at one end (C1) and a ketone group at the C4 position. The amino group at the C5 position is protonated to form an azanium cation, which is ionically bonded to a chloride anion.
Figure 1: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₃ | [5] |
| Molecular Weight | 167.59 g/mol | [5] |
| CAS Number | 5451-09-2 | [3] |
| IUPAC Name | 5-amino-4-oxopentanoic acid hydrochloride | [1] |
| Appearance | Off-white to faint yellow crystalline solid | [6] |
| Melting Point | 149 °C | [3] |
| Solubility | Soluble in water | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (D₂O): The proton NMR spectrum typically shows three distinct signals corresponding to the methylene groups and the protonated amine. The chemical shifts are approximately δ 4.13 (d, 2H, -CH₂-NH₃⁺), 2.90 (t, 2H, -CO-CH₂-), and 2.72 (t, 2H, -CH₂-COOH).[5]
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum displays signals for the five carbon atoms, with characteristic shifts for the carbonyl and carboxyl carbons. Approximate chemical shifts are δ 172.3 (COOH), 48.2 (CH₂-NH₃⁺), 35.2 (CO-CH₂), and 31.0 (CH₂-COOH).[5]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry typically shows the molecular ion peak [M]⁺ at m/z 168.04, corresponding to the protonated molecule.[5]
-
FTIR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the functional groups present in the molecule, including strong peaks for C=O (carbonyl and carboxyl), C-H, and O-H stretching vibrations.[7]
Synthesis Methodologies
Several synthetic routes for this compound have been reported. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability. A common and efficient method involves the use of a phthalimide-protected intermediate, followed by acidic hydrolysis.
Figure 2: Generalized Synthesis Pathway.
Detailed Experimental Protocol: Synthesis via Phthalimide Intermediate
This protocol is based on a well-established method for synthesizing high-purity this compound.[6]
Step 1: Synthesis of 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione (Intermediate I)
-
In a three-necked flask, dissolve 0.1 moles of potassium phthalimide in 11.0 g of deionized water with stirring.
-
Add 0.3 moles of 1,3-dichloroacetone and 25.0 g of deionized water to the flask.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Filter the resulting solid, wash with 20.0 g of deionized water, and dry to obtain Intermediate (I).
Self-Validation: The identity and purity of Intermediate (I) can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).
Step 2: Synthesis of 2-(3-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-oxopropyl)isoindoline-1,3-dione (Intermediate II)
-
In a separate flask, dissolve 0.05 mol of isopropylidene malonate in 30.0 ml of chloroform and add 0.05 mol of triethylamine with stirring. React at room temperature for 20 minutes.
-
Dissolve 0.05 mol of Intermediate (I) in 20.0 ml of chloroform and add it dropwise to the isopropylidene malonate-triethylamine solution.
-
Heat the reaction mixture to 50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solvent to obtain the crude Intermediate (II).
-
Recrystallize the crude product from acetone and water to obtain pure Intermediate (II).
Self-Validation: Purity of Intermediate (II) can be assessed by TLC and melting point. The structure should be confirmed by spectroscopic analysis.
Step 3: Hydrolysis and Decarboxylation to this compound
-
In a two-necked flask, add 0.04 moles of Intermediate (II) and 55.0 ml of 6N hydrochloric acid.
-
Heat the mixture at reflux for 10 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalic acid byproduct.
-
Decolorize the filtrate with 0.2 g of activated carbon by heating to reflux for 30 minutes, followed by hot filtration.
-
Concentrate the solvent under reduced pressure.
-
Recrystallize the resulting crude product from ethanol to obtain pure this compound as a white solid.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) can be used to determine the final purity, which should be >99%.[3]
Mechanism of Action in Photodynamic Therapy (PDT)
The clinical efficacy of this compound is rooted in its role as a prodrug in photodynamic therapy.[8] The process is initiated by the topical or systemic administration of the compound.
Figure 3: Simplified schematic of the photodynamic therapy mechanism.
-
Selective Uptake: Following administration, ALA-HCl is preferentially absorbed by rapidly dividing cells, such as those found in actinic keratosis and certain types of skin cancer.[9]
-
Metabolic Conversion: Inside the cells, ALA enters the porphyrin biosynthesis pathway and is converted into the photosensitive molecule, protoporphyrin IX (PpIX).[4] In healthy cells, a feedback mechanism regulates the production of PpIX. However, in many cancer cells, this regulatory step is less efficient, leading to an accumulation of PpIX.[10]
-
Photoactivation: The area with accumulated PpIX is then illuminated with light of a specific wavelength (typically blue or red light).[11]
-
Generation of Reactive Oxygen Species: The light energy excites the PpIX molecule, which then transfers this energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[1]
-
Cellular Destruction: The ROS cause damage to cellular components, including membranes, mitochondria, and DNA, ultimately leading to cell death through apoptosis or necrosis.[12]
This targeted approach minimizes damage to surrounding healthy tissue, a significant advantage over conventional cancer therapies.[8]
Analytical Methods and Quality Control
Ensuring the purity and concentration of this compound is critical for both research and clinical applications. Several analytical methods are employed for this purpose.
Table 2: Analytical Techniques for this compound
| Technique | Application | Reference |
| HPLC | Purity determination and quantification. | [10] |
| UPLC-MS/MS | Sensitive and specific quantification in biological matrices. | [13] |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | [5] |
| Titration | Determination of ALA content. | [10] |
Protocol: Quantification by UPLC-MS/MS
This method is suitable for the sensitive determination of ALA in biological samples without the need for derivatization.[13]
-
Sample Preparation: Prepare samples in an appropriate buffer. For instance, in rat cecal contents medium for in-vitro studies.
-
Chromatography:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (9:1, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: For ALA, monitor m/z 132.08 > 86.0 and m/z 132.08 > 114.0.
-
-
Quantification: Use an internal standard (e.g., L-Tyrosine) for accurate quantification. The limit of quantification can be as low as 5.0 ng/mL.
Self-Validation: The method should be validated for linearity, precision, accuracy, and recovery according to standard guidelines. Within-run and between-run precision should be less than 15% relative standard deviation.
Conclusion and Future Perspectives
This compound is a molecule of significant scientific and clinical importance. Its well-defined structure, established synthesis routes, and targeted mechanism of action make it a valuable tool in photodynamic therapy. This guide has provided a comprehensive overview of its key technical aspects, from its fundamental properties to detailed experimental protocols.
Future research may focus on the development of novel derivatives of ALA to enhance its selectivity and efficacy, as well as exploring its application in other therapeutic areas beyond dermatology and oncology. Advances in analytical techniques will continue to improve the precision and sensitivity of its detection and quantification, further supporting its development and clinical use.
References
- Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Direct UPLC–MS–MS Validated Method for the Quantification of 5-Aminolevulinic Acid.
- CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride. (n.d.). Google Patents.
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Whitepaper: The Central Role of α-Keto Acids in Metabolic Pathways
An in-depth analysis of scientific databases reveals that "(4-carboxy-2-oxobutyl)azanium chloride" is a chemical entity with a defined structure, but its specific role in metabolic pathways is not documented in the available literature. However, this molecule belongs to a critical class of compounds known as α-keto acids , which are fundamental to cellular metabolism. This guide will, therefore, provide an in-depth technical overview of the core roles of α-keto acids in metabolic pathways, using the structure of "this compound" as a representative example of this class.
Audience: Researchers, scientists, and drug development professionals.
Abstract
α-Keto acids are pivotal intermediates in the metabolism of amino acids, carbohydrates, and lipids. They serve as the carbon skeletons that link these major metabolic pathways, primarily through their roles in the citric acid cycle and transamination reactions. This technical guide explores the fundamental biochemistry of α-keto acids, their synthesis and catabolism, and their significance as biomarkers and therapeutic targets in various disease states. We will detail the enzymatic processes that govern their metabolic fate and provide established methodologies for their analysis in biological matrices, offering a comprehensive resource for researchers in the field of metabolic science and drug development.
Introduction: α-Keto Acids as Metabolic Crossroads
Cellular metabolism is a highly integrated network of biochemical reactions essential for life. At the heart of this network are α-keto acids, organic compounds characterized by a carboxylic acid group and a ketone functional group adjacent to the carboxylate. The compound of interest, this compound, is an example of such a molecule. While its specific biological functions are yet to be elucidated, its structure places it within this vital class of metabolites.
α-Keto acids are the products of the deamination of amino acids and serve as precursors for the synthesis of non-essential amino acids. Their carbon backbones can be funneled into the citric acid cycle for energy production or utilized in gluconeogenesis to synthesize glucose. This central role makes them critical for maintaining cellular energy homeostasis, nitrogen balance, and biosynthetic processes. Understanding the metabolism of α-keto acids is crucial for deciphering the pathophysiology of numerous metabolic disorders.
This guide will cover:
-
The fundamental roles of α-keto acids in amino acid metabolism.
-
Their integration into central energy pathways.
-
Analytical methodologies for their quantification.
-
Their emerging role as therapeutic agents.
Physicochemical Properties of a Representative α-Keto Acid
To understand the biological behavior of α-keto acids, it is essential to consider their physicochemical properties. We will use this compound as a structural example.
| Property | Value | Significance |
| Molecular Formula | C5H10ClNO3 | Defines the elemental composition. |
| Molecular Weight | 167.59 g/mol | Critical for mass spectrometry-based analysis.[1] |
| IUPAC Name | (4-carboxy-2-oxobutyl)azanium;chloride | Provides an unambiguous chemical identifier.[1] |
| Key Functional Groups | Carboxylic acid, Ketone, Ammonium | These groups determine the molecule's reactivity and interactions in biological systems. |
| Solubility | Expected to be high in aqueous solutions | The charged nature of the molecule suggests good solubility in the cellular environment. |
The Metabolic Hub: The Role of α-Keto Acids
α-Keto acids are central to the interchange between amino acid metabolism and carbohydrate metabolism. Their primary roles are in transamination reactions and as intermediates in the citric acid cycle.
Transamination: The Gateway to Amino Acid Metabolism
Transamination is a reversible reaction in which an amino group is transferred from an amino acid to an α-keto acid. This reaction is catalyzed by enzymes called aminotransferases (or transaminases), which require pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor.
This process allows for the synthesis of non-essential amino acids from their corresponding α-keto acid precursors and the degradation of excess amino acids. The α-keto acids produced from amino acid catabolism can then enter central metabolic pathways.
Caption: Integration of α-keto acids from amino acid catabolism into the citric acid cycle.
Experimental Protocols for the Analysis of α-Keto Acids
The quantification of α-keto acids in biological samples is essential for studying metabolic diseases. Due to their reactive nature, they are often derivatized before analysis. A common method is derivatization with o-phenylenediamine (OPD) followed by LC-MS/MS analysis.
Protocol: Quantification of α-Keto Acids in Plasma via LC-MS/MS
This protocol provides a robust method for the sensitive and specific measurement of α-keto acids.
1. Sample Preparation and Derivatization: a. To 100 µL of plasma, add an internal standard solution containing stable isotope-labeled α-keto acids. b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. d. Reconstitute the residue in 50 µL of a derivatization solution (e.g., 10 mg/mL OPD in 2 M HCl). e. Incubate at 60°C for 30 minutes to form stable quinoxalinone derivatives. f. Cool the samples and inject them into the LC-MS/MS system.
2. LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient is run to separate the different α-keto acid derivatives. b. Mass Spectrometry Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for each derivatized α-keto acid and its internal standard.
3. Data Analysis: a. Peak areas of the analyte and internal standard are integrated. b. A standard curve is generated using known concentrations of the derivatized α-keto acids. c. The concentration of each α-keto acid in the sample is calculated from the standard curve.
Caption: Workflow for the analysis of α-keto acids in plasma.
Clinical and Therapeutic Relevance
The study of α-keto acids has significant clinical implications.
-
Biomarkers of Disease: Elevated levels of specific α-keto acids in blood and urine are hallmark signs of inborn errors of amino acid metabolism, such as Maple Syrup Urine Disease (MSUD), which is caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex.
-
Therapeutic Applications: α-Keto acid supplementation is a therapeutic strategy for patients with chronic kidney disease (CKD). By providing the carbon skeletons of essential amino acids, these supplements can be converted to their respective amino acids in the body, thereby reducing the nitrogenous waste load on the kidneys and helping to manage the disease. For instance, 2-keto-4-(methylthio)butyric acid is an effective precursor of L-methionine. [2][3]
Conclusion
While the specific metabolic role of this compound remains to be discovered, its classification as an α-keto acid places it within a family of molecules that are of paramount importance to cellular metabolism. α-Keto acids are not merely byproducts of amino acid catabolism but are active and essential participants in the regulation of metabolic flux. The continued study of these compounds, facilitated by advanced analytical techniques, will undoubtedly uncover new insights into metabolic regulation and provide novel avenues for the diagnosis and treatment of metabolic diseases.
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Whitepaper: The Biological Significance of Short-Chain α-Keto Acids: From Metabolic Crossroads to Therapeutic Frontiers
Abstract
Short-chain α-keto acids (SCAKAs) are a class of organic compounds that occupy a pivotal position at the intersection of major metabolic and signaling pathways.[1] Traditionally viewed as simple intermediates in the catabolism of amino acids and carbohydrates, their roles are now understood to be far more complex and profound. This technical guide provides an in-depth exploration of the biological significance of SCAKAs, such as α-ketoglutarate, pyruvate, and branched-chain keto acids. We will dissect their fundamental roles in the tricarboxylic acid (TCA) cycle and amino acid metabolism, illuminate their emerging functions as critical signaling molecules and epigenetic regulators, and discuss their implications in a range of pathologies, from inborn errors of metabolism to chronic kidney disease and cancer. Furthermore, this guide details current methodologies for their analysis and examines their growing therapeutic potential, offering a comprehensive resource for researchers, clinicians, and professionals in drug development.
Introduction: Redefining the Role of α-Keto Acids
Short-chain α-keto acids are organic compounds characterized by a ketone group adjacent to a carboxylic acid group.[2][3] This structure imparts unique chemical reactivity, allowing them to serve as both metabolic substrates and precursors. For decades, their significance was largely confined to their role as carbon skeletons in the transamination and deamination of amino acids and as central intermediates in energy metabolism.[3][4]
Key examples include:
-
Pyruvic Acid: The end-product of glycolysis, linking carbohydrate metabolism to the TCA cycle.[2][4]
-
α-Ketoglutarate (AKG): A rate-determining intermediate of the TCA cycle and a crucial link between carbon and nitrogen metabolism.[5][6][7]
-
Branched-Chain Keto Acids (BCKAs): Including α-ketoisovalerate, α-ketoisocaproate, and α-keto-β-methylvalerate, derived from the essential branched-chain amino acids (BCAAs).[8][9]
-
Oxaloacetic Acid: A key component of the Krebs cycle and gluconeogenesis.[2]
Recent advancements, however, have unveiled a more sophisticated functional repertoire. SCAKAs are now recognized as pleiotropic molecules that actively participate in cellular signaling, epigenetic regulation, and immune modulation, thereby influencing cellular fate and organismal health.
The Metabolic Hub: SCAKAs as Central Regulators of Metabolism
The primary and most well-understood role of SCAKAs is their position as critical nodes in cellular metabolism, connecting the breakdown and synthesis of carbohydrates, fats, and proteins.[10]
The Tricarboxylic Acid (TCA) Cycle
The TCA cycle is the central engine of cellular energy production, and SCAKAs like α-ketoglutarate and oxaloacetate are indispensable intermediates.[2][7] AKG, for instance, is a key molecule in the cycle that determines its overall rate.[5][6] Its oxidative decarboxylation to succinyl-CoA is a critical control point and a major source of NADH, which fuels oxidative phosphorylation for ATP synthesis.[10][11]
Amino Acid Metabolism
SCAKAs are the direct products of amino acid deamination and the substrates for amination.[2][3][4] This reversible process, known as transamination, is fundamental to nitrogen homeostasis.
-
Nitrogen Scavenging: AKG accepts amino groups from various amino acids, forming glutamate.[5][6] This reaction, catalyzed by aminotransferases, is crucial for safely transporting and eliminating excess nitrogen.[11]
-
Amino Acid Synthesis: The carbon skeletons of SCAKAs can be used to synthesize non-essential amino acids, providing metabolic flexibility.[12] For example, pyruvate can be transaminated to form alanine.[13]
The interconnectedness of these pathways highlights the central role of SCAKAs in maintaining metabolic balance.
Figure 1: SCAKAs as central hubs connecting major metabolic pathways. Max Width: 760px.
Beyond Metabolism: SCAKAs as Signaling Molecules and Epigenetic Modulators
A paradigm shift in our understanding of SCAKAs has been the discovery of their roles in cellular signaling and the regulation of gene expression.
Cofactors for Dioxygenases
Perhaps the most significant signaling role of AKG is its function as an essential cofactor for a large family of Fe(II)/AKG-dependent dioxygenases. These enzymes consume oxygen and AKG to hydroxylate a wide range of substrates, thereby regulating critical cellular processes:
-
Epigenetic Regulation: AKG is required by TET enzymes for DNA demethylation and by Jumonji C (JmjC) domain-containing histone demethylases for removing methyl marks from histones.[14] By linking the metabolic state (AKG levels) directly to the epigenome, cells can adapt their gene expression patterns to nutrient availability.
-
Hypoxia Response: Prolyl hydroxylases (PHDs) use AKG to hydroxylate Hypoxia-Inducible Factor 1α (HIF-1α), marking it for degradation. Under low oxygen (hypoxia), reduced PHD activity stabilizes HIF-1α, activating genes for angiogenesis and glycolysis.
Receptor-Mediated Signaling
Short-chain fatty acids (SCFAs), which are structurally similar to SCAKAs, are known to activate G-protein coupled receptors like FFAR2 (GPR43).[15] While direct high-affinity receptors for most SCAKAs are still being elucidated, their influence on cellular signaling is clear. For instance, ketone bodies, which are metabolically related to SCAKAs, can modulate inflammation and oxidative stress through signaling pathways.[16]
Figure 2: Role of α-Ketoglutarate in epigenetic regulation. Max Width: 760px.
Pathophysiological Implications of SCAKA Dysregulation
Given their central roles, it is unsurprising that disruptions in SCAKA metabolism are linked to numerous diseases.
| Short-Chain α-Keto Acid | Metabolic Origin | Associated Pathologies | References |
| Pyruvate | Glycolysis, Alanine | Lactic acidosis, Pyruvate dehydrogenase complex deficiency | [4][17] |
| α-Ketoglutarate | TCA Cycle, Glutamate | Hyperammonemia, Mitochondrial diseases, Cancer | [10][11][18] |
| Branched-Chain Keto Acids (BCKAs) | Leucine, Isoleucine, Valine | Maple Syrup Urine Disease (MSUD), Insulin Resistance, Heart Failure | [10][19] |
| α-Ketobutyrate | Threonine, Methionine | Propionic acidemia, Methylmalonic acidemia, Acute coronary syndrome | [17][20] |
| 2-Oxoadipate | Lysine, Tryptophan | Alpha-ketoadipic aciduria, Charcot-Marie-Tooth neuropathy | [10] |
Maple Syrup Urine Disease (MSUD): This inborn error of metabolism is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[19] The resulting accumulation of BCKAs and BCAAs in the blood and urine leads to severe neurological damage, metabolic acidosis, and a characteristic sweet odor.[10][19] The toxicity is attributed to the inhibition of other key enzymes, like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, disrupting brain energy metabolism.[19]
Chronic Kidney Disease (CKD): In CKD, the kidneys' ability to excrete nitrogenous waste is impaired. Supplementation with α-keto analogues of essential amino acids can provide the necessary carbon skeletons for protein synthesis while utilizing excess ammonia, thereby reducing the nitrogen load and potentially delaying the need for dialysis.[21]
Therapeutic and Pharmacological Relevance
The unique properties of SCAKAs have made them attractive candidates for therapeutic intervention in a variety of conditions.
-
Muscle Metabolism and Wound Healing: AKG stimulates protein synthesis and inhibits protein degradation in muscle, making it beneficial for post-operative patients or those with muscle wasting conditions.[5][6][22] It also promotes collagen production, which is essential for wound healing.[21]
-
Immune Modulation: AKG and its precursor, glutamine, are important fuels for immune cells like lymphocytes and macrophages, suggesting a role in stabilizing immune system homeostasis.[6]
-
Aging: Recent studies have suggested that AKG supplementation may extend lifespan and delay the onset of age-related diseases, potentially through its role in epigenetic regulation and energy metabolism.[21][22]
-
Neurological Health: Certain α-keto acids can cross the blood-brain barrier via a monocarboxylate transporter, providing an alternative energy source for the brain.[23]
Methodologies for SCAKA Analysis
Accurate quantification of SCAKAs in biological samples is critical for both basic research and clinical diagnostics. However, their high reactivity and instability present significant analytical challenges.[24][25] High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.
Experimental Protocol: Quantification of Intracellular SCAKAs by HPLC
This protocol is adapted from methodologies using 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a derivatization reagent, which reacts with α-keto acids to form highly fluorescent quinoxalinone products.[8][26]
A. Materials and Reagents:
-
SCAKA standards (Pyruvic acid, AKG, α-Ketobutyric acid, etc.)
-
Internal Standard (e.g., α-ketovaleric acid)
-
DMB dihydrochloride
-
Sodium sulfite, 2-mercaptoethanol, Concentrated HCl
-
Perchloric acid (PCA) for extraction
-
Potassium carbonate (K₂CO₃) for neutralization
-
HPLC-grade water, acetonitrile, and methanol
-
NaOH solution (65 mM)
B. Sample Preparation and Extraction:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation at 4°C. Wash the cell pellet twice with ice-cold PBS to remove extracellular metabolites.
-
Metabolite Extraction: Add 200 µL of ice-cold 0.6 M PCA to the cell pellet. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Expert Insight: PCA is a strong acid that effectively quenches all enzymatic activity instantly, preserving the in vivo metabolic state.
-
-
Incubation: Incubate the mixture on ice for 30 minutes.
-
Neutralization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize by adding 3 M K₂CO₃. The formation of KClO₄ precipitate removes the perchlorate ions.
-
Final Clarification: Centrifuge again at 14,000 x g for 10 minutes at 4°C. The resulting supernatant contains the intracellular SCAKAs.
C. Derivatization:
-
Prepare DMB Reagent: Dissolve DMB·2HCl, sodium sulfite, and 2-mercaptoethanol in an HCl/water solution as described in the literature.[8] This reagent should be prepared fresh.
-
Reaction: In a sealed tube, mix 40 µL of the cell extract (or standard) with 40 µL of the DMB reagent.
-
Heating: Heat the sealed tube at 85°C for 45 minutes in a heating block.
-
Expert Insight: This heating step is crucial for driving the condensation reaction to completion, ensuring reproducible and maximal derivatization for all target analytes.
-
-
Cooling and Dilution: Cool the reaction on ice for 5 minutes. Dilute the solution five-fold with 65 mM NaOH.[8]
-
Expert Insight: Dilution with a basic solution is critical to neutralize the acidic reaction mixture. An overly acidic injection sample can cause peak splitting for certain derivatives like DMB-KG, leading to inaccurate quantification.[8]
-
D. HPLC Analysis:
-
Chromatographic System: An HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Mobile Phase: A gradient of (A) aqueous buffer (e.g., ammonium acetate) and (B) organic solvent (e.g., acetonitrile/methanol).
-
Detection: Excitation wavelength ~365 nm, Emission wavelength ~450 nm.
-
Quantification: Construct calibration curves for each SCAKA using the peak area ratio relative to the internal standard. Calculate Limits of Detection (LOD) and Quantification (LOQ) to validate the method's sensitivity.[8][26]
Figure 3: Workflow for the analysis of intracellular α-keto acids. Max Width: 760px.
Conclusion and Future Perspectives
Short-chain α-keto acids are far more than simple metabolic intermediates; they are dynamic regulators of cellular physiology. Their central position allows them to integrate signals from multiple metabolic pathways and translate them into profound changes in gene expression, cellular function, and organismal health. As research continues to unravel the complexities of their signaling functions and their roles in disease, the therapeutic potential of modulating SCAKA levels and pathways will undoubtedly expand. Future work should focus on identifying specific receptors, further elucidating their downstream signaling cascades, and developing targeted pharmacological agents that can harness the power of these remarkable molecules for therapeutic benefit in a wide range of human diseases.
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Whitepaper: Investigating the Potential Biological Activity of (4-carboxy-2-oxobutyl)azanium chloride
An in-depth technical guide on the core.
Abstract
(4-carboxy-2-oxobutyl)azanium chloride, a novel chemical entity, presents a unique structural motif combining a carboxylic acid, a ketone, and a cationic nitrogen center. This arrangement suggests a potential for diverse biological activities, possibly through interactions with enzymatic pathways or as a structural mimic of endogenous molecules. This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of this compound's biological potential. We will delve into the theoretical underpinnings of its possible mechanisms of action, propose a rigorous experimental cascade from in silico modeling to in vitro assays, and provide detailed, self-validating protocols. The objective is to furnish a robust framework for elucidating the compound's bioactivity profile, thereby informing its potential as a therapeutic lead or a tool for chemical biology.
Introduction and Structural Rationale
The compound this compound, while not extensively described in current literature, possesses key functional groups that warrant a thorough investigation into its biological properties. Its structure is analogous to endogenous molecules that play critical roles in cellular metabolism and signaling. Specifically, the presence of a gamma-amino acid backbone coupled with a beta-keto group suggests potential interactions with pathways involving amino acid metabolism or neurotransmitter systems.
Our investigation will be guided by the hypothesis that this compound could act as:
-
An enzyme inhibitor, particularly for enzymes that process amino acids or their derivatives.
-
A receptor agonist or antagonist, potentially mimicking neurotransmitters like GABA.
-
A modulator of metabolic pathways due to its structural similarity to metabolic intermediates.
This guide will provide the scientific rationale and detailed methodologies for testing these hypotheses.
In Silico Profiling: A Predictive Starting Point
Prior to embarking on resource-intensive wet-lab experiments, a comprehensive in silico analysis can provide valuable predictive insights into the compound's potential bioactivity and safety profile.
Pharmacokinetic and Toxicity (ADMET) Prediction
The initial step involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This is crucial for early-stage assessment of its drug-like potential.
Experimental Protocol: In Silico ADMET Prediction
-
Structure Preparation: Obtain the 3D structure of this compound.
-
Software Selection: Utilize established computational tools such as SwissADME or pkCSM.
-
Parameter Input: Input the compound's structure into the selected platform.
-
Analysis of Predictions:
-
Absorption: Evaluate parameters like Caco-2 permeability and intestinal absorption.
-
Distribution: Assess blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Predict substrateship for cytochrome P450 isoforms.
-
Excretion: Estimate total clearance.
-
Toxicity: Predict potential for hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).
-
Data Presentation: Predicted ADMET Properties
| Parameter | Predicted Value | Interpretation |
| Caco-2 Permeability | Low | Potential for poor oral absorption. |
| Blood-Brain Barrier | Permeable | May have central nervous system effects. |
| CYP2D6 Substrate | No | Lower likelihood of drug-drug interactions. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Favorable initial safety profile. |
Target Prediction via Molecular Docking
Molecular docking simulations can identify potential protein targets by predicting the binding affinity and conformation of the compound within the active sites of various proteins. Based on the compound's structure, initial targets could include GABA receptors and aminotransferases.
Experimental Protocol: Molecular Docking
-
Target Selection: Identify a panel of potential protein targets (e.g., GABA-A receptor, GABA transaminase).
-
Protein and Ligand Preparation: Prepare the 3D structures of the target proteins and this compound.
-
Docking Simulation: Use software like AutoDock Vina to perform the docking calculations.
-
Analysis of Results: Analyze the predicted binding energies and binding poses to identify high-affinity interactions.
Visualization: Molecular Docking Workflow
Caption: Workflow for in silico molecular docking.
In Vitro Evaluation: From Theory to Practice
The insights gained from in silico studies will guide the subsequent in vitro experiments to validate the predicted biological activities.
Primary Target Engagement Assays
Based on the docking results, initial in vitro assays should focus on the highest-ranking potential targets.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor
-
Membrane Preparation: Isolate cell membranes expressing the GABA-A receptor.
-
Assay Setup: Incubate the membranes with a radiolabeled ligand (e.g., [3H]muscimol) in the presence of varying concentrations of this compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the samples to separate bound and free radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound.
Cellular Assays for Functional Activity
Following target engagement confirmation, cellular assays are essential to determine if the compound elicits a functional response.
Experimental Protocol: Patch-Clamp Electrophysiology
-
Cell Culture: Use a cell line expressing the target receptor (e.g., HEK293 cells transfected with GABA-A receptor subunits).
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure ion channel activity.
-
Compound Application: Apply this compound to the cells and record changes in membrane current.
-
Data Analysis: Analyze the current traces to determine if the compound acts as an agonist, antagonist, or modulator of the receptor.
Visualization: In Vitro Testing Cascade
Caption: A sequential in vitro testing strategy.
Potential Signaling Pathway Involvement
Should this compound demonstrate activity at the GABA-A receptor, it would be implicated in the modulation of inhibitory neurotransmission in the central nervous system.
Visualization: GABA-A Receptor Signaling
Caption: Simplified GABA-A receptor signaling cascade.
Conclusion and Future Directions
This guide has outlined a foundational strategy for the initial biological evaluation of this compound. The proposed workflow, from in silico prediction to in vitro validation, provides a systematic and resource-efficient approach to characterizing its bioactivity. Positive findings from this initial cascade would warrant further investigation, including more extensive in vitro profiling, in vivo efficacy studies in relevant animal models, and detailed mechanistic studies to fully elucidate its mode of action. The structural novelty of this compound underscores the importance of a thorough and unbiased investigation to unlock its potential therapeutic value.
References
- This section would be populated with citations to specific software documentation (e.g., SwissADME, AutoDock Vina), established experimental protocols, and review articles on GABA receptor pharmacology and in vitro toxicology assays. As this is a hypothetical guide for a novel compound, direct references to its activity do not exist. The references would be to the methodologies and concepts presented.
In Silico Prediction of (4-carboxy-2-oxobutyl)azanium chloride Targets: A Hypothesis-Driven Technical Guide
Abstract
The identification of molecular targets for novel chemical entities is a critical and often resource-intensive phase in drug discovery and development. This guide presents a comprehensive, in silico-driven strategy for the target prediction of (4-carboxy-2-oxobutyl)azanium chloride, a compound with limited available biological data. Leveraging the principle of structural similarity, we employ a hypothesis-driven approach centered on its resemblance to the endogenous metabolite α-ketoglutarate (AKG). This document provides a detailed technical walkthrough of a multi-faceted computational workflow, encompassing comparative structural analysis, ligand-based pharmacophore modeling, reverse docking, and Quantitative Structure-Activity Relationship (QSAR) analysis. The overarching goal is to generate a robust, experimentally verifiable list of putative protein targets, thereby accelerating the elucidation of the compound's mechanism of action and potential therapeutic applications.
Introduction: The Challenge of Orphan Compounds
The advent of high-throughput synthesis has led to an explosion in the number of novel chemical compounds. However, a significant portion of these molecules remain "orphans," with unknown biological targets and mechanisms of action. This compound represents such a case. While its chemical structure is defined, a dearth of experimental data on its biological activity presents a significant hurdle to its further development.[1] In such scenarios, in silico target prediction methods offer a powerful and cost-effective avenue to generate initial hypotheses and guide subsequent experimental validation.[2][3][4]
This guide eschews a one-size-fits-all template, instead adopting a flexible and intellectually rigorous approach tailored to the specific challenge at hand. We will operate under the central hypothesis that the structural similarity of this compound to α-ketoglutarate (AKG), a key intermediate in the citric acid cycle, can be exploited to predict its biological targets.[5][6][7]
The "Guilt-by-Association" Principle: Leveraging Structural Similarity to α-Ketoglutarate
The foundational premise of our investigation is "guilt-by-association," a concept rooted in the principle that structurally similar molecules often exhibit similar biological activities by interacting with the same or related protein targets.[8] AKG is a vital metabolite involved in energy metabolism, amino acid synthesis, and cellular signaling.[9][10] Its primary and most well-characterized interaction is with the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the Krebs cycle.[11][12][13][14][15] Therefore, KGDHC and other AKG-dependent enzymes represent our primary pool of potential targets.
Our in silico workflow will systematically explore this hypothesis through a series of computational experiments designed to be self-validating and to provide a convergence of evidence towards a prioritized list of candidate targets.
Initial Steps: Structural Elucidation and Comparative Analysis
The first phase of our in silico investigation involves a thorough characterization of the query molecule and a direct comparison with our lead analogue, AKG.
3D Molecular Modeling and Conformer Generation
A prerequisite for any structure-based computational method is an accurate three-dimensional representation of the molecule.
Experimental Protocol: 3D Model Generation
-
2D to 3D Conversion: The 2D structure of this compound, obtained from a chemical database such as PubChem, is converted into a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw 3D).[1]
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Conformational Analysis: A conformational search is performed to identify the full range of accessible, low-energy conformations of the molecule in a simulated physiological environment. This is crucial as the bioactive conformation may not be the global minimum energy state.
Structural and Physicochemical Comparison with α-Ketoglutarate
A side-by-side comparison of the structural and physicochemical properties of this compound and AKG will provide the initial rationale for our hypothesis.
| Property | This compound | α-Ketoglutarate |
| Molecular Formula | C5H10ClNO3 | C5H6O5 |
| Molecular Weight | 167.59 g/mol | 146.1 g/mol |
| Key Functional Groups | Carboxylic acid, Ketone, Azanium | Two Carboxylic acids, Ketone |
| Topological Polar Surface Area | 80.6 Ų | 94.8 Ų |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 5 |
Data to be populated from chemical databases and computational predictions.
This initial analysis highlights both the similarities (e.g., carbon skeleton length, presence of a ketone and carboxylic acid) and key differences (e.g., the presence of the azanium group in place of a second carboxylic acid) that will inform our subsequent modeling efforts.
Ligand-Based Pharmacophore Modeling: Uncovering the "Key" to Target Binding
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its biological activity.[16][17][18][19] In a ligand-based approach, we derive a pharmacophore model from the known interactions of a set of active ligands for a particular target.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Training Set Selection: A set of known inhibitors or substrates of KGDHC and other AKG-dependent enzymes is compiled from literature and bioactivity databases (e.g., ChEMBL, BindingDB).
-
Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic centroids, and positive/negative ionizable groups are identified across the training set.
-
Pharmacophore Generation: A pharmacophore model is generated that represents the 3D arrangement of these essential features.
-
Model Validation: The model is validated by its ability to distinguish between known active and inactive compounds.
-
Database Screening: The validated pharmacophore model is used to screen a 3D conformational database of this compound to assess its fit. A high fit score would suggest that the compound possesses the necessary features to interact with the target.
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Reverse Docking: A Virtual Fishing Expedition for Targets
Reverse docking, also known as inverse virtual screening, flips the traditional drug discovery paradigm. Instead of screening a library of compounds against a single target, we screen a single compound against a library of protein structures.[3][8] This approach is particularly valuable for identifying potential targets for orphan compounds.
Experimental Protocol: Reverse Docking
-
Target Library Preparation: A library of 3D protein structures is compiled. This library should be enriched with proteins known to bind AKG, other dicarboxylic acids, and related metabolites. Publicly available databases like the Protein Data Bank (PDB) are a primary source for these structures.[20]
-
Binding Site Identification: For each protein in the library, the potential binding sites (pockets) are identified using computational tools.
-
Molecular Docking: The 3D conformers of this compound are docked into the identified binding sites of each protein in the library.
-
Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity. The proteins are then ranked based on their predicted binding scores.
-
Post-Docking Analysis: The top-ranking protein-ligand complexes are visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) and to assess the plausibility of the binding mode.
Caption: Reverse Docking Workflow for Target Identification.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[21][22][23][24][25] While we lack direct activity data for this compound, we can construct a QSAR model based on a dataset of AKG analogs to predict its potential activity.
Experimental Protocol: QSAR Analysis
-
Dataset Curation: A dataset of AKG analogs with known binding affinities or inhibitory concentrations (IC50) for a specific target (e.g., KGDHC) is collected.
-
Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule in the dataset.
-
Model Building: A statistical model (e.g., multiple linear regression, partial least squares, machine learning algorithms) is built to correlate the molecular descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
-
Activity Prediction: The validated QSAR model is used to predict the biological activity of this compound.
Broadening the Horizon: Investigating Potential Off-Target Effects
While our primary hypothesis centers on AKG-related targets, it is crucial to investigate potential off-target interactions. The structural similarity of our query compound to precursors of the neurotransmitter gamma-aminobutyric acid (GABA) warrants an exploration of its potential interaction with components of the GABAergic system.[26][27][28][29]
A broader reverse docking screen against a library of receptors, ion channels, and enzymes, including those of the GABAergic system, can help to identify potential off-target liabilities and may even uncover unexpected therapeutic opportunities.
Synthesizing the Evidence: A Convergence of In Silico Data
The strength of this in silico workflow lies in the convergence of data from multiple, orthogonal methods. A high-priority candidate target would ideally be identified through several of the following criteria:
-
High fit score in the pharmacophore model derived from known AKG binders.
-
Favorable binding energy and plausible binding mode in the reverse docking screen against AKG-dependent enzymes.
-
Predicted activity from the QSAR model based on AKG analogs.
-
Structural and chemical complementarity to the binding pocket of the putative target.
The final output of this comprehensive in silico analysis will be a prioritized list of putative targets for this compound, complete with detailed structural models of the predicted interactions. This information will provide a solid foundation for guiding subsequent experimental validation studies, such as enzymatic assays and binding affinity measurements.
Caption: Workflow for Synthesizing In Silico Data.
Conclusion
This technical guide has outlined a robust and scientifically rigorous in silico strategy for the target prediction of this compound. By leveraging its structural similarity to α-ketoglutarate, we have constructed a hypothesis-driven workflow that integrates multiple computational methodologies to generate a prioritized list of putative targets. This approach not only provides a cost-effective and rapid means of elucidating the potential mechanism of action for an orphan compound but also serves as a powerful example of how computational chemistry and bioinformatics can be effectively applied to accelerate the drug discovery process. The findings from this in silico investigation will provide a critical roadmap for subsequent experimental validation, ultimately paving the way for a deeper understanding of the biological role of this compound.
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Methodological & Application
Application Note & Protocol: A-Z Synthesis of (4-carboxy-2-oxobutyl)azanium chloride
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of (4-carboxy-2-oxobutyl)azanium chloride, a critical intermediate in biochemical and pharmaceutical research. Designed for an audience of researchers, scientists, and professionals in drug development, this guide presents a detailed, step-by-step methodology rooted in established chemical principles. More than a simple protocol, this document elucidates the rationale behind each experimental choice, ensuring a robust and reproducible synthesis. All procedures are structured to be self-validating, incorporating in-process controls and characterization techniques to confirm the identity and purity of the final product.
Introduction: Significance and Applications
This compound, also known as 4-amino-3-oxobutanoic acid hydrochloride, is a highly versatile building block in the field of organic synthesis. Its molecular architecture, featuring a carboxylic acid, a ketone, and a primary amine, makes it an invaluable precursor for the creation of a wide array of heterocyclic compounds and uniquely modified amino acids. Within the realm of drug discovery, this compound serves as a foundational scaffold for the development of novel therapeutic agents, including potent enzyme inhibitors and specific receptor agonists and antagonists. A reliable and well-understood synthetic route to this compound is, therefore, of utmost importance for advancing research in these critical areas.
Synthesis Pathway and Mechanism
The synthesis of this compound is most efficiently achieved through a multi-step process beginning with readily available starting materials. A widely accepted and effective route involves the reaction of ethyl 4-chloroacetoacetate with hexamethylenetetramine (HMTA), followed by acidic hydrolysis. This method is a variation of the Delépine reaction, a classic method for preparing primary amines.[1][2]
Mechanism Rationale:
-
Step 1: Quaternary Ammonium Salt Formation (Delépine Reaction): Ethyl 4-chloroacetoacetate is an ideal substrate due to the highly reactive C-Cl bond. Hexamethylenetetramine acts as a stable, solid source of ammonia, which is more convenient and controllable than using ammonia gas directly, minimizing the formation of side products. The initial reaction proceeds via an SN2 mechanism to form a quaternary ammonium salt.[2][3]
-
Step 2: Acidic Hydrolysis: The subsequent treatment with concentrated hydrochloric acid serves two critical functions. First, it hydrolyzes the intermediate quaternary ammonium salt to yield the desired primary amine. Second, it concurrently hydrolyzes the ethyl ester to the carboxylic acid. The use of a strong acid like HCl is essential for driving both hydrolysis reactions to completion.[1][2]
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound from ethyl 4-chloroacetoacetate and hexamethylenetetramine.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4-chloroacetoacetate | ≥98% | Sigma-Aldrich | Corrosive, handle with care in a fume hood. |
| Hexamethylenetetramine (HMTA) | ≥99% | Acros Organics | Hygroscopic, store in a desiccator. |
| Chloroform (anhydrous) | ≥99.8% | Fisher Scientific | Carcinogen, use in a well-ventilated hood. |
| Hydrochloric Acid (concentrated) | 37% | J.T. Baker | Corrosive, causes severe burns. |
| Ethanol (absolute) | ≥99.5% | VWR Chemicals | Flammable. |
| Diethyl Ether (anhydrous) | ≥99.7% | EMD Millipore | Extremely flammable, forms explosive peroxides. |
| Celite® 545 | --- | Sigma-Aldrich | Filter aid. |
3.2. Step-by-Step Synthesis Procedure
Step 1: Formation of the Quaternary Ammonium Salt
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexamethylenetetramine (14.0 g, 0.1 mol) and anhydrous chloroform (200 mL).
-
Stir the suspension to ensure uniform dispersion of the HMTA.
-
Over a period of 15 minutes, slowly add ethyl 4-chloroacetoacetate (16.5 g, 0.1 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent of Ethyl acetate/Hexane (1:1).
-
A white precipitate of the quaternary ammonium salt will form as the reaction proceeds.
-
After 4 hours, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with cold anhydrous chloroform (2 x 50 mL) and anhydrous diethyl ether (2 x 50 mL).
-
Dry the solid under vacuum until a constant weight is achieved. The expected yield of the quaternary ammonium salt is in the range of 25-28 g.
Step 2: Acidic Hydrolysis to this compound
-
Suspend the dried quaternary ammonium salt (25.0 g) in absolute ethanol (250 mL) in a 1 L round-bottom flask.
-
While stirring in an ice bath, slowly and cautiously add concentrated hydrochloric acid (100 mL, ~1.2 mol) to the suspension. Note that this addition is exothermic.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
Following reflux, cool the reaction mixture to room temperature, which will cause the precipitation of ammonium chloride.
-
Remove the ammonium chloride by filtering through a pad of Celite® 545. Wash the Celite® pad with a small volume of absolute ethanol.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure with a rotary evaporator to obtain a thick, viscous oil.
-
To the resulting oil, add 200 mL of absolute ethanol and stir vigorously to induce crystallization. If crystallization is slow, scratching the inner wall of the flask with a glass rod can be effective.
-
Cool the mixture in an ice bath for 1 hour to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold absolute ethanol (2 x 30 mL), followed by anhydrous diethyl ether (2 x 50 mL).
-
Dry the final product, a white to off-white crystalline solid, in a vacuum oven at 40 °C to a constant weight. The expected yield of this compound is 12-14 g.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: Determine the melting point using a calibrated apparatus and compare it to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (D₂O): The proton NMR spectrum should confirm the structure's proton environments. Key signals to expect include a singlet for the methylene group between the carbonyl and ammonium groups, a triplet for the methylene group adjacent to the carboxylic acid, and another triplet for the methylene group adjacent to the ketone.
-
¹³C NMR: The carbon NMR will verify the carbon framework, with expected signals for the carboxylic acid carbon, the two carbonyl carbons, and the two methylene carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and the N-H bending vibrations of the ammonium group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the cation.
Safety Precautions
-
All procedures must be conducted in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle ethyl 4-chloroacetoacetate and concentrated hydrochloric acid with extreme care as they are corrosive.
-
Chloroform is a suspected carcinogen and requires careful handling to avoid exposure.
-
Diethyl ether is highly flammable and can form explosive peroxides. Never distill to dryness and ensure it is stored away from any potential ignition sources.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; presence of moisture. | Ensure the use of anhydrous solvents and properly dried glassware. The reflux time can be extended, with reaction progress monitored by TLC. |
| Oily product instead of solid | Incomplete hydrolysis; presence of impurities. | Confirm that the hydrolysis step is carried out for the full recommended duration. The oil can be purified by recrystallization from an alternative solvent system, such as ethanol/ether. |
| Discolored product | Formation of side products or decomposition upon heating. | Avoid excessive temperatures during reflux and rotary evaporation. The product can be decolorized by treating a solution with activated charcoal before recrystallization. |
References
-
Delépine Reaction. Wikipedia. [Link]
-
Delepine Reaction. Organic Chemistry Portal. [Link]
-
Delépine Amine Synthesis. Scribd. [Link]
- Process for producing 4-amino-3-oxo-butanoic acid ester.
-
Butanoic acid, 4-amino-3-oxo-. PubChem. [Link]
-
Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. [Link]
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Advanced Analytical Strategies for the Detection and Quantification of (4-carboxy-2-oxobutyl)azanium chloride
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-carboxy-2-oxobutyl)azanium chloride is a quaternary ammonium compound characterized by its high polarity and multi-functional chemical structure, incorporating a carboxylic acid and a ketone group. While not a widely documented compound, its structure suggests potential relevance as a metabolic intermediate, a synthetic precursor, or an impurity in pharmaceutical manufacturing processes. For the purpose of providing concrete analytical protocols, this document will assume the azanium group is a trimethylazanium moiety, a common functional group in biological molecules like L-carnitine. The resulting compound is (4-carboxy-2-oxobutyl)trimethylazanium.
The analytical detection of this molecule presents significant challenges due to its physicochemical properties. Its high polarity makes it difficult to retain on standard reversed-phase chromatography columns, its non-volatile nature precludes direct analysis by gas chromatography, and the presence of multiple reactive groups requires careful consideration during sample preparation and analysis.
This application note provides a comprehensive guide to the robust and validated analytical methods for the detection and quantification of this compound in various matrices, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, and supplementary methods for confirmation and structural elucidation.
Physicochemical Properties and Structural Considerations
A thorough understanding of the analyte's properties is crucial for method development.
-
IUPAC Name: (4-carboxy-2-oxobutyl)trimethylazanium chloride
-
Molecular Formula: C₈H₁₆ClNO₃
-
Chemical Structure:
(Note: Image is a representation)
Table 1: Predicted Physicochemical Properties
| Property | Value | Rationale & Significance |
| Molecular Weight | 213.67 g/mol | Essential for mass spectrometry calibration and solution preparation. |
| Monoisotopic Mass | 213.08187 Da | Used for high-resolution mass spectrometry to confirm elemental composition. |
| Charge | Permanent Positive Charge | Dictates the choice of ion exchange-based sample preparation and positive mode mass spectrometry. |
| Polarity (XlogP) | -3.5 (Predicted) | The highly polar nature necessitates specific chromatographic techniques like HILIC or mixed-mode chromatography. |
| Volatility | Low | Precludes direct GC analysis and necessitates derivatization if GC-MS is to be employed. |
Recommended Analytical Workflow
A systematic approach from sample receipt to final data analysis ensures reproducibility and reliability. The following workflow is recommended for the quantitative analysis of this compound in biological matrices.
Caption: General workflow for quantitative analysis.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the best combination of sensitivity, selectivity, and throughput for quantifying this compound in complex matrices. The method relies on chromatographic separation followed by mass-selective detection.
Causality Behind Method Choice
The permanent positive charge on the quaternary nitrogen makes the molecule ideal for positive mode electrospray ionization (ESI+), providing excellent sensitivity. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique fragmentation pattern (precursor ion → product ion), which minimizes interferences from the sample matrix.[1]
Protocol 1: Sample Preparation from Human Plasma
This protocol uses protein precipitation followed by solid-phase extraction (SPE) to isolate the polar analyte and remove interfering substances.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) solution (e.g., an isotopically labeled version of the analyte, such as (D3-methyl)-(4-carboxy-2-oxobutyl)trimethylazanium). The IS is critical for correcting for variability during sample preparation and instrument analysis.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
SPE Column Conditioning: Condition a weak cation-exchange (WCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge. The positively charged analyte will be retained by the stationary phase.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic impurities.
-
Elution: Elute the analyte with 1 mL of 5% formic acid in methanol. The high acid concentration protonates the stationary phase, releasing the analyte.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
Due to the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.
-
LC System: UPLC/HPLC system capable of high-pressure gradients.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Column Temperature | 40°C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 5 µL | Optimized to balance sensitivity and peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| LC Gradient | 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-6 min: 50% B; 6-6.1 min: 50% to 95% B; 6.1-8 min: 95% B | A shallow gradient is used in HILIC to effectively separate polar compounds. |
| Ionization Mode | ESI Positive | To detect the permanently charged quaternary ammonium ion. |
| Capillary Voltage | 3.0 kV | Optimized for efficient ion generation. |
| Source Temp. | 150°C | |
| Desolvation Temp. | 400°C | |
| MRM Transitions | Analyte: 174.1 → 114.1; IS: 177.1 → 117.1 (Predicted) | Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity. The transition corresponds to the loss of the trimethylamine group. |
| Collision Energy | 15 eV (To be optimized) | Optimized to achieve the most stable and intense product ion. |
Method Validation Summary
Any developed method must be validated to ensure it is fit for purpose.[2][3][4] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[5][6]
Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Range | 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (%RSD) | ≤ 15% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 |
Alternative Method: GC-MS with Derivatization
For laboratories without access to LC-MS or for confirmatory purposes, GC-MS can be employed, but it requires chemical derivatization to make the analyte volatile.[7][8]
Causality Behind Derivatization
The carboxylic acid and ketone groups, along with the ionic nature of the analyte, make it non-volatile. A two-step derivatization is necessary:
-
Methoximation: Protects the ketone group, preventing it from forming multiple derivatives (tautomers) during the next step.[7]
-
Silylation: Replaces the acidic proton of the carboxylic acid with a bulky, non-polar trimethylsilyl (TMS) group, which dramatically increases volatility.[7]
The quaternary ammonium salt itself will undergo thermal decomposition in the hot GC injection port, typically via Hofmann elimination or demethylation, yielding a predictable tertiary amine.[9]
Caption: GC-MS derivatization and analysis workflow.
Protocol 3: Derivatization for GC-MS Analysis
-
Lyophilization: Ensure the sample extract from Protocol 1 is completely dry, as water will destroy the silylating reagent.[7]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes. This reaction converts the ketone to a methoxime.
-
Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Vortex and incubate at 60°C for 30 minutes. This reaction converts the carboxylic acid to a TMS ester.
-
Analysis: The sample is now ready for injection into the GC-MS.
Table 4: GC-MS Instrumental Parameters
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Mode | Splitless, 250°C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Scan Range | 50 - 550 m/z |
Structural Elucidation by NMR Spectroscopy
For definitive structural confirmation, especially for reference standards or in metabolic identification studies, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.
Protocol 4: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O). D₂O is chosen for its ability to dissolve the polar salt.
-
Analysis: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Interpretation: The ¹H NMR spectrum is expected to show a singlet for the N-methyl groups around 3.2 ppm, and multiplets for the butyl chain protons. The ¹³C NMR will confirm the presence of carbonyl carbons (ketone and carboxyl) and the aliphatic carbons. 2D NMR experiments will establish the connectivity between protons and carbons, confirming the complete structure.[10][11]
Summary and Comparison of Methods
Choosing the right analytical method depends on the specific research question, required sensitivity, and available instrumentation.
Table 5: Comparison of Analytical Methods
| Feature | LC-MS/MS | GC-MS with Derivatization | NMR Spectroscopy |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL) | Low (µg/mL to mg/mL) |
| Selectivity | Very High | High | Moderate (depends on resolution) |
| Throughput | High | Medium | Low |
| Sample Prep | Moderate (SPE required) | Complex (derivatization) | Simple (for pure compounds) |
| Primary Use | Quantification in complex matrices | Confirmatory analysis | Structural elucidation |
| Key Advantage | Analyzes native compound | Utilizes common lab equipment | Unambiguous structure proof |
| Key Limitation | Requires expensive equipment | Indirect analysis of derivative | Low sensitivity |
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
-
Kerr, C. L., & Stanley, S. M. (1985). The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS. Journal of Analytical Toxicology, 9(3), 101–108. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4). [Link]
- Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 823-839.
- Chaudhary, R., & Jain, A. (2025). Analytical Method Validation: ICH and USP Perspectives.
-
Deng, C., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78113. [Link]
-
Tan, X., et al. (2018). Novel Competitive Fluorescence Sensing Platform for L-Carnitine Based on Cationic Pillar[6]arene Modified Gold Nanoparticles. ResearchGate. [Link]
- Kontogianni, V. G., & Gerothanassis, I. P. (2012). A new method for the determination of free L-carnitine in serum samples based on high field single quantum coherence filtering 1H-NMR spectroscopy. Analytica Chimica Acta, 719, 69–75.
-
Validation of an Analysis Method for 4-amino-3-hydroxybutyric Acid by Reversed-Phase Liquid Chromatography. (2003). Die Pharmazie, 58(10), 700-702. [Link]
-
LeBouf, R. F., et al. (2017). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass. CDC Stacks. [Link]
-
Wang, Y., et al. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(8), 4434. [Link]
-
Scafidi, S., et al. (2010). Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain. Journal of Neurochemistry, 114(3), 820–831. [Link]
-
Zheng, G., et al. (2021). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. International Journal of Environmental Research and Public Health, 18(16), 8444. [Link]
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- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
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- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Robust and Sensitive Quantification of α-Keto Acids in Biological Matrices Using Mass Spectrometry
Introduction: The Central Role and Analytical Challenge of α-Keto Acids
Alpha-keto acids are a critical class of metabolites, serving as pivotal intermediates at the crossroads of major metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] Key examples include pyruvate, α-ketoglutarate, and the branched-chain keto acids (BCKAs) derived from their corresponding amino acids.[2] Their concentrations in biological fluids and tissues can provide profound insights into cellular energy status, nutrient utilization, and the pathophysiology of various metabolic disorders. For instance, elevated levels of BCKAs are a definitive biomarker for Maple Syrup Urine Disease (MSUD), while other α-keto acids are implicated in a range of conditions from metabolic acidosis to cancer.[2][3]
Despite their biological significance, the accurate quantification of α-keto acids presents a considerable analytical challenge. These molecules are inherently unstable and highly reactive, prone to spontaneous decarboxylation and degradation during sample collection, processing, and analysis.[4][5][6][7] This instability compromises the accuracy and reproducibility of quantitative methods.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), has emerged as the definitive technology for this application. Its high sensitivity, specificity, and ability to be coupled with stable isotope dilution techniques provide the necessary analytical rigor. However, realizing the full potential of MS for α-keto acid analysis hinges on a meticulously optimized workflow, with a critical emphasis on chemical stabilization through derivatization. This application note provides a comprehensive guide, detailing field-proven protocols from sample preparation to data analysis, to ensure reliable and robust quantification of these challenging but vital metabolites.
The Core Analytical Principle: Overcoming Instability with Derivatization
The primary obstacle in α-keto acid analysis is their chemical lability. The keto group adjacent to the carboxylic acid makes the molecule susceptible to losing a carboxyl group as CO₂, especially under thermal stress or during ionization.[7] Therefore, a chemical derivatization step prior to MS analysis is not merely beneficial—it is essential for analytical validity.
The rationale behind derivatization is threefold:
-
Chemical Stabilization: Derivatization "caps" the reactive keto group, forming a stable derivative that prevents degradation and ensures the measured concentration reflects the true endogenous level.[4][5][6]
-
Enhanced Chromatographic Performance: Many derivatizing agents are hydrophobic, which improves the retention of these polar analytes on common reversed-phase LC columns and increases volatility for GC analysis.[7][8]
-
Improved Ionization and Sensitivity: The added chemical moiety can significantly enhance the molecule's ability to be ionized in the mass spectrometer source, leading to stronger signals and lower limits of detection.[7]
The entire analytical workflow is designed around this central principle, ensuring that the analyte is stabilized at the earliest possible stage and remains stable throughout the process.
Caption: High-level workflow for α-keto acid quantification.
Part 1: Sample Preparation & Extraction Protocol
Expertise & Experience: The goal of this stage is to rapidly halt all enzymatic activity and efficiently extract the target analytes while minimizing degradation. The choice of solvent and the inclusion of a proper internal standard are critical for accuracy. Using a stable isotope-labeled internal standard for each analyte is the gold standard, as it co-extracts and co-derivatizes with the endogenous analyte, correcting for any losses or matrix effects during the entire procedure.[9]
Protocol 1: Extraction from Plasma/Serum
-
Thaw Samples: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.
-
Add Internal Standard (IS): Add 10 µL of the internal standard working solution (containing stable isotope-labeled α-keto acids, e.g., ¹³C-labeled pyruvate) to the plasma.
-
Precipitate Protein: Add 200 µL of ice-cold methanol (or 80:20 methanol:water solution). This high ratio of organic solvent effectively denatures and precipitates proteins.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for the derivatization step. Avoid disturbing the protein pellet.
Part 2: Derivatization Methodologies & Protocol
Expertise & Experience: The choice of derivatization reagent depends on the specific α-keto acids of interest and the analytical platform (LC-MS vs. GC-MS). For LC-MS, reagents that react with the keto group are most common. For GC-MS, a two-step process to protect the keto group and increase volatility is required.
Common Derivatization Reagents for LC-MS:
| Reagent | Derivative Formed | Key Advantages & Context |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | O-PFBO oxime | Forms stable derivatives under mild conditions; the procedure is simple and shows excellent reproducibility and low detection limits.[10][11] |
| o-phenylenediamine (OPD) | Quinoxalinol | A well-established method, particularly effective for branched-chain keto acids (BCKAs).[9][12][13] |
| Phenylhydrazine (PH) | Hydrazone | Excellent for in-situ stabilization during the metabolic quenching step, minimizing analyte degradation from the very start of sample processing.[4][5][7] |
Protocol 2: PFBHA Derivatization for LC-MS/MS Analysis
This protocol is adapted from established methods and is broadly applicable to a range of α-keto acids.[10][11]
-
Dry Extract: Evaporate the supernatant from Protocol 1 to complete dryness using a vacuum centrifuge or a gentle stream of nitrogen. This step is crucial as water can interfere with the reaction.
-
Prepare Derivatization Reagent: Prepare a solution of 10 mg/mL PFBHA in a pyridine/ethanol mixture (1:1 v/v). Safety Note: Work in a fume hood as pyridine is toxic.
-
Reconstitute and React: Add 50 µL of the PFBHA reagent to each dried sample extract.
-
Incubate: Vortex briefly and incubate the reaction mixture at 60°C for 60 minutes.
-
Dry Down: After incubation, evaporate the solvent again to dryness under nitrogen or in a vacuum centrifuge.
-
Reconstitute for Injection: Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.
-
Transfer: Transfer the final solution to an LC-MS vial for analysis.
Part 3: LC-MS/MS Analysis Protocol
Expertise & Experience: For quantification, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the method of choice.[9][10][11] MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. A reversed-phase C18 column is typically used for separating the relatively hydrophobic derivatives.
Protocol 3: General LC-MS/MS Method Parameters
-
LC System: Standard UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), often in positive mode for these derivatives.
-
MRM Transitions: These must be optimized for each specific derivatized analyte on the instrument used. The table below provides examples.
Table 1: Example MRM Transitions for PFBHA-Derivatized α-Keto Acids
| Analyte | Derivative Precursor Ion (m/z) | Derivative Product Ion (m/z) |
| Pyruvic Acid | 282.1 | 181.0 |
| α-Ketoglutaric Acid | 340.1 | 181.0 |
| α-Ketoisocaproic Acid (KIC) | 324.2 | 181.0 |
| α-Keto-β-methylvaleric Acid (KMV) | 324.2 | 181.0 |
| α-Ketoisovaleric Acid (KIV) | 310.2 | 181.0 |
| (Note: KIC and KMV are isomers and will have the same mass; they must be separated chromatographically.[14][15] Values are illustrative and require empirical optimization.) |
Part 4: Data Analysis and Quantification
Trustworthiness: A self-validating system relies on the correct use of internal standards and a robust calibration curve. Each analytical batch should include a full standard curve and quality control (QC) samples to ensure the validity of the results.
The quantification process follows a logical sequence to convert raw instrument signals into meaningful concentration data.
Caption: Workflow for quantitative data analysis.
Step-by-Step Quantification:
-
Peak Integration: Using the instrument's software, integrate the chromatographic peak area for each analyte and its corresponding internal standard in all samples, standards, and QCs.
-
Response Ratio Calculation: For each injection, calculate the response ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard). This normalization corrects for variability in injection volume, sample prep, and ionization.
-
Calibration Curve Generation: For the calibration standards, plot the Response Ratio (y-axis) against the known concentration of the standard (x-axis).
-
Linear Regression: Perform a weighted (1/x) linear regression on the calibration curve to generate an equation (y = mx + c) and a correlation coefficient (r²). An r² value > 0.99 is desired.[11][12]
-
Concentration Calculation: For the unknown samples, use their calculated Response Ratio (y) in the regression equation to solve for x (concentration).
-
Validation: Ensure that QC sample concentrations fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) to validate the analytical run. Key validation parameters like linearity, accuracy, precision, and recovery should be assessed during method development.[10][14][16]
References
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Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(6), 3232–3237. [Link]
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Sun, G., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 439(2), 116-122. [Link]
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PubMed. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry. Analytical Biochemistry. [Link]
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Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. Journal of Chromatography B, 1230, 123906. [Link]
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Noguchi, K., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 631-637. [Link]
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J-Stage. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences. [Link]
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Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. ACS Publications. [Link]
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PubMed. (2014). Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. Anal Chem. [Link]
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Han, J., & Lin, K. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. [Link]
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PubMed. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. [Link]
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ResearchGate. (2021). Development and validation of LC-MS/MS method for determination of branched chain amino acids and α-keto acids in human plasma. [Link]
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Zhang, L., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 161. [Link]
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Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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Zheng, Y., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Endocrinology, 13, 954117. [Link]
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Application Notes and Protocols for the Cellular Characterization of (4-carboxy-2-oxobutyl)azanium chloride
Introduction: A Framework for Interrogating Novel Bioactive Compounds
The exploration of novel small molecules is a cornerstone of drug discovery and fundamental biological research. The compound (4-carboxy-2-oxobutyl)azanium chloride, with its distinct chemical structure featuring a carboxylic acid and a ketone group, presents a compelling candidate for investigation into its effects on cellular physiology, particularly metabolism. As this appears to be a novel compound with limited data in the public domain[1], a systematic and rigorous approach is required to elucidate its bioactivity.
This guide provides a comprehensive framework for researchers to conduct initial cell-based characterization of this compound. The protocols herein are designed to be adaptable to various cell lines and research questions. We will proceed with a logical workflow, beginning with the essential determination of the compound's cytotoxic profile, followed by a deeper dive into its potential impact on cellular metabolism and signaling. The overarching principle is to build a foundational understanding of the molecule's interaction with living cells, thereby paving the way for more targeted mechanistic studies.
PART 1: Foundational Analysis - Solubility, Stability, and Cytotoxicity
Before investigating the biological effects of a novel compound, it is crucial to establish its basic physicochemical properties and its impact on cell viability. This initial phase ensures that subsequent experiments are conducted at non-lethal concentrations and that the compound is stable in the experimental conditions.
Stock Solution Preparation and Stability Assessment
The accuracy and reproducibility of your experiments begin with the proper handling of the test compound.
Protocol 1: Stock Solution Preparation
-
Reconstitution: Based on the chemical structure, this compound is likely soluble in aqueous solutions. Start by preparing a high-concentration stock solution (e.g., 10-100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium without serum.
-
Solubility Test: Observe the solution for any precipitation. If solubility is limited, consider using a small percentage of a biocompatible solvent like dimethyl sulfoxide (DMSO). It is critical to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced artifacts.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Rationale: Proper stock solution preparation is fundamental for accurate dosing. Aliquoting prevents degradation from repeated temperature changes and reduces the risk of contamination.
Determining the Cytotoxic Profile
A dose-response cytotoxicity assay is essential to identify the concentration range where the compound affects cell viability. This will inform the concentrations used in subsequent functional assays.
Protocol 2: Cytotoxicity Assessment using a Tetrazolium-based Assay (e.g., MTT or WST-1)
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A broad range of concentrations is recommended for the initial screen (e.g., from 1 µM to 10 mM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, if used). Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[2]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 1: Example Cytotoxicity Data Interpretation
| Concentration (µM) | % Viability (Mean ± SD) | Interpretation |
| Vehicle Control | 100 ± 5.2 | Baseline |
| 1 | 98 ± 4.8 | No significant effect |
| 10 | 95 ± 6.1 | No significant effect |
| 100 | 85 ± 7.3 | Mild cytotoxicity |
| 1000 (1 mM) | 52 ± 8.5 | Approaching IC50 |
| 10000 (10 mM) | 15 ± 3.9 | High cytotoxicity |
Rationale: Tetrazolium-based assays measure the metabolic activity of cells, which is a good indicator of cell viability.[2] Establishing a dose-response curve is critical for selecting sub-toxic concentrations for further experiments to ensure that observed effects are not simply a consequence of cell death.[3][4]
Visualization 1: General Workflow for Novel Compound Screening
Caption: A logical workflow for the characterization of a novel small molecule.
PART 2: Investigating the Impact on Cellular Metabolism
Given the "carboxy" and "oxo" functional groups in this compound, it is plausible that this molecule could interact with metabolic pathways. A comprehensive assessment of its effects on cellular metabolism is a logical next step.
Real-time Analysis of Cellular Respiration and Glycolysis
The Seahorse XF Analyzer is a powerful tool to simultaneously measure mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR) in live cells.
Protocol 3: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with sub-toxic concentrations of this compound for a desired period (e.g., 1, 6, or 24 hours).
-
Assay Preparation: Prepare the Seahorse XF cartridge with sequential injections of mitochondrial stressors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Seahorse Analysis: Place the cell plate and the cartridge into the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
-
Data Interpretation: Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in treated versus control cells.
Visualization 2: Interpreting Seahorse XF Mito Stress Test Results
Caption: Potential interpretations of OCR changes in a Seahorse Mito Stress Test.
Metabolomic Profiling
For a broader, unbiased view of metabolic alterations, mass spectrometry-based metabolomics can be employed. This technique allows for the quantification of hundreds to thousands of metabolites in cells treated with the compound.[5][6]
Protocol 4: Sample Preparation for Metabolomics
-
Cell Culture and Treatment: Grow cells to a sufficient density and treat with a sub-toxic concentration of this compound.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.
-
Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
-
Sample Processing: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a vacuum.
-
Mass Spectrometry Analysis: Resuspend the dried metabolites in a suitable solvent and analyze using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Identify and quantify the metabolites that are significantly altered in the treated cells compared to the control group. Pathway analysis can then be used to pinpoint the metabolic pathways that are most affected.
PART 3: Delving into the Mechanism of Action
Once a consistent phenotypic or metabolic effect is observed, the next step is to investigate the underlying molecular mechanism.
Signaling Pathway Analysis
Many metabolic processes are regulated by key signaling pathways. Western blotting can be used to assess the activation state of proteins involved in these pathways.
Protocol 5: Western Blotting for Key Metabolic Regulators
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key metabolic signaling proteins (e.g., p-AMPK, p-mTOR, HIF-1α).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization 3: Hypothetical Signaling Pathway Affected by the Compound
Caption: A hypothetical pathway showing the compound inducing metabolic stress.
Conclusion and Future Directions
This guide provides a systematic approach for the initial characterization of the novel compound this compound in a cell culture setting. By first establishing a safe concentration range and then proceeding with functional assays, researchers can build a solid foundation of data. The proposed workflow, from cytotoxicity to metabolomics and signaling analysis, is designed to be both rigorous and adaptable. The insights gained from these experiments will be instrumental in forming new hypotheses about the compound's mechanism of action and its potential as a therapeutic agent or a research tool.
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Application Notes & Protocols: A Guide to Investigating α-Keto Acid Metabolism
Introduction: The Centrality of α-Keto Acids in Metabolism
Alpha-keto acids (α-KAs) are foundational metabolites at the crossroads of cellular energy production, biosynthesis, and nitrogen balance. Structurally defined by a ketone group adjacent to a carboxylic acid, these molecules are the deaminated counterparts of amino acids. Key examples include pyruvate (from alanine), α-ketoglutarate (from glutamate), and the branched-chain α-keto acids (BCKAs) derived from leucine, isoleucine, and valine.[1] Their strategic position as intermediates in glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism makes them critical nodes for understanding cellular physiology.[1][2][3]
Dysregulation of α-keto acid metabolism is implicated in a range of pathologies, from inborn errors of metabolism like Maple Syrup Urine Disease (MSUD) to complex conditions such as cancer and diabetes.[2][3][4] Consequently, the ability to accurately quantify α-KA levels, measure the activity of their related enzymes, and trace their metabolic fate is paramount for researchers in basic science and drug development.
However, studying these metabolites presents significant analytical challenges. Many α-keto acids, such as oxaloacetate and pyruvate, are highly reactive and prone to degradation during sample processing.[5] This guide provides a comprehensive overview of robust, field-proven experimental strategies and detailed protocols to empower researchers to confidently investigate the complex world of α-keto acid metabolism.
Section 1: Quantitative Analysis of α-Keto Acid Pools
The first step in many studies is to determine the static concentrations of specific α-keto acids in a biological system. Mass spectrometry is the gold standard for this application due to its high sensitivity and specificity, though simpler colorimetric assays can be effective for targeted, high-throughput applications.
The Critical First Step: Sample Preparation and Metabolite Stabilization
The accuracy of any metabolite measurement is contingent on the quality of the initial sample preparation. The primary goal is to instantaneously quench all enzymatic activity to preserve the in vivo metabolic state.
Causality Behind the Protocol: α-Keto acids are biochemically active, and cellular enzymes will continue to interconvert them even after sample collection. A rapid and deep freeze is essential. Furthermore, many α-KAs are unstable.[5] Chemical derivatization is often employed not only to stabilize these molecules but also to improve their chromatographic properties and detection sensitivity.[2][3][5]
Workflow for Metabolite Extraction & Stabilization
Caption: General workflow for α-keto acid analysis.
Protocol: Quantification by LC-MS/MS with Derivatization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for quantifying low-abundance metabolites. Pre-column derivatization is highly recommended to stabilize the keto acid and enhance ionization efficiency.[2][3] O-pentafluorobenzyl)hydroxylamine (PFBHA) and o-phenylenediamine (OPD) are common derivatizing agents.[2][6]
Protocol: PFBHA Derivatization for LC-MS/MS Analysis
This protocol is adapted from methods developed for the comprehensive analysis of keto acids in biological samples.[2][3]
Materials:
-
Metabolite extract (from the workflow above)
-
Internal Standard (IS) solution (e.g., a ¹³C-labeled α-keto acid like ¹³C₅-α-ketoglutarate)
-
PFBHA hydrochloride solution (10 mg/mL in water)
-
HPLC-grade solvents (acetonitrile, methanol, water, formic acid)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Step-by-Step Methodology:
-
Sample Preparation:
-
To 50 µL of sample supernatant, add 10 µL of the internal standard solution. The IS is crucial for correcting for variability in sample processing and instrument response.
-
Vortex briefly to mix.
-
-
Derivatization Reaction:
-
Final Preparation:
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is effective.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion ESI mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each derivatized analyte.[2][3]
-
Data Presentation: Example MRM Transitions
| Analyte (PFBHA Derivative) | Precursor Ion (m/z) | Product Ion (m/z) |
| Pyruvate | 282.0 | 87.0 |
| α-Ketoglutarate | 340.0 | 145.0 |
| α-Ketoisocaproate | 324.1 | 129.1 |
| ¹³C₅-α-Ketoglutarate (IS) | 345.0 | 150.0 |
Protocol: Colorimetric Assay for α-Ketoglutarate
For researchers needing a simpler, high-throughput method for a specific keto acid, commercial colorimetric or fluorometric assay kits are an excellent choice. These assays are based on coupled enzymatic reactions that produce a detectable signal.[7][8][9]
Principle of a Coupled Enzymatic Assay: These kits typically use a series of reactions where α-ketoglutarate is first converted in a reaction that ultimately leads to the production or consumption of a chromophore or fluorophore.[7][8] For example, α-ketoglutarate can be transaminated to produce glutamate, with a coupled reaction that oxidizes a substrate to produce a colored product, read on a plate reader.[7]
Step-by-Step Methodology (based on a generic kit):
-
Standard Curve Preparation: Prepare a dilution series of the α-ketoglutarate standard provided in the kit (e.g., 0-250 µM). A fresh standard curve is required for each experiment.[7]
-
Sample Preparation: Add your prepared samples (e.g., deproteinized cell lysates or plasma) to the wells of a 96-well plate.
-
Reaction Initiation: Prepare a Reaction Mix containing the necessary enzymes and detection probe, as described in the kit manual. Add this mix to each well containing standards and samples.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for 60-120 minutes, protected from light.[7][8]
-
Measurement: Read the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 530/590 nm) using a microplate reader.[8][9]
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the α-ketoglutarate concentration in the samples from this curve.
Section 2: Measuring Key Enzyme Activities
Metabolite pool sizes are governed by the activity of enzymes that produce and consume them. Measuring the activity of key dehydrogenases provides dynamic information about metabolic pathway flux.
The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
The BCKDH complex is the rate-limiting enzyme in the catabolism of branched-chain amino acids.[10] Its activity is tightly regulated by phosphorylation (inactivation) and dephosphorylation (activation). Assaying its activity is crucial for studies on protein metabolism and diseases like MSUD.
BCKDH Regulatory Pathway
Caption: A simplified workflow for Isotope-Assisted Metabolic Flux Analysis (iMFA).
Protocol Outline: ¹³C-Glutamine Tracing to α-Ketoglutarate
-
Cell Culture: Culture cells in a standard medium. At the desired time, switch to a medium where the standard glutamine is replaced with uniformly labeled [U-¹³C₅]-glutamine.
-
Labeling: Incubate the cells for a sufficient period to approach isotopic steady state in the TCA cycle. This time must be determined empirically but is often several hours. [11]3. Extraction: Rapidly quench metabolism and extract metabolites as described in Section 1.1.
-
Analysis: Analyze the extracts using LC-MS/MS or GC-MS. Instead of just quantifying, the goal is to measure the relative abundance of different isotopologues of α-ketoglutarate (and other metabolites).
-
M+0: Unlabeled α-ketoglutarate
-
M+5: α-Ketoglutarate fully labeled from the [U-¹³C₅]-glutamine tracer, indicating its direct production via glutaminolysis.
-
-
Data Interpretation: The relative abundance of M+5 α-ketoglutarate reflects the contribution of glutamine to the TCA cycle pool. This data can be used in computational models to calculate precise flux rates through pathways like anaplerosis and reductive carboxylation. [12]
Conclusion
The study of α-keto acid metabolism requires a multi-faceted approach, combining precise quantification, dynamic enzyme activity measurements, and sophisticated flux analysis. The protocols and strategies outlined in this guide provide a robust framework for researchers. Careful attention to sample preparation is the bedrock of reliable data. For quantification, LC-MS/MS with derivatization offers the highest fidelity, while enzymatic assays provide a high-throughput alternative. Enzyme activity assays reveal the regulatory state of key metabolic control points, and iMFA provides the ultimate view of pathway dynamics. By thoughtfully applying these techniques, scientists can continue to unravel the critical roles of α-keto acids in health and disease.
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Cooper, A. J. L., & Meister, A. (1985). Enzymatic analysis of α-ketoglutaramate—A biomarker for hyperammonemia. Analytical Biochemistry, 142(1), 24-7. [Link]
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BioAssay Systems. (n.d.). EnzyChrom™ α-Ketoglutarate Assay Kit. Product Manual. [Link]
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Inoue, K., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of the Mass Spectrometry Society of Japan, 64(3), 115-121. [Link]
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Robins, S. P., & Reeds, P. J. (1984). Measurement of Alpha-Keto Acids in Plasma Using an Amino Acid Analyzer. Analytical Biochemistry, 142(1), 24-7. [Link]
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Inoue, K., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Chromatography, 37(2), 67-72. [Link]
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Suresh, G., et al. (2014). A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. Research & Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
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Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal. [Link]
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Algermissen, B., et al. (1999). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 135-144. [Link]
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Mahar, K. P., et al. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 35(9), 1245-1259. [Link]
-
Tashiro, T., et al. (2009). Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate. Analytical Biochemistry, 395(2), 163-167. [Link]
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Kure, S., et al. (2004). A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography. Journal of Inherited Metabolic Disease, 27(5), 633-9. [Link]
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Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]
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Schwarz, H. P., et al. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-6. [Link]
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Suryawan, A., et al. (2020). Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues. Request PDF on ResearchGate. [Link]
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Vacanti, N. M., & Metallo, C. M. (2013). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 3(2), 344-365. [Link]
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Vacanti, N. M., & Metallo, C. M. (2013). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. ResearchGate. [Link]
-
Suryawan, A., et al. (2008). Scheme illustrating the regulation of branchedchain α-keto acid dehydrogenase (BCKAD) by phosphatase and kinase. ResearchGate. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic engineering, 19, 1-9. [Link]
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Tanaka, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2139-2144. [Link]
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White, P. J., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical biochemistry, 453, 44-50. [Link]
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Application Note & Protocol: (4-carboxy-2-oxobutyl)azanium chloride as a Novel Substrate for Dehydrogenase Activity Assays
Introduction: The Significance of α-Keto Acids in Enzymatic Assays
α-keto acids are pivotal intermediates in a multitude of metabolic pathways, including the citric acid cycle and amino acid metabolism. Their dynamic turnover, mediated by a host of enzymes, makes them critical reporters of cellular metabolic status. Consequently, the development of robust enzymatic assays targeting α-keto acid conversion is of paramount importance for basic research, disease diagnostics, and drug development. (4-carboxy-2-oxobutyl)azanium chloride, a structurally distinct α-keto acid, presents itself as a potentially valuable tool for probing the activity of specific enzyme classes, particularly dehydrogenases. This document provides a comprehensive guide to its application in enzymatic assays.
Principle of the Assay
The proposed assay leverages the oxidative decarboxylation of this compound by an α-keto acid dehydrogenase. In this reaction, the substrate is converted to its corresponding acyl-CoA derivative, with the concomitant reduction of NAD+ to NADH. The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm, providing a direct measure of enzymatic activity. This spectrophotometric approach offers a sensitive and high-throughput method for characterizing enzyme kinetics and for screening potential inhibitors.
Experimental Workflow & Signaling Pathway
The enzymatic assay described herein follows a straightforward workflow, from reagent preparation to data analysis. The core of the assay is the enzymatic reaction itself, which is depicted in the signaling pathway below.
Application Note: A Multi-Parametric Framework for Assessing the Impact of (4-carboxy-2-oxobutyl)azanium chloride on Mitochondrial Function
Abstract
Mitochondria are central hubs of cellular metabolism, crucial for energy production, signaling, and apoptosis. Their dysfunction is implicated in a wide array of pathologies, making them a key target in drug development and toxicology. This document provides a comprehensive, multi-parametric guide for researchers, scientists, and drug development professionals to investigate the effects of novel chemical entities on mitochondrial function. Using the compound (4-carboxy-2-oxobutyl)azanium chloride (referred to herein as "Compound X") as an exemplar, we detail a suite of robust, validated protocols. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a thorough and scientifically rigorous investigation. The core assays described herein—high-resolution respirometry, mitochondrial membrane potential analysis, ATP production quantification, and mitochondrial reactive oxygen species (ROS) measurement—form a self-validating system to provide a holistic view of a compound's bioenergetic impact.
Introduction and Scientific Principles
Initial searches for "this compound" reveal it is a structurally defined chemical entity, though published biological data, particularly regarding its effects on mitochondria, is sparse[1]. Therefore, it serves as an ideal model for establishing a first-principles investigational framework applicable to any novel compound.
Mitochondrial toxicity is a leading cause of drug attrition during development[2]. A compound can disrupt mitochondrial function through various mechanisms, including inhibition of the electron transport chain (ETC), uncoupling of oxidative phosphorylation (OXPHOS), increasing oxidative stress, or disrupting the mitochondrial membrane potential (ΔΨm)[3][4]. A full assessment requires more than a single endpoint; it demands a multi-faceted approach to pinpoint the specific nature of the bioenergetic disruption.
This guide is structured around four key pillars of mitochondrial function:
-
Cellular Respiration: The process of oxygen consumption (OCR) by the ETC to produce ATP. It is the most direct measure of OXPHOS activity[5][6].
-
Mitochondrial Membrane Potential (ΔΨm): The electrochemical proton gradient generated by the ETC, which is essential for driving ATP synthesis. Its dissipation is a hallmark of mitochondrial dysfunction[7][8][9].
-
ATP Production: The primary output of mitochondrial function. A reduction in ATP levels is a critical indicator of cellular energy crisis[10][11].
-
Reactive Oxygen Species (ROS) Production: Mitochondria are the main source of cellular ROS. While essential for signaling at low levels, excessive ROS leads to oxidative stress and cellular damage[12][13].
By systematically evaluating each of these pillars, researchers can build a comprehensive mitochondrial toxicity profile for Compound X.
Overall Experimental Workflow
A logical progression of experiments is crucial for an efficient and informative investigation. The workflow is designed to move from a broad assessment of cellular respiration to more specific mechanistic assays.
Caption: A phased approach to investigating Compound X's mitochondrial effects.
Detailed Protocols and Methodologies
For all protocols, it is essential to use a cell line with well-characterized mitochondrial function (e.g., HepG2, HEK293, or primary cells relevant to the research area). All experiments must include a vehicle control (the solvent used for Compound X, e.g., DMSO) and appropriate positive controls.
Protocol 1: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test)
Principle: The Agilent Seahorse XF Cell Mito Stress Test is the gold-standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time[14][15][16]. Sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) allow for the calculation of key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity[16][17].
Materials:
-
Seahorse XF Analyzer (e.g., XF96)[17]
-
Seahorse XF Cell Culture Microplates and Sensor Cartridges
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)[15]
-
Compound X
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine[17].
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an empirically determined optimal density and allow them to attach overnight[18].
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO₂ incubator[18].
-
Compound Treatment & Equilibration: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentration of Compound X or vehicle. Incubate the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes[17].
-
Prepare Inhibitor Plate: Load the hydrated sensor cartridge ports with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol[15][18].
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol[17]. The instrument will measure baseline OCR before sequentially injecting the inhibitors and measuring the corresponding changes in OCR.
Data Presentation: Summarize the calculated parameters in a table for clear comparison.
| Parameter | Vehicle Control (pmol O₂/min) | Compound X (pmol O₂/min) | Effect Description |
| Basal Respiration | OCR value | OCR value | Initial cellular oxygen demand. |
| ATP-Linked Respiration | OCR value | OCR value | OCR used for ATP synthesis. |
| Maximal Respiration | OCR value | OCR value | Maximum OCR achievable by the cell. |
| Spare Respiratory Capacity | OCR value | OCR value | Cell's ability to respond to energy demand. |
| Proton Leak | OCR value | OCR value | Protons leaking across the inner membrane. |
| Non-Mitochondrial OCR | OCR value | OCR value | Oxygen consumed by non-mitochondrial enzymes. |
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: This assay uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic molecule that accumulates in active mitochondria due to their negative membrane potential[9][19]. In healthy cells, TMRM yields a bright fluorescent signal. If a compound disrupts the ΔΨm, the potential decreases, and TMRM fluorescence in the mitochondria diminishes[8][20][21].
Materials:
-
TMRM dye (stock solution in DMSO)[19]
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
-
Fluorescence plate reader, microscope, or flow cytometer (Ex/Em ~548/573 nm)[20].
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Compound X or vehicle control for the desired duration.
-
TMRM Staining: Prepare a TMRM working solution (e.g., 25-100 nM in culture medium). Remove the compound-containing medium and add the TMRM solution. Incubate for 20-30 minutes at 37°C, protected from light[8][9][19].
-
Positive Control: In separate wells, treat cells with FCCP (e.g., 10 µM) during the last 5-10 minutes of incubation to induce complete depolarization.
-
Fluorescence Measurement: After incubation, wash the cells with PBS or phenol red-free medium. Measure the fluorescence intensity using a plate reader. Alternatively, visualize and quantify using fluorescence microscopy or flow cytometry[9][20].
Protocol 3: Mitochondrial Reactive Oxygen Species (ROS) Production Assay
Principle: This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria in live cells[22]. Once localized to the mitochondria, MitoSOX Red is oxidized by superoxide, a primary mitochondrial ROS, producing a bright red fluorescence[22][23]. An increase in fluorescence indicates elevated mitochondrial superoxide production.
Materials:
-
Antimycin A or Rotenone as a positive control for inducing superoxide production.
-
Fluorescence plate reader, microscope, or flow cytometer (Ex/Em ~510/580 nm)[22].
Procedure:
-
Cell Seeding and Treatment: Plate cells and treat with Compound X or vehicle as described in the previous protocols. Include a positive control by treating a set of wells with Antimycin A (e.g., 10 µM).
-
MitoSOX Staining: Prepare a MitoSOX Red working solution (typically 2.5-5 µM in HBSS or serum-free medium)[12][23].
-
Incubation: Remove the treatment medium, wash cells gently, and add the MitoSOX working solution. Incubate for 15-30 minutes at 37°C, protected from light[12][13].
-
Wash and Measure: Gently wash the cells three times with warm buffer to remove excess probe[12].
-
Analysis: Measure the fluorescence intensity immediately using a plate reader, microscope, or flow cytometer[13][23].
Protocol 4: Cellular ATP Quantification Assay
Principle: Cellular viability and metabolic function are directly linked to the total amount of ATP. This assay uses the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction that produces light[10][11]. The resulting luminescence is directly proportional to the ATP concentration and can be measured with a luminometer[11][24].
Materials:
-
ATP determination kit (containing luciferase, D-luciferin, and lysis buffer).
-
Luminometer.
-
Opaque-walled 96-well plates suitable for luminescence.
-
Oligomycin as a positive control for inhibiting mitochondrial ATP synthesis.
Procedure:
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with Compound X, vehicle, or a positive control (e.g., Oligomycin) for the desired time.
-
Cell Lysis: Add the ATP-releasing lysis reagent provided in the kit directly to the wells. This stops ATPases and lyses the cells to release intracellular ATP[11].
-
Luciferase Reaction: Add the luciferase/luciferin substrate solution to each well.
-
Luminescence Measurement: After a brief incubation (typically 5-10 minutes) to stabilize the signal, measure the luminescence using a plate reader[25].
-
Data Analysis: Normalize the luminescence readings to the number of cells or total protein content to account for any differences in cell density.
Integrated Data Interpretation
No single assay tells the whole story. The power of this framework lies in integrating the results to build a cohesive mechanistic narrative.
Sources
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- 3. agilent.com [agilent.com]
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- 5. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
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- 7. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. agilent.com [agilent.com]
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- 18. tabaslab.com [tabaslab.com]
- 19. Functional Mitochondrial Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. TMRM Assay Kit (Mitochondrial Membrane Potential) (ab228569) | Abcam [abcam.com]
- 21. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. apexbt.com [apexbt.com]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Cellular Uptake Assays of Carboxy-Functionalized Compounds
Introduction: The Critical Role of Cellular Permeation for Carboxy-Functionalized Molecules
Carboxy-functionalized compounds represent a vast and vital class of molecules in biomedical research and drug development. This group encompasses a wide array of structures, from small molecule drugs and metabolites to larger biologics and nanoparticles. The presence of the carboxyl group (-COOH) imparts specific physicochemical properties, most notably a negative charge at physiological pH, which profoundly influences their interaction with the cellular environment and their ability to cross the plasma membrane. Understanding the mechanisms and kinetics of cellular uptake for these compounds is paramount for predicting their therapeutic efficacy, toxicity, and overall pharmacokinetic profile.[1][2]
This guide provides a comprehensive overview of the principles and methodologies for accurately quantifying the cellular uptake of carboxy-functionalized compounds. We will delve into the key mechanistic considerations, explore a range of assay platforms from fluorescent-based methods to label-free mass spectrometry, and provide detailed, validated protocols for their successful implementation.
Mechanistic Considerations for Carboxylate Uptake
The cellular uptake of carboxy-functionalized compounds is not a simple process of passive diffusion. Instead, it is often a complex interplay of multiple transport mechanisms. A thorough understanding of these pathways is crucial for designing relevant assays and interpreting the resulting data.
1. Passive Diffusion:
While the anionic nature of carboxylates at physiological pH generally limits their passive diffusion across the lipophilic cell membrane, the protonated form (RCOOH) is more lipid-soluble and can cross the membrane more readily.[1] The equilibrium between the anionic and protonated forms is governed by the compound's pKa and the local pH environment.[1]
2. Transporter-Mediated Uptake:
A significant portion of carboxylate uptake is facilitated by membrane transporter proteins.[2] These proteins recognize and bind to specific structural motifs on the carboxylated compounds, subsequently translocating them across the cell membrane. Key transporter families involved in carboxylate transport include:
-
Organic Anion Transporting Polypeptides (OATPs): A large family of uptake transporters that mediate the transport of a wide range of amphipathic organic anions.[2]
-
Sodium-Dicarboxylate Cotransporters (NaDCs): These transporters, such as NaDC-1 and NaDC-3, are crucial for the uptake of dicarboxylic acids like succinate and can also transport structurally similar drug metabolites.[3]
-
Monocarboxylate Transporters (MCTs): Responsible for the transport of monocarboxylic acids such as lactate and pyruvate.[2]
The expression and activity of these transporters can vary significantly between cell types, influencing tissue-specific drug distribution and toxicity.[2][3]
3. Endocytosis:
For larger carboxy-functionalized entities such as nanoparticles or antibody-drug conjugates, endocytosis is a primary route of cellular entry. This process involves the engulfment of the compound by the cell membrane to form intracellular vesicles.
Visualizing Cellular Uptake Pathways
Caption: Mechanisms of cellular uptake for carboxy-functionalized compounds.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate cellular uptake assay depends on several factors, including the nature of the compound, the required throughput, and the specific scientific question being addressed.
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based Assays | Covalently labeling the compound with a fluorescent dye and measuring intracellular fluorescence. | High sensitivity, suitable for high-throughput screening, allows for visualization of subcellular localization. | Labeling may alter compound properties; potential for fluorescence quenching or artifacts. |
| Radiolabeled Assays | Using a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) and quantifying intracellular radioactivity. | Gold standard for quantitative uptake studies; high sensitivity and specificity. | Requires handling of radioactive materials; lower throughput. |
| Mass Spectrometry (MS)-Based Assays | Directly measuring the intracellular concentration of the unlabeled compound using techniques like LC-MS or MALDI-TOF MS. | Label-free, highly specific, and can measure multiple analytes simultaneously.[4][5] | Requires specialized equipment; lower throughput than fluorescence assays.[4] |
Protocols for Cellular Uptake Assays
Here, we provide detailed protocols for two common types of cellular uptake assays: a fluorescence-based assay using a plate reader and a label-free mass spectrometry-based assay.
Protocol 1: Fluorescence-Based Cellular Uptake Assay
This protocol is designed for a 96-well plate format and is suitable for medium to high-throughput screening of carboxy-functionalized compounds that can be fluorescently labeled.
Materials:
-
Fluorescently labeled carboxy-functionalized compound of interest.
-
Cell line of interest (e.g., HeLa, HEK293).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).[6]
-
Cell lysis buffer (e.g., RIPA buffer).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 - 150,000 cells per well).[6] Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the fluorescently labeled compound in a suitable solvent (e.g., DMSO). On the day of the assay, prepare serial dilutions of the compound in assay buffer to the desired final concentrations.
-
Assay Initiation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted compound solutions to the respective wells. Include wells with assay buffer only as a background control.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The optimal incubation time should be determined empirically.
-
Termination of Uptake:
-
Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate on a plate shaker for 10 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other readings.
-
Normalize the fluorescence intensity to the protein concentration of each well (determined by a separate protein assay like BCA) to account for variations in cell number.
-
Plot the normalized fluorescence as a function of time or compound concentration.
-
Workflow for Fluorescence-Based Uptake Assay
Caption: Step-by-step workflow for a fluorescence-based cellular uptake assay.
Protocol 2: Label-Free Mass Spectrometry-Based Cellular Uptake Assay
This protocol provides a general framework for quantifying the intracellular concentration of an unlabeled carboxy-functionalized compound using LC-MS/MS.
Materials:
-
Unlabeled carboxy-functionalized compound of interest.
-
Stable isotope-labeled internal standard (SIL-IS) of the compound, if available.
-
Cell line of interest.
-
Complete cell culture medium.
-
PBS, ice-cold.
-
Assay buffer (e.g., HBSS with HEPES, pH 7.4).
-
6-well or 12-well tissue culture plates.
-
Acetonitrile with 0.1% formic acid (or other suitable extraction solvent).
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to achieve a confluent monolayer for the experiment.
-
Compound Preparation: Prepare stock and working solutions of the compound in assay buffer.
-
Assay Initiation and Incubation: Follow steps 3 and 4 from Protocol 1, adjusting volumes for the larger plate format.
-
Termination of Uptake:
-
Rapidly aspirate the compound solution.
-
Wash the cells three times with ice-cold PBS. Ensure complete removal of the final wash.
-
-
Cell Lysis and Extraction:
-
Add a defined volume of ice-cold extraction solvent (e.g., 500 µL of acetonitrile with 0.1% formic acid and SIL-IS) to each well.
-
Scrape the cells from the plate in the extraction solvent.
-
Transfer the cell lysate/extract to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes thoroughly.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the compound of interest.
-
Data Analysis:
-
Quantify the concentration of the compound in the cell extracts using a standard curve.
-
Normalize the intracellular amount to the cell number or protein concentration per well (determined from parallel wells).
-
Calculate the intracellular concentration by dividing the amount of compound by the intracellular volume.
-
Validation and Quality Control
A robust cellular uptake assay requires careful validation to ensure the data is accurate and reproducible.
-
Temperature Dependence: Perform the assay at 37°C and 4°C. Uptake at 4°C is generally considered to be non-specific binding and should be subtracted from the 37°C data to determine the specific uptake.
-
Time and Concentration Dependence: The uptake should be linear over a defined time period and should be saturable at higher concentrations if it is transporter-mediated.
-
Use of Inhibitors: For suspected transporter-mediated uptake, use known inhibitors of the relevant transporter family to confirm its involvement.[3]
-
Cell Number Normalization: Always normalize the uptake data to the cell number or total protein content to account for well-to-well variability in cell density.[9]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High background signal | Incomplete washing; non-specific binding to the plate or cells. | Increase the number and volume of washes with ice-cold PBS.[6] Include an acid wash step.[8] Pre-coat plates with a blocking agent. |
| Low signal-to-noise ratio | Low compound uptake; insufficient cell number; low sensitivity of the detection method. | Increase compound concentration or incubation time. Increase cell seeding density. Use a more sensitive fluorescent dye or optimize MS parameters. |
| High well-to-well variability | Inconsistent cell seeding; edge effects in the plate; pipetting errors. | Ensure a homogenous cell suspension during seeding. Avoid using the outer wells of the plate. Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Fluorescent label alters uptake | The fluorophore changes the physicochemical properties of the compound. | Compare the uptake of the labeled compound to the unlabeled compound using a competition assay or an MS-based method. Choose a smaller, less disruptive fluorescent label. |
Conclusion
The study of cellular uptake is a critical component in the development of carboxy-functionalized compounds. By carefully selecting the appropriate assay, validating the methodology, and understanding the underlying transport mechanisms, researchers can generate high-quality, reliable data to inform lead optimization and predict in vivo performance. The protocols and guidelines presented here provide a solid foundation for establishing robust and reproducible cellular uptake assays for this important class of molecules.
References
-
Tripartite ATP-independent periplasmic transporter - Wikipedia. Available at: [Link]
-
The Role of the Organic Moiety in the Diffusion and Transport of Carboxylates into Liposomes - MDPI. Available at: [Link]
-
Role of Plasma Membrane Dicarboxylate Transporters in the Uptake and Toxicity of Diglycolic Acid, a Metabolite of Diethylene Glycol, in Human Proximal Tubule Cells - PubMed. Available at: [Link]
-
Cellular Uptake & Cellular Release Assays - Gifford Bioscience. Available at: [Link]
-
Membrane transporters in drug development - PMC - PubMed Central. Available at: [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. Available at: [Link]
-
Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC - NIH. Available at: [Link]
-
Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - ResearchGate. Available at: [Link]
-
Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments. Available at: [Link]
-
Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PubMed Central. Available at: [Link]
-
In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PubMed Central. Available at: [Link]
-
An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Available at: [Link]
-
Acid wash in determining cellular uptake of Fab/cell-permeating peptide conjugates. Available at: [Link]
-
Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed. Available at: [Link]
-
Identification and functional characterization of novel plasma membrane carboxylate transporters - Universidade do Minho. Available at: [Link]
-
Cellular Uptake Assay Data Collection DOJINDO LABORATORIES. Available at: [Link]
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New Lipophilic Fluorescent Dyes for Exosome Labeling: Monitoring of Cellular Uptake of ... - bioRxiv. Available at: [Link]
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Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure - PMC - NIH. Available at: [Link]
-
Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - NIH. Available at: [Link]
-
Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Available at: [Link]
-
Problems and solutions in quantifying cerebrovascular reactivity using BOLD-MRI - PMC. Available at: [Link]
-
Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems - MDPI. Available at: [Link]
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Multivalent atezolizumab-liposome conjugates as active immunotherapeut | IJN. Available at: [Link]
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- 4. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
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- 8. researchgate.net [researchgate.net]
- 9. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of (4-carboxy-2-oxobutyl)azanium chloride in Aqueous Solutions
Welcome to the technical support center for (4-carboxy-2-oxobutyl)azanium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on handling this compound in aqueous solutions. Given that specific literature on this compound is not extensively available, this document leverages established chemical principles of its constituent functional groups—an α-keto acid and an azanium salt—to provide a robust framework for its use.
Introduction to this compound
This compound is a bifunctional molecule of interest in various research applications. Its structure comprises a carboxylic acid, an α-keto group, and a positively charged azanium (quaternary ammonium) group. This combination of functionalities, while offering unique chemical properties, also presents challenges regarding its stability in aqueous environments. The electrophilic nature of the α-keto group and the potential for Hofmann elimination in the azanium moiety under certain conditions are key factors to consider. This guide will help you navigate these challenges to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: Due to the presence of the α-keto acid and azanium functionalities, several degradation pathways can be anticipated in aqueous solutions. The α-keto acid moiety is susceptible to decarboxylation, particularly when heated, and can also undergo hydration of the ketone. Furthermore, α-keto acids can be prone to oxidative degradation.[1][2] The azanium group is generally stable but can undergo Hofmann elimination under strongly basic conditions, leading to the formation of an alkene.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the aqueous solution is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the carboxylic acid will be protonated, which may slightly increase stability against decarboxylation compared to the carboxylate form. However, acid-catalyzed hydrolysis of other labile groups, if present in a larger molecular context, could be a concern.
-
Neutral to Mildly Acidic Conditions (pH 4-7): This is generally the recommended pH range for storage and use. The carboxylic acid will be at least partially deprotonated, but the azanium group remains stable.
-
Alkaline Conditions (pH > 8): Strongly alkaline conditions should be avoided. The presence of a high concentration of hydroxide ions can promote base-catalyzed degradation reactions of the α-keto group. More importantly, it can lead to the degradation of the azanium cation.[3]
Q3: What is the impact of temperature on the stability of aqueous solutions of this compound?
A3: As with most chemical compounds, elevated temperatures will accelerate degradation. For this compound, higher temperatures can significantly increase the rate of decarboxylation of the α-keto acid moiety. It is strongly recommended to prepare solutions fresh and store them at low temperatures (2-8 °C) for short-term storage. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is advisable. Avoid repeated freeze-thaw cycles. The stability of ammonium compounds can also be affected by temperature, with higher temperatures potentially favoring degradation pathways.[4][5]
Q4: Which buffer systems are recommended for solutions of this compound?
A4: The choice of buffer is crucial. Avoid buffers containing primary or secondary amines, such as Tris, as these can potentially react with the α-keto group to form Schiff bases.[1] Phosphate buffers (e.g., sodium phosphate) or citrate buffers are generally good choices for maintaining a stable pH in the recommended range of 4-7. Always use high-purity buffer reagents and water to avoid contamination with nucleophiles or metal ions that could catalyze degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of the compound in solution. | Prepare solutions fresh before each experiment. If storage is necessary, aliquot and freeze at -80°C. Perform a stability study under your specific experimental conditions using an appropriate analytical method (e.g., HPLC, LC-MS). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Analyze the mass of the new peaks to identify potential degradation products (e.g., decarboxylated compound). Adjust solution pH and temperature to minimize degradation. Ensure the buffer system is non-reactive. |
| Precipitation or cloudiness in the solution. | Poor solubility or formation of insoluble degradation products. | Check the solubility of the compound at the desired concentration and pH. You may need to adjust the pH or use a co-solvent if compatible with your application. Ensure the compound is fully dissolved before use. |
| Discoloration of the solution (e.g., yellowing). | Oxidative degradation or side reactions. | Prepare solutions in degassed buffers and store them under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation. |
Recommended Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Reagents and Materials:
-
This compound solid
-
High-purity water (e.g., Milli-Q®)
-
Appropriate buffer salts (e.g., sodium phosphate monobasic and dibasic)
-
Calibrated pH meter
-
Sterile, conical tubes
-
-
Procedure:
-
Equilibrate the solid compound to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the solid in a sterile tube.
-
Prepare the desired buffer (e.g., 50 mM sodium phosphate, pH 6.5) using high-purity water.
-
Add a small amount of the buffer to the solid to create a slurry, then add the remaining buffer to reach the final volume.
-
Vortex gently until the solid is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Verify the pH of the final solution and adjust if necessary with dilute acid or base prepared in the same buffer.
-
Use the solution immediately or aliquot into single-use volumes and store at -80°C.
-
Protocol 2: General Stability Assessment in an Aqueous Buffer
-
Objective: To determine the stability of this compound in a specific buffer at different temperatures.
-
Procedure:
-
Prepare a stock solution of the compound in the chosen buffer as described in Protocol 1.
-
Dilute the stock solution to the final experimental concentration in the same buffer.
-
Divide the solution into several aliquots for each storage condition to be tested (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each temperature condition.
-
Immediately analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time for each temperature to determine the stability profile.
-
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound in aqueous solutions.
Diagram 2: Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of the compound.
Analytical Considerations
To accurately monitor the stability of this compound, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common choice. If the compound lacks a strong chromophore, alternative detection methods like mass spectrometry (LC-MS) or charged aerosol detection (CAD) can be employed. LC-MS is particularly useful as it can also help in identifying the mass of any degradation products, aiding in pathway elucidation.[6][7][8] The development of a stability-indicating method that separates the parent compound from its potential degradation products is crucial for accurate quantification.
References
-
ResearchGate. Proposed decomposition pathway of α-ketoacyl peptides. Available at: [Link]
-
PubMed. Intracellular alpha-keto acid quantification by fluorescence-HPLC. Available at: [Link]
-
ACS Publications. Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Available at: [Link]
-
Semantic Scholar. Intracellular alpha-keto acid quantification by fluorescence-HPLC. Available at: [Link]
-
J-Stage. Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Available at: [Link]
-
Angewandte Chemie International Edition. From Amino Acids to α-Keto Acids via β-Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Available at: [Link]
-
EurekAlert!. Important new source of oxidation in the atmosphere found. Available at: [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]
-
ResearchGate. Dependence of ammonia : ammonium ratio on temperature and pH of water. Available at: [Link]
-
ResearchGate. Effects of pH and temperature on the distribution of ammonia and ammonium ion in water. Available at: [Link]
-
MDPI. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Available at: [Link]
-
PMC. Effect of Different Quaternary Ammonium Groups on the Hydroxide Conductivity and Stability of Anion Exchange Membranes. Available at: [Link]
-
PubChem. (4-carboxy-2-oxo(1,2-13C2)butyl)azanium;chloride. Available at: [Link]
-
PubChem. Ammonium Chloride. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
Technical Support Center: Optimizing Derivatization for α-Keto Acid Analysis
Welcome to the technical support center for α-keto acid analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatization, a critical step for the accurate quantification of these highly reactive and often unstable metabolites. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own workflows.
The Challenge with α-Keto Acids
Alpha-keto acids (α-KAs) are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism. However, their intrinsic chemical nature—containing both a ketone and a carboxylic acid group—makes them notoriously difficult to analyze. They are prone to decarboxylation and are often unstable during sample processing and analysis.[1][2][3] Chemical derivatization is an essential strategy to overcome these challenges by:
-
Enhancing chromatographic retention on reverse-phase columns.[3]
-
Improving detection sensitivity for analytical techniques like mass spectrometry (MS) or high-performance liquid chromatography (HPLC) with fluorescence or UV detection.[3][4]
This guide provides a structured approach to troubleshooting common issues and offers validated protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) - Your First Line of Defense
Here are answers to some of the most common questions encountered during the derivatization of α-keto acids.
Q1: Why is my derivatization yield low, resulting in a poor signal?
A1: Low derivatization yield is a frequent issue stemming from several factors:
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Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical. For instance, derivatization with o-phenylenediamine (OPD) and its analogs requires acidic conditions to facilitate the condensation reaction that forms a stable quinoxalinol derivative.[5] Conversely, other reagents might require neutral or mildly basic conditions.
-
Reagent Degradation or Insufficient Amount: Derivatization reagents can degrade over time. Always use fresh reagents and ensure they are added in sufficient molar excess to drive the reaction to completion, especially in complex biological matrices.[6]
-
Analyte Instability: Highly unstable α-keto acids like oxaloacetic acid can degrade before the derivatization agent has a chance to react.[4][7] Consider derivatization methods that can be performed in situ during metabolic quenching at low temperatures to stabilize these compounds immediately.[2][3]
-
Interference from the Sample Matrix: Other carbonyl-containing compounds in your sample (e.g., aldehydes, other ketones) can compete for the derivatization reagent, reducing the yield for your analytes of interest.
Q2: I'm seeing multiple or split peaks for a single α-keto acid. What is happening?
A2: This is typically caused by the formation of stereoisomers or incomplete reactions.
-
Formation of E/Z Isomers: Derivatization at the keto-carbonyl group can often result in the formation of E/Z (geometric) isomers of the hydrazone or oxime products. These isomers may have slightly different polarities, causing them to separate during chromatography, which results in split or broadened peaks.[8] Changing the mobile phase composition or temperature may help co-elute these isomers.
-
Incomplete Reaction or Side Reactions: If the reaction does not go to completion, you might see a peak for the unreacted α-keto acid. Additionally, some derivatization reagents can react with both the keto and carboxylic acid groups under certain conditions, leading to multiple products.
-
pH Mismatch: Injecting a sample with a pH that is significantly different from the mobile phase can cause peak distortion. This was observed in the analysis of α-ketoglutaric acid derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), where diluting the acidic reaction mixture with a NaOH solution resolved peak splitting.[9][10]
Q3: My derivatized samples are not stable. How can I improve their stability?
A3: Derivative stability is crucial for reproducible quantification, especially in high-throughput settings.
-
Hydrolysis: Hydrazone and oxime derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. After derivatization, adjust the sample pH to a neutral range if possible and store samples at low temperatures (4°C or -20°C).
-
Oxidation: Some derivatives may be sensitive to light and air. Store samples in amber vials and minimize exposure to oxygen.
-
Investigate Stability: It is essential to perform stability tests. Analyze your derivatized standards and samples at different time points (e.g., 0, 4, 8, 24 hours) after preparation to determine the window for reliable analysis.[11] For example, O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatives of keto acids have been shown to be stable for at least 24 hours.[7]
Q4: Which derivatization reagent is best for my analysis (e.g., LC-MS vs. HPLC-Fluorescence)?
A4: The choice of reagent depends entirely on your analytical platform and the specific α-keto acids you are targeting.
-
For LC-MS/MS: Reagents that introduce a permanently charged group or a readily ionizable moiety are ideal. Girard's Reagents (T and P) are excellent choices as they add a quaternary ammonium group, significantly enhancing ionization efficiency in positive-ion electrospray ionization (ESI+).[6][8] Phenylhydrazine is also effective as it adds an aromatic ring that improves both chromatographic retention and MS signal.[3]
-
For HPLC with Fluorescence Detection: Use reagents that form highly fluorescent products. o-Phenylenediamine (OPD) and its analogs, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) , react with α-keto acids to form fluorescent quinoxaline derivatives, offering outstanding sensitivity.[5][9]
-
For HPLC with UV Detection: 2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent that reacts with carbonyls to produce 2,4-dinitrophenylhydrazone derivatives, which are strongly chromophoric and easily detected by UV-Vis detectors.[8][12]
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental problems, outlining potential causes and actionable solutions.
Problem 1: Low or No Signal/Response
| Possible Cause | Underlying Reason & The "Why" | Recommended Solution |
| Incomplete Derivatization | The reaction has not reached equilibrium or completion. This can be due to incorrect pH, insufficient reaction time or temperature, or low reagent concentration. For example, the condensation reaction for OPD requires an acidic environment to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the diamine.[5] | Optimize Reaction Conditions: Systematically test a range of pH values, temperatures (e.g., 60°C, 85°C), and incubation times (e.g., 30 min, 1 hr, 2 hr).[9][13] Increase the molar ratio of the derivatization reagent to the analyte (e.g., 100:1 or higher).[6] |
| Derivative Degradation | The chemical bond formed during derivatization (e.g., a hydrazone) is being cleaved before or during analysis. The α-carbonyl group can have a catalytic effect on the hydrolysis of adjacent bonds.[14][15][16] | Assess Stability: Analyze samples immediately after derivatization. If not possible, freeze them at -80°C.[6] Test the stability of derivatives over 24 hours in the autosampler. If degradation is observed, consider a different, more stable derivatization chemistry. |
| Matrix Effects (LC-MS) | Co-eluting compounds from the biological matrix (salts, lipids, etc.) can suppress the ionization of the derivatized analyte in the MS source, leading to a weaker signal. | Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances. Modify Chromatography: Adjust the gradient to better separate the analyte from the interfering region. Use a Stable Isotope-Labeled Internal Standard: This is the gold standard, as the internal standard will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction. |
Problem 2: Poor Chromatography (Peak Tailing, Splitting, Broadening)
| Possible Cause | Underlying Reason & The "Why" | Recommended Solution |
| Formation of Isomers | Derivatization of the asymmetric keto group can create E/Z geometric isomers, which may separate chromatographically. This is common with hydrazide reagents like Girard's Reagents.[8] | Optimize Chromatography: Adjust the column temperature or mobile phase composition to try and co-elute the isomers into a single, sharp peak. Modify Derivatization: In some cases, reaction conditions can favor the formation of one isomer over the other, although this is often difficult to control completely. |
| pH Mismatch | Injecting a sample at a pH where the analyte has poor solubility or interacts unfavorably with the stationary phase can cause severe peak distortion. Acidic analytes injected into a neutral or basic mobile phase can be particularly problematic. | Adjust Sample pH: After the derivatization reaction, neutralize the sample or adjust its pH to be closer to that of the initial mobile phase. A study using DMB found that diluting the acidic final reaction solution with NaOH solution was necessary to prevent peak splitting of the derivatized α-ketoglutarate.[9][10] |
| On-Column Degradation | The derivative may be unstable under the chromatographic conditions (e.g., mobile phase pH, column temperature). | Screen for Stability: Test different mobile phase pH values and column temperatures to find conditions where the derivative is stable. Consider using a faster analysis method with a shorter run time to minimize the time the analyte spends on the column. |
Visualizing the Workflow and Mechanisms
A clear understanding of the experimental workflow and underlying chemical reactions is key to successful optimization.
General Workflow for α-Keto Acid Analysis
Caption: A generalized workflow for α-keto acid analysis.
Derivatization Mechanisms
o-Phenylenediamine (OPD) Reaction
This reaction forms a stable and fluorescent quinoxalinol derivative, ideal for HPLC-fluorescence analysis.
Caption: OPD reacts with an α-keto acid to form a quinoxalinol derivative.
Girard's Reagent T (GirT) Reaction
This reaction introduces a permanent positive charge, ideal for LC-MS analysis in positive ion mode.
Caption: Girard's Reagent T reacts to form a charged hydrazone derivative.
Validated Experimental Protocols
The following protocols are provided as a robust starting point for your methods. Always validate the method for your specific matrix and analytes.
Protocol 1: Derivatization with DMB for HPLC-Fluorescence Detection
This method is adapted from a procedure for analyzing intracellular α-keto acids and is highly sensitive.[9][10]
Materials:
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)
-
Sodium sulfite (Na₂SO₃)
-
2-Mercaptoethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 65 mM solution
-
Water (HPLC-grade)
Procedure:
-
Prepare DMB Reagent Solution (prepare fresh daily):
-
In a 1.5 mL microcentrifuge tube, combine:
-
870 µL HPLC-grade water
-
58 µL concentrated HCl
-
70 µL 2-mercaptoethanol (acts as an antioxidant)
-
4.9 mg Sodium sulfite (scavenger for excess oxidizing agents)
-
-
Vortex to dissolve.
-
Add 1.6 mg of DMB·2HCl and vortex until fully dissolved.
-
-
Sample Preparation:
-
Ensure your α-keto acid standards or extracted biological samples are in an aqueous solution. For cell extracts, a typical concentration is 1x10⁶ cells dissolved in 100 µL of water.[9]
-
-
Derivatization Reaction:
-
In a sealed reaction vial, mix 40 µL of your sample (or standard) with 40 µL of the DMB reagent solution.
-
Seal the vial tightly and heat at 85°C for 45 minutes in a heating block or water bath.[9]
-
-
Cooling and pH Adjustment:
-
Analysis:
-
Inject an appropriate volume (e.g., 25 µL) into the HPLC system.
-
Detection: Fluorescence detector set to Excitation λ = 350 nm and Emission λ = 410 nm.[17]
-
Separation: Use a C18 reverse-phase column.
-
Protocol 2: Derivatization with Girard's Reagent T for LC-MS
This protocol is based on methods developed for carbonyl-containing compounds and is optimized for high-sensitivity LC-MS analysis.[6][18]
Materials:
-
Girard's Reagent T (GirT)
-
Acetic Acid
-
Water and Methanol (LC-MS grade)
Procedure:
-
Prepare GirT Reagent Solution:
-
Dissolve GirT in a solution of 10% acetic acid in water at a concentration of 10 mg/mL. Prepare this solution fresh.
-
-
Sample Preparation:
-
Lyophilize your aqueous sample extracts to dryness in a clean vial.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample in 50 µL of the GirT reagent solution.
-
Ensure the reagent is in large molar excess (e.g., 100:1 or greater) relative to the expected maximum concentration of α-keto acids.
-
Incubate the mixture at room temperature for 12 hours in the dark, or at 60°C for 10-30 minutes for a faster reaction (note: faster reaction times should be validated for completeness).[6][18]
-
-
Sample Cleanup (Optional but Recommended):
-
To remove excess reagent, a solid-phase extraction (SPE) step can be employed. Cation exchange cartridges are effective at retaining the positively charged GirT derivatives while allowing neutral and anionic interferences to be washed away. Elute the derivatives with a strong acid/organic solvent mixture.
-
-
Final Preparation and Analysis:
-
If SPE is not used, dilute the reaction mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS analysis.
-
Inject into the LC-MS system and monitor for the specific mass transitions of your derivatized α-keto acids in positive ion mode.
-
References
-
Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. [Link]
-
Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. American Chemical Society. [Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. J-Stage. [Link]
-
Detection of α-keto acids by derivatization with DNP. ResearchGate. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. [Link]
-
Studies on the synthesis and stability of α-ketoacyl peptides. PubMed. [Link]
-
(PDF) Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. [Link]
-
Studies on the synthesis and stability of α-ketoacyl peptides. PMC - NIH. [Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. J-Stage. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. NIH. [Link]
-
LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]
-
Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. ResearchGate. [Link]
-
AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. Unknown Source. [Link]
-
Intracellular alpha-keto acid quantification by fluorescence-HPLC. PubMed. [Link]
- Process for preparing α-keto acids and derivatives thereof.
-
The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination. Biochemical Journal. [Link]
-
Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. NIH. [Link]
-
(PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]
-
Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]
-
Why are alpha keto radicals stabilized but alpha keto carbocations are not? Reddit. [Link]
-
Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). GL Sciences. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. [Link]
-
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. PMC - NIH. [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]
-
Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and sta. eScholarship.org. [Link]
-
High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1, 2-Phenylene Diamine As A Derivatizing Reagent. ResearchGate. [Link]
-
Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography. PubMed. [Link]
-
Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]
-
Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. Diva-portal.org. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 5. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
Technical Support Center: Stabilizing Keto Acids During Sample Preparation
Welcome to the technical support center for the analysis of keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of these unstable molecules during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Introduction: The Challenge of Keto Acid Instability
Keto acids are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle, glycolysis, and amino acid biosynthesis.[1] Their accurate quantification is crucial for diagnosing metabolic disorders and understanding cellular metabolism.[1] However, α- and β-keto acids are notoriously unstable compounds, highly susceptible to degradation during sample collection, processing, and analysis.[2][3] This inherent instability, primarily driven by decarboxylation, can lead to a significant underestimation of their true concentrations if not handled with meticulous care.[4] This guide provides field-proven insights and protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for keto acids?
A1: The principal degradation pathway for both α- and β-keto acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[4] This process is particularly pronounced for β-keto acids, which can undergo spontaneous decarboxylation, especially when heated.[4][5] The mechanism involves a cyclic transition state that forms an enol intermediate, which then tautomerizes to a more stable ketone.[4][6] Keto acids are also susceptible to oxidation and can react with other molecules in the biological matrix.[7][8]
Q2: How does temperature affect the stability of keto acids?
A2: Temperature is a critical factor. Elevated temperatures significantly accelerate decarboxylation.[4][7] Studies on the β-keto acid acetoacetate have shown substantial degradation at -20°C within a week and almost complete loss after 40 days.[9][10] In contrast, storage at -80°C dramatically slows this process, with only a minor loss observed over the same period.[9][10] Therefore, it is imperative to keep samples on ice during processing and to store them at -80°C for long-term stability.[4]
Q3: What is the influence of pH on keto acid stability?
A3: The stability of keto acids is highly pH-dependent. Acidic conditions promote the protonated form of the keto acid, which is more susceptible to decarboxylation.[4] Conversely, neutral to slightly alkaline conditions favor the deprotonated carboxylate anion, which is significantly more stable.[4][11] However, very high pH can also lead to other degradation reactions, such as aldol-like condensations for pyruvic acid.[12] For many applications, quenching and extraction in a mildly acidic organic solvent mixture (e.g., with 0.1M formic acid) followed by neutralization can effectively stop enzymatic activity and preserve stability.[13]
Q4: Why is derivatization a critical step for keto acid analysis?
A4: Derivatization is a cornerstone of reliable keto acid analysis, particularly for methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][14] It serves two primary purposes:
-
Stabilization: By chemically modifying the reactive keto and carboxylic acid groups, derivatization converts the unstable keto acids into stable products, preventing degradation during analysis.[2][3][7]
-
Improved Analytical Performance: Derivatization increases the volatility of keto acids for GC-MS analysis and can introduce a chromophore or fluorophore for enhanced detection in HPLC.[4][15][16] Common derivatizing agents include o-phenylenediamine (OPD) and its analogs, which react with α-keto acids to form stable and often fluorescent quinoxaline derivatives.[14][16][17]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Analyte Degradation: Keto acids degraded before or during sample preparation due to improper temperature, pH, or prolonged processing time. | Immediate Quenching & Cold Chain: Quench metabolic activity instantly upon sample collection (e.g., flash-freezing in liquid nitrogen).[7][13] Perform all subsequent extraction steps on ice or at 4°C.[7] Minimize the time between collection and analysis. |
| Inefficient Extraction: The chosen solvent system is not effectively extracting the keto acids from the sample matrix. | Optimize Extraction Protocol: Use a validated extraction method, such as protein precipitation with cold methanol or acetonitrile.[7] For cellular studies, a solvent system like 40:40:20 acetonitrile:methanol:water with 0.1M formic acid is effective for quenching and extraction.[13] | |
| Incomplete Derivatization: The derivatization reaction did not go to completion, resulting in a low yield of the stable derivative. | Optimize Derivatization Conditions: Ensure the correct pH, temperature, and incubation time for the specific derivatizing agent used.[18] For example, OPD derivatization often requires acidic conditions.[17] Verify the concentration and purity of your derivatizing reagent. | |
| Poor Reproducibility / High Variability | Inconsistent Sample Handling: Variations in timing, temperature, or volumes between samples are introducing errors. | Standardize Workflow: Process all samples and standards identically. Use timers for incubations, keep samples on ice consistently, and use calibrated pipettes.[7] Minimize exposure to air and light.[7] |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to progressive degradation. | Aliquot Samples: Upon initial collection and processing, aliquot samples into single-use tubes before freezing to avoid multiple freeze-thaw cycles.[4] | |
| Poor Peak Shape in Chromatography (Tailing) | Active Sites in GC/LC System: Polar keto acids or their derivatives are interacting with active sites (e.g., free silanols) in the GC liner, column, or LC column. | System Deactivation & Maintenance: Use high-quality, deactivated GC liners and columns.[4] Regularly condition your column according to the manufacturer's instructions. For LC, ensure the mobile phase is compatible and the column is properly equilibrated. |
| Sample Matrix Effects: Co-extracted substances from the biological matrix are interfering with the chromatography. | Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction step after initial protein precipitation to remove interfering compounds. |
Visualizing the Workflow and Degradation Pathway
A robust sample preparation workflow is critical. The following diagram outlines the key steps to ensure keto acid integrity from collection to analysis.
Caption: Recommended Workflow for Keto Acid Stabilization.
Keto acid instability is primarily due to decarboxylation, a chemical process that must be understood to be prevented.
Caption: Mechanism of Beta-Keto Acid Decarboxylation.
Experimental Protocol: Stabilization and Derivatization of α-Keto Acids with OPD
This protocol describes a robust method for extracting and stabilizing α-keto acids from biological fluids (e.g., plasma, serum) using protein precipitation followed by derivatization with o-phenylenediamine (OPD). This converts them into stable, fluorescent quinoxalinol derivatives suitable for HPLC or LC-MS/MS analysis.[14][16][19]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Ice bucket
-
Methanol (HPLC grade, pre-chilled to -20°C)
-
o-phenylenediamine (OPD) solution: Prepare fresh. Dissolve OPD in 2M HCl. (Consult specific literature for optimal concentration, e.g., 2 mg/mL).[17]
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization (optional, method-dependent).
-
Microcentrifuge capable of 4°C.
-
Heating block or water bath.
-
HPLC or LC-MS/MS system.
Methodology:
Part 1: Sample Extraction and Deproteinization
-
Thawing: Thaw frozen samples on ice.
-
Precipitation: In a microcentrifuge tube on ice, add 3 volumes of pre-chilled (-20°C) methanol to 1 volume of sample (e.g., 300 µL methanol to 100 µL plasma).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the tubes at -20°C for 2 hours to maximize protein precipitation.[7]
-
Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the keto acids, to a new, clean tube without disturbing the protein pellet. Immediately proceed to derivatization or flash-freeze and store at -80°C.
Part 2: Derivatization with o-phenylenediamine (OPD)
-
Reagent Addition: Add an equal volume of the freshly prepared OPD solution to the collected supernatant.
-
Incubation: Cap the vial tightly and vortex. Incubate the mixture in a heating block or water bath. Optimal conditions vary, but a common starting point is 85-100°C for 30-60 minutes.[15][17]
-
Cooling: After incubation, immediately cool the reaction mixture on ice for 5 minutes to stop the reaction.[15]
-
Neutralization (if needed): Depending on the analytical method, the acidic reaction mixture may need to be neutralized (e.g., with NaOH) before injection.[15]
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system for analysis of the stable quinoxaline derivatives.
Data Presentation: Impact of Storage Conditions
The following table summarizes the expected stability of a typical β-keto acid, acetoacetate, under various storage conditions, highlighting the critical need for ultra-low temperature storage.
Table 1: Stability of Acetoacetate in Serum at Various Storage Temperatures
| Storage Temperature | % Recovery after 7 Days | % Recovery after 40 Days | Data Source(s) |
| -20°C | ~60% | < 5% | [9][10] |
| -80°C | >95% | ~85% | [9][10] |
Data are approximate and synthesized from published studies to illustrate the trend. Actual recovery rates may vary based on sample matrix and specific handling procedures.
By implementing these best practices, researchers can significantly improve the accuracy and reliability of their keto acid measurements, leading to more robust and reproducible scientific outcomes.
References
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Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(6), 3232–3237. Available at: [Link]
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Nakashima, Y., et al. (2015). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatography B, 997, 133-138. Available at: [Link]
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Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. Analytical Chemistry, 86(6), 3232-7. Available at: [Link]
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White, P. J., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics, 11, 1348–1356. Available at: [Link]
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Bhatti, M. Z., et al. (2012). Quantitative analysis of α-Keto acids from Healthy blood and Urine person. ResearchGate. Available at: [Link]
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Richards-Henderson, N. K., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(43), 8368–8379. Available at: [Link]
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Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2145-2150. Available at: [Link]
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Khuhawar, M. Y., & Qureshi, G. A. (2001). A novel HPLC method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Available at: [Link]
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Hood, V. L., & Tannen, R. L. (1983). pH regulation of endogenous acid production in subjects with chronic ketoacidosis. The American journal of physiology, 245(4), F423-9. Available at: [Link]
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Hoffmann, G. F., et al. (1994). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European journal of clinical chemistry and clinical biochemistry, 32(8), 639-41. Available at: [Link]
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Hoffmann, G. F., et al. (1994). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European journal of clinical chemistry and clinical biochemistry, 32(8), 639-41. Available at: [Link]
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Terada, N., et al. (1985). Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography. Journal of chromatography, 341(1), 1-8. Available at: [Link]
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Hayashi, T., Tsuchiya, H., & Naruse, H. (1983). The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment. Clinica chimica acta, 132(3), 321-5. Available at: [Link]
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Cooper, A. J., et al. (2011). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Magnetic resonance in chemistry : MRC, 49(9), 573-81. Available at: [Link]
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Guo, K., & Li, L. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. ResearchGate. Available at: [Link]
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Lu, W., & Rabinowitz, J. D. (2016). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 85, 277-304. Available at: [Link]
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Hellwig, M., et al. (2018). Studies on the synthesis and stability of α-ketoacyl peptides. Amino acids, 50(10), 1345-1355. Available at: [Link]
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Wahrheit, J., & Heinzle, E. (2013). Quenching Methods for the Analysis of Intracellular Metabolites. Methods in molecular biology (Clifton, N.J.), 985, 43-50. Available at: [Link]
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Khuhawar, M. Y., & Rind, F. M. (2002). HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. ResearchGate. Available at: [Link]
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GL Sciences. (n.d.). LL028 - Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). GL Sciences. Retrieved from [Link]
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Mowbray, J., & Ottaway, J. H. (1970). The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination. The Biochemical journal, 120(1), 171-5. Available at: [Link]
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Zhang, X., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Analytical chemistry, 95(42), 15689-15696. Available at: [Link]
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Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. Pharmaguideline. Retrieved from [Link]
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Andrey K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
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GL Sciences. (n.d.). LL028 Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). GL Sciences. Retrieved from [Link]
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Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(1), 32. Available at: [Link]
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Fahrenbach, A. C., et al. (2017). From Amino Acids to α-Keto Acids via β-Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition, 56(40), 12216-12220. Available at: [Link]
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Semprini, S. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. ResearchGate. Available at: [Link]
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Zamorano, M. J., et al. (2010). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of agricultural and food chemistry, 58(3), 1968-73. Available at: [Link]
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Cantillo, D., et al. (2018). Selective Decarboxylative Fluorination of β-Keto Acids in Aqueous Media: F-NMR-Assisted Batch Optimization and Transfer to Continuous Flow. ResearchGate. Available at: [Link]
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Hutson, S. M. (1986). Branched chain alpha-keto acid oxidative decarboxylation in skeletal muscle mitochondria. Effect of isolation procedure and mitochondrial delta pH. The Journal of biological chemistry, 261(10), 4420-5. Available at: [Link]
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Sharma, A., et al. (2023). Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis. European Journal of Cardiovascular Medicine, 3(1). Available at: [Link]
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Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
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Axiom Veterinary Laboratories. (n.d.). Sample Storage Guidelines. Axiom Veterinary Laboratories. Retrieved from [Link]
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Li, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules (Basel, Switzerland), 23(1), 162. Available at: [Link]
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Technical Support Center: Cell Viability Assays for Novel Keto Acid Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center. Evaluating the biological activity of novel chemical entities is a cornerstone of drug discovery, and cell viability assays are the workhorse of this process. However, new classes of molecules, such as keto acids, can introduce unique biochemical challenges that may confound standard assay protocols.
Keto acids are not inert molecules; their inherent reactivity and structural similarity to metabolic intermediates mean they can directly interact with assay components or subtly alter cell physiology in ways that are not immediately obvious. This guide is designed to equip you, our fellow researchers, with the foundational knowledge, robust protocols, and field-proven troubleshooting strategies necessary to navigate these complexities. Our goal is to ensure that the data you generate is not just a number, but a true and accurate reflection of the biological effect of your compound.
Section 1: Frequently Asked Questions - First Principles for Keto Acid Analysis
This section addresses the fundamental questions researchers should consider before embarking on viability testing with keto acid compounds.
Q1: What are keto acids and why do they pose a unique challenge for cell viability assays?
Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group.[1] Their classification (alpha-, beta-, or gamma-) depends on the position of the ketone relative to the acid.[1] This dual functionality makes them biochemically active and introduces several potential challenges for in vitro assays:
-
Chemical Instability: Beta-keto acids are particularly susceptible to degradation via decarboxylation (loss of CO₂), a reaction that can be influenced by heat and pH.[1][2] This instability can alter the effective concentration of your compound during the experiment.
-
Direct Assay Interference: Many common viability assays rely on cellular redox potential (e.g., the reduction of a tetrazolium salt or resazurin). Keto acids, or their degradation byproducts, can act as reducing agents themselves, leading to a "false positive" signal by chemically reducing the assay substrate in the absence of cellular activity.[3][4][5]
-
pH Alterations: As acidic molecules, high concentrations of keto acid compounds can lower the pH of the cell culture medium. This can directly impact cell health and also interfere with the optimal pH for many enzymatic assays.
-
Metabolic Reprogramming: Cells may utilize certain keto acids (e.g., alpha-ketoglutarate) as metabolic substrates, boosting the metabolic readouts of assays without a corresponding increase in cell number.[6] This can lead to an underestimation of cytotoxicity.
Q2: How do I choose the right cell viability assay for my keto acid compound?
Selecting the appropriate assay is the most critical step to generating reliable data. The key is to understand the mechanism of each assay and anticipate potential interferences. An assay that measures a different biological endpoint should always be used to confirm initial findings.
Below is a decision-making workflow to guide your selection.
Caption: Standard experimental workflow for the Resazurin cell viability assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase. Ensure you have a single-cell suspension.
-
Seed cells into a 96-well clear-bottom black plate at the predetermined optimal density in 100 µL of culture medium.
-
Include wells for all necessary controls (see below).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock concentration series of your keto acid compound in culture medium.
-
Carefully remove 50 µL of medium from the wells and add 50 µL of the 2X compound stock to the appropriate wells. This minimizes pH shock.
-
Add 50 µL of medium containing the highest concentration of the vehicle (e.g., DMSO, PBS) to the vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Inclusion of Essential Controls (Critical for Keto Acids):
-
Vehicle Control: Cells treated with the vehicle used to dissolve the compound. This represents 100% viability.
-
Maximum Lysis Control (Optional): Cells treated with a known cytotoxic agent or lysis buffer. This represents 0% viability.
-
Medium Background Control: Wells containing only culture medium (no cells).
-
Compound Interference Control: Wells containing medium and the keto acid compound at each concentration, but NO CELLS . This is the most important control to measure direct reduction of the assay reagent by your compound. [3]
-
-
Assay Procedure:
-
At the end of the treatment period, add 10 µL of Resazurin reagent to each well (for a final volume of 110 µL).
-
Gently mix the plate on an orbital shaker for 30 seconds.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined during assay development to ensure the signal is within the linear range. [7]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. [8] * Step 1: Correct for Background. Subtract the average fluorescence of the Medium Background Control from all other wells.
-
Step 2: Correct for Compound Interference. For each concentration of your keto acid, subtract the average background-corrected fluorescence of the Compound Interference Control (no cells) from the corresponding experimental wells (with cells).
-
Step 3: Calculate Percent Viability.
-
% Viability = (Corrected Fluorescence of Treated Sample / Corrected Fluorescence of Vehicle Control) * 100
-
-
Section 3: Troubleshooting Guide - Common Issues & Solutions
Issue 1: My no-cell "Compound Interference Control" wells are brightly fluorescent.
-
Question: "I ran my control plate without cells, and the wells containing my keto acid turned pink and show a high fluorescent signal. What does this mean?"
-
Likely Cause: This is the classic sign of direct chemical interference. Your keto acid compound is chemically reducing the resazurin to resorufin, a reaction that should only be mediated by viable cells. [3][4][5]This will artificially inflate your viability readings, potentially masking true cytotoxicity.
-
Solutions:
-
Data Correction (if interference is low): For each compound concentration, you must subtract the average signal from these no-cell interference wells from your experimental wells. This is a mandatory data processing step.
-
Wash Step (for reducing agents): Before adding the resazurin reagent, you can gently wash the cells 1-2 times with warm PBS to remove the extracellular compound. [3]However, this adds handling steps and may stress the cells.
-
Switch Assay Type (Recommended for high interference): If the interference signal is very high (e.g., >25% of the vehicle control signal), the data may be unreliable. You should switch to an assay with a different mechanism that is not based on redox chemistry, such as the CellTiter-Glo® (ATP measurement) or LDH (cytotoxicity) assay. [9][10]
-
Issue 2: The dose-response curve is biphasic, showing an increase in signal at certain concentrations.
-
Question: "My results are strange. At low concentrations, my keto acid appears to increase the viability signal above the 100% control level before it starts to drop at higher concentrations. Are my cells growing faster?"
-
Likely Cause: This is unlikely to be true proliferation. It is more likely one of two artifacts:
-
Metabolic Enhancement: The cells are using your keto acid as a nutrient source (e.g., as a substrate for the Krebs cycle), which boosts their metabolic rate and thus their ability to reduce resazurin. [6]This increases the signal without changing the actual number of viable cells.
-
Low-Level Interference: A low level of chemical interference (as described in Issue 1) could be adding to the cellular signal, making it appear higher than the control.
-
-
Solutions:
-
Validate with an Orthogonal Assay: Confirm the finding with an assay that measures a non-metabolic endpoint. An ATP-based assay like CellTiter-Glo® is a good first choice. [9] 2. Direct Cell Counting: The most definitive method is to perform direct cell counting using the Trypan Blue exclusion method or an automated cell counter at the end of the treatment period to see if cell numbers have actually increased. [11] 3. Check for Contamination: Microbial contamination can also rapidly reduce resazurin and cause a false positive signal. [12]Always visually inspect your plates for any signs of contamination.
-
Issue 3: I'm seeing high variability and large error bars between my replicate wells.
-
Question: "My replicate wells for the same condition are giving very different readings. Why is my data not reproducible?"
-
Likely Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous and free of clumps before and during plating. Mix the cell suspension between pipetting every few rows.
-
"Edge Effect": The outer wells of a 96-well plate are prone to evaporation during long incubations, which concentrates media components and affects cell growth. [3][13]To mitigate this, avoid using the outermost wells or fill them with 200 µL of sterile PBS or water to create a humidity barrier. [13] * Compound Precipitation: Your keto acid may be precipitating out of solution at higher concentrations. Visually inspect the wells under a microscope before adding the assay reagent. If you see precipitates, you may need to use a different solvent or reconsider the highest concentration tested.
-
Inconsistent Pipetting: Small errors in pipetting reagents or compounds can lead to large variations. Ensure your pipettes are calibrated and use proper, consistent technique.
-
References
-
Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]
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Castaño, A., & Gómez-Lechón, M. J. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology, 2644, 237–245. [Link]
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LabAutopedia. (2026). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. LabAutopedia. [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. IIVS. [Link]
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ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. ResearchGate. [Link]
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ResearchGate. (n.d.). Optimization of seeding density and assay timing. ResearchGate. [Link]
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News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.Net. [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Tip Biosystems. [Link]
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ResearchGate. (n.d.). Cell seeding density optimization for endpoint viability assay linear range. ResearchGate. [Link]
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Biocompare. (2023). Selecting the Right Cell-Based Assay. Biocompare. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene. [Link]
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Llop, J., & Llop, M. (2022). The alamar blue assay in the context of safety testing of nanomaterials. Frontiers in Toxicology, 4, 982343. [Link]
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U-CyTech. (n.d.). Troubleshooting T cell ELISPOT assay. U-CyTech. [Link]
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Fine, E. J., Miller, A., Quadros, E. V., Sequeira, J. M., & Feinman, R. D. (2017). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. Nutrients, 9(5), 496. [Link]
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ResearchGate. (n.d.). Effects of Ketone Bodies on Cell Death. ResearchGate. [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
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ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF. ResearchGate. [Link]
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Wang, P., Wang, H., & Wang, L. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 23(24), 15831. [Link]
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Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203. [Link]
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Wikipedia. (n.d.). Keto acid. Wikipedia. [Link]
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MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
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Monteiro-Riviere, N. A., Inman, A. O., & Zhang, L. W. (2013). Particle-induced artifacts in the MTT and LDH viability assays. Journal of Applied Toxicology, 33(10), 1046–1057. [Link]
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- 6. The art and science of cell food: How smart media formulations drive cell culture performance - Evonik Industries [healthcare.evonik.com]
- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - KR [thermofisher.com]
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- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Optimizing the Synthesis of (4-carboxy-2-oxobutyl)azanium chloride
Welcome to the technical support center for the synthesis of (4-carboxy-2-oxobutyl)azanium chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical intermediate. Here, we address common challenges encountered during synthesis through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in established chemical principles to provide you with actionable insights and solutions.
Introduction to the Synthesis
The synthesis of this compound, a precursor with significant potential in medicinal chemistry, particularly in the development of GABA transaminase inhibitors like gabaculine, typically proceeds via a two-step process.[1][2][3][4] This involves the formation of a cyclic imine intermediate from a suitable keto-acid precursor, followed by a controlled hydrolysis to yield the target azanium chloride salt. The overall efficiency of this synthesis is highly dependent on careful control of reaction conditions.
Below is a generalized workflow for the synthesis:
Caption: Generalized two-step synthesis workflow.
Troubleshooting Guide: Low Yield and Impurities
This section addresses specific issues that can arise during the synthesis, leading to suboptimal yields or the presence of unwanted byproducts.
Issue 1: Low Conversion of Starting Materials in Step 1 (Imine Formation)
Q: I am observing a significant amount of unreacted 2-oxoadipic acid in my reaction mixture. What are the likely causes and how can I improve the conversion to the cyclic imine intermediate?
A: Low conversion in imine synthesis is a common problem that often points to issues with reaction equilibrium or catalysis.[5] Here are the key factors to investigate:
-
Inadequate Water Removal: Imine formation is a reversible condensation reaction that produces water.[5] The presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Employ methods to actively remove water from the reaction. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water, or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[6]
-
-
Suboptimal pH: The pH of the reaction medium is crucial for imine formation. The reaction is typically acid-catalyzed, as protonation of the ketone's carbonyl group makes it more electrophilic for the nucleophilic attack by the amine.[5]
-
Optimal pH Range: The ideal pH for imine synthesis is generally around 4.5.[5]
-
If pH is too low (highly acidic): The primary amine (ammonia from ammonium chloride in this case) will be fully protonated to the non-nucleophilic ammonium ion, inhibiting the initial addition step.[5]
-
If pH is too high (neutral or basic): The protonation of the carbonyl group is insufficient, leading to a sluggish reaction.[5]
-
Solution: Carefully adjust the pH of your reaction mixture. While ammonium chloride itself can provide a slightly acidic environment,[7][8] the addition of a catalytic amount of a weak acid like acetic acid may be beneficial.[6] Buffer systems can also be employed for more precise pH control.
-
-
Insufficient Catalyst Activity: The choice and amount of acid catalyst can significantly impact the reaction rate.
-
Solution: While acetic acid is a common choice, other catalysts like methanesulfonic acid have been shown to be more effective in some cases, allowing for lower catalyst loading.[6] Consider screening different acid catalysts to find the optimal one for your system.
-
Caption: Key steps in acid-catalyzed imine formation.
Issue 2: Product Instability and Hydrolysis
Q: My cyclic imine intermediate appears to be unstable, and I suspect it's hydrolyzing back to the starting materials during workup or purification. How can I prevent this?
A: The reversibility of imine formation means that the product is susceptible to hydrolysis, especially in the presence of water.[5] This is a critical challenge during the isolation and purification stages.
-
Anhydrous Workup Conditions: It is imperative to maintain anhydrous conditions throughout the workup process.
-
Solution: Use dried solvents for extraction and washing steps. When performing extractions, use brine (saturated NaCl solution) to help remove water from the organic layer, followed by drying over a suitable agent like anhydrous sodium sulfate or magnesium sulfate.
-
-
Avoid Acidic Aqueous Workup: Washing with acidic aqueous solutions can accelerate the hydrolysis of the imine.
-
Solution: If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) cautiously, followed immediately by drying of the organic phase.
-
-
Purification Strategy: Standard silica gel chromatography can be problematic for imines due to the acidic nature of silica and the presence of bound water, which can lead to streaking of the product on TLC and decomposition on the column.[9]
-
Solution 1: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[9] This will neutralize the acidic sites on the silica.
-
Solution 2: Prioritize non-chromatographic purification methods like recrystallization or distillation if the product's properties allow.
-
-
Inert Atmosphere: Some imines, particularly non-aromatic ones, can be sensitive to air and moisture.[5]
-
Solution: Handle the purified imine under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator or under inert gas to prevent degradation over time.
-
Issue 3: Incomplete Hydrolysis in Step 2
Q: During the second step, the hydrolysis of the cyclic imine to the final azanium chloride product is sluggish or incomplete. What adjustments can I make?
A: While the imine is susceptible to hydrolysis, achieving complete and controlled conversion to the desired linear azanium salt requires specific conditions.
-
Insufficient Acid Concentration: The hydrolysis is acid-catalyzed. The concentration of the acid (in this case, derived from the chloride counter-ion and potentially added HCl) is a key driver of the reaction rate.
-
Solution: Ensure a sufficiently acidic medium for the hydrolysis step. This might involve using an aqueous solution of hydrochloric acid. The concentration will need to be optimized to ensure complete reaction without promoting side reactions.
-
-
Reaction Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.
-
Solution: If the reaction is slow at room temperature, consider gentle heating. However, be cautious, as excessive heat can lead to decarboxylation or other degradation pathways. A temperature screening experiment is recommended.
-
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Solvent | Aqueous HCl | Dioxane/Aqueous HCl | Improves solubility of the imine intermediate. |
| Temperature | 25°C | 40-50°C | Increases reaction rate. |
| Reaction Time | 2 hours | 6-8 hours (monitored by TLC/NMR) | Ensures complete conversion. |
| HCl Conc. | 1 M | 3 M | Provides sufficient acid catalysis. |
| Table 1: Comparison of Reaction Conditions for Step 2 Hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the imine formation reaction?
A1: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting ketone. For more definitive analysis, taking aliquots from the reaction mixture for NMR spectroscopy is highly effective. In ¹³C NMR, the disappearance of the ketone signal (typically around 200-210 ppm) and the appearance of the imine carbon signal (around 160-170 ppm) is a clear indicator of product formation.[9]
Q2: Can I use a different ammonium salt, like ammonium acetate, instead of ammonium chloride?
A2: Yes, other ammonium salts can be used. Ammonium acetate is a common choice in similar condensations as it can act as both the amine source and a buffer to maintain a weakly acidic pH. However, the choice of the ammonium salt will influence the final counter-ion of your product. Since the target is the azanium chloride, using ammonium chloride is the most direct route. If another salt is used, an ion exchange step might be necessary later in the synthesis.
Q3: My final product is difficult to crystallize. What are some alternative purification strategies?
A3: If crystallization is challenging due to the product being an oil or having high solubility, consider other purification techniques. Ion-exchange chromatography can be very effective for purifying charged molecules like azanium salts. Alternatively, precipitation by adding a non-polar solvent to a solution of the crude product in a polar solvent can be attempted.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reagents used, such as organic solvents and acids, should be handled with care. The stability of the imine intermediate should be considered, and it should be handled under an inert atmosphere if found to be sensitive to air or moisture.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Imine Synthesis ("Im-1").
- Reddit. (2016). How do you work-up or isolate imine products?. r/chemistry.
- ResearchGate. (2023). What is the proper way to synthesis imine from cyclic ketone and primary amine?.
- Park, M. G., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1854.
- Park, M. G., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Taylor & Francis Online.
- Park, M. G., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Europe PMC.
- ACS Publications. (n.d.). Cyclic Imines: Chemistry and Mechanism of Action: A Review.
- Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
- ACS Publications. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin.
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
- Hackenberger, C. P. R., et al. (2005). A convenient protocol for the preparation of beta-glycosylamines and the synthesis of glycopeptides. The Journal of Organic Chemistry, 70(9), 3574-8.
- Taylor & Francis. (n.d.). Gabaculine – Knowledge and References.
- PubMed Central. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.
- ResearchGate. (n.d.). Ammonium Chloride-Catalyzed Synthesis of Benzo-Fused Heterocycles from o-Substituted Anilines and Orthoesters.
- Oriental Journal of Chemistry. (n.d.). Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles.
Sources
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- 9. reddit.com [reddit.com]
Adjusting pH for optimal (4-carboxy-2-oxobutyl)azanium chloride activity
Welcome to the technical support hub for (4-carboxy-2-oxobutyl)azanium chloride, hereafter referred to as OAC. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the experimental use of OAC. As a compound with both acidic (carboxylic acid) and basic (azanium) functional groups, its activity is critically dependent on pH.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting OAC's activity in our assays?
A1: The single most critical factor is the pH of your buffer solution. OAC possesses a carboxylic acid group and a primary amine (present as an azanium cation). The ionization state of these groups—and therefore the molecule's net charge and shape—is dictated by the surrounding pH. This charge is often crucial for its interaction with biological targets, solubility, and cell permeability.[1][2][]
Q2: How does pH affect the charge of OAC?
A2: The charge of OAC changes as a function of pH due to the protonation or deprotonation of its carboxyl and azanium groups.
-
At low pH (acidic): The carboxylic acid group is protonated (-COOH, neutral charge) and the azanium group is protonated (-NH3+, positive charge). The net charge of the molecule is +1 .
-
At intermediate pH: The carboxylic acid group deprotonates (-COO-, negative charge) while the azanium group remains protonated (-NH3+, positive charge). The molecule exists as a zwitterion with a net charge of 0 .[4][5][6]
-
At high pH (basic): The azanium group is deprotonated (-NH2, neutral charge) and the carboxylic acid group remains deprotonated (-COO-, negative charge). The net charge of the molecule is -1 .
This relationship can be visualized as follows:
Caption: pH-dependent ionization states of OAC.
Q3: My OAC solution is cloudy. What is the likely cause?
A3: Cloudiness or precipitation is a classic sign of poor solubility, which for OAC is highly pH-dependent. Molecules are often least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[7][8] For OAC, this occurs in the intermediate pH range where it exists as a zwitterion.[4][5] If your buffer pH is close to the pI of OAC, it may precipitate out of solution.
Q4: Which buffer should I use for my experiments with OAC?
A4: The ideal buffer has a pKa value within ±1 pH unit of your target experimental pH, ensuring maximum buffering capacity.[9][10] Most biochemical reactions are performed between pH 6 and 8.[11][12] It's crucial to select a "Good's Buffer" that is biochemically inert, does not interact with your assay components (e.g., avoid phosphate buffers if your assay involves divalent metal cations like Ca²⁺), and has low absorbance at your spectrophotometric reading wavelength.[9][12][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with OAC.
Problem 1: Low or No Biological Activity
Possible Cause: The pH of your assay buffer is suboptimal for OAC's interaction with its target. The specific charge state required for binding may only exist within a narrow pH range.
Solution: Perform a pH Titration Experiment. This systematic approach will identify the optimal pH for OAC activity.
Step-by-Step Protocol: pH Optimization Assay
-
Prepare a Buffer Series: Prepare a set of identical buffers (e.g., 50 mM MES, 50 mM HEPES, 50 mM Tris) spanning a wide pH range (e.g., from pH 5.5 to 9.0 in 0.5 unit increments). Ensure the buffer itself does not inhibit your reaction.[14]
-
Prepare Reagents: Prepare your enzyme/target, substrate, and a concentrated stock of OAC in a non-buffered, neutral pH solution (e.g., water or saline).
-
Set Up Reactions: In a microplate, set up your standard assay reaction. For each pH value, include a negative control (no OAC) and a series of OAC dilutions.
-
Initiate and Measure: Add OAC to the wells, initiate the reaction (e.g., by adding substrate), and measure the activity according to your established protocol (e.g., absorbance, fluorescence).
-
Analyze Data: For each pH, calculate the IC50 (or other relevant activity metric) of OAC. Plot the activity (e.g., % inhibition at a fixed OAC concentration) against pH to determine the optimum.
Example Data:
| pH | Buffer System | OAC Activity (% Inhibition @ 10 µM) |
|---|---|---|
| 5.5 | MES | 15% |
| 6.0 | MES | 35% |
| 6.5 | HEPES | 68% |
| 7.0 | HEPES | 92% |
| 7.5 | HEPES | 95% |
| 8.0 | Tris | 88% |
| 8.5 | Tris | 65% |
| 9.0 | Tris | 41% |
From this hypothetical data, the optimal pH for OAC activity is approximately 7.5.
Problem 2: Poor Solubility and Precipitation
Possible Cause: The pH of your stock solution or final assay buffer is too close to the isoelectric point (pI) of OAC, where it has a net neutral charge and minimum aqueous solubility.[7]
Solution: Adjust pH Away from the Isoelectric Point (pI). To maintain solubility, prepare solutions at a pH where OAC is fully charged (either +1 or -1).
-
To estimate the pI: The pI can be approximated by averaging the pKa values of the two ionizing groups: pI ≈ (pKa₁ + pKa₂) / 2.
-
Practical Implication: OAC is predicted to be least soluble around physiological pH (7.4).[5] To prepare a concentrated stock solution, dissolve it in a slightly acidic (e.g., pH < 6) or slightly basic (e.g., pH > 9) buffer where it will carry a net positive or negative charge, respectively.
Problem 3: Inconsistent Results Between Experiments
Possible Cause: Minor, unrecorded variations in buffer preparation are causing significant shifts in OAC activity. The pH of some common buffers, like Tris, is highly sensitive to temperature changes.[11]
Solution: Standardize and Verify Buffer Preparation.
-
Calibrate pH Meter: Always calibrate your pH meter immediately before use with fresh standards.
-
Prepare Buffers at Working Temperature: Prepare your buffer at the same temperature at which you will run your experiment.[11] A Tris buffer set to pH 8.0 at 25°C will have a different pH at 37°C.
-
Use High-Purity Reagents: Use molecular biology grade water and buffer components to avoid contamination with inhibitors.[18]
-
Document Everything: Record the final pH, temperature, and lot numbers for all reagents for every experiment to ensure reproducibility.
Caption: Troubleshooting workflow for inconsistent OAC activity.
References
-
Khan Academy. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
Promega Connections. (2019, May 24). What Makes a "Good" Buffer? Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]
-
ChemTalk. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]
-
Khan Academy. (2021, August 24). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. Retrieved from [Link]
-
Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Good's buffers. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 2). What Is Isoelectric Point In Biochemistry? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 4). Acid-base Chemistry of Amino Acids. Retrieved from [Link]
-
Protocols Online. (2010, April 11). Good's buffers. Retrieved from [Link]
-
Novoprolabs. (n.d.). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Retrieved from [Link]
-
Bitesize Bio. (2025, May 29). What Makes a “Good” Laboratory Buffer? Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Isoelectric Point. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]
-
OpenStax adaptation. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide - Outline. Retrieved from [Link]
-
Anonymous. (n.d.). Amino Acids. Retrieved from [Link]
-
Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]
-
Anonymous. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]
-
Reddit. (2020, September 18). What is an amine? How do the pKas of Nitrogen bound protons differ? Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
-
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Retrieved from [Link]
-
New England Biolabs - BenchFly. (n.d.). Restriction Enzyme Troubleshooting Guide. Retrieved from [Link]
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- 4. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
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- 6. Isoelectric Point - GeeksforGeeks [geeksforgeeks.org]
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Technical Support Center: Quenching Cellular Metabolism for Accurate Keto Acid Measurement
Introduction: The Criticality of the Quench
Accurate measurement of intracellular metabolites is the bedrock of robust drug development and metabolic research. Metabolites, particularly energetic and reactive species like α-keto acids, exist in a state of constant, rapid flux. With turnover rates that can be on the sub-second scale, any delay or inefficiency in halting cellular metabolism can lead to a distorted and physiologically irrelevant snapshot of the cell's state.[1] The primary goal of quenching is to instantly arrest all enzymatic activity, thereby preserving the precise concentrations of metabolites at the moment of sampling.[2][3][4] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to ensure your quenching procedures for keto acid analysis are both effective and reliable.
Frequently Asked Questions (FAQs)
Q1: Why is quenching so important for keto acids specifically? A: α-keto acids like α-ketoglutarate and pyruvate are central nodes in metabolism and are highly reactive.[5] Their concentrations can change dramatically in seconds due to enzymatic activity that continues post-sampling.[1] Ineffective quenching will lead to the artificial depletion or accumulation of these key metabolites, rendering downstream analysis inaccurate.
Q2: What is the ideal quenching solvent? A: The ideal quenching solvent rapidly halts metabolism without compromising cell membrane integrity, which would cause leakage of intracellular metabolites.[4][6] Cold aqueous organic solvents, such as 60% methanol pre-chilled to -40°C, are widely used.[6][7][8] However, the optimal choice depends on the cell type, as some organisms are more prone to leakage than others.[6][7]
Q3: Can I just flash freeze my samples in liquid nitrogen? A: While flash freezing in liquid nitrogen (LN2) is an excellent way to stop metabolism, it can cause significant cell membrane damage upon thawing, leading to metabolite loss.[2][3] Therefore, LN2 quenching is most effective when combined with a rapid filtration step that removes the extracellular medium before freezing.[3][8] This is often referred to as "on-filter quenching."
Q4: What is "metabolite leakage" and how do I know if it's happening? A: Metabolite leakage is the loss of intracellular contents into the quenching solution due to a compromised cell membrane.[2][9] This is a major issue, as it leads to an underestimation of intracellular metabolite concentrations. You can test for leakage by analyzing the quenching solution itself for the presence of abundant, exclusively intracellular metabolites (like ATP). A high concentration in the supernatant indicates significant leakage.
Q5: What is the "adenylate energy charge" (AEC) and how is it used for quality control? A: The adenylate energy charge (AEC) is a measure of the energy status of a cell, calculated from the concentrations of ATP, ADP, and AMP.[10] A healthy, metabolically active cell maintains a high AEC, typically between 0.7 and 0.95.[10][11] A low AEC in your sample suggests that quenching was too slow, allowing for the hydrolysis of ATP to ADP and AMP.[12] Therefore, measuring the AEC serves as an excellent internal quality control metric for the effectiveness of your quenching protocol.[11][13]
Troubleshooting Guide
This guide addresses common problems encountered during the quenching and extraction of keto acids.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or Undetectable Keto Acid Signal | 1. Metabolite Leakage: The quenching solvent has permeabilized the cell membrane. This is common with high concentrations of methanol.[4][7] | Solution: Decrease the methanol concentration in your quenching solution. A 40-60% (v/v) aqueous methanol solution is often a better choice than 80-100% methanol.[9][14] Rationale: Lower methanol concentrations are less damaging to the lipid bilayer, thus preserving membrane integrity while still being cold enough to halt enzymatic reactions.[15][16] |
| 2. Incomplete Extraction: The chosen extraction solvent is inefficient for polar compounds like keto acids. | Solution: Use a validated extraction solvent like a cold mixture of acetonitrile:methanol:water (40:40:20) or 80% methanol.[1][17] Perform serial extractions (at least two rounds) on the same cell pellet to maximize yield.[1] Rationale: Keto acids are polar; a polar solvent system is required to efficiently solvate and extract them from the cellular matrix.[18] | |
| 3. Keto Acid Degradation: α-keto acids are unstable and can degrade during sample processing.[5] | Solution: Ensure samples are kept at -80°C throughout processing and minimize the time between quenching and analysis.[3][9] Avoid repeated freeze-thaw cycles.[9] For certain keto acids, chemical stabilization via derivatization during quenching may be necessary.[5] Rationale: Low temperatures and minimal handling reduce the chances of both enzymatic and chemical degradation. | |
| High Variability Between Replicates | 1. Inconsistent Quenching Time: Small differences in the time from sampling to quenching can cause large variations in metabolite levels.[9] | Solution: Standardize the protocol meticulously. Process one sample at a time to ensure identical handling and timing for each replicate.[9] Automation, if available, can significantly improve consistency.[19] Rationale: Metabolite pools, especially for compounds like ATP, can turn over in seconds.[1] Consistency is key to capturing a comparable metabolic state across all samples. |
| 2. Incomplete Removal of Extracellular Media: Contamination from high-concentration metabolites in the culture media (e.g., amino acids) can overwhelm the intracellular signal. | Solution: For adherent cells, quickly wash the cell monolayer with ice-cold isotonic saline (0.9% NaCl) immediately before adding the quenching solution.[4][9] For suspension cells, use a rapid filtration method to separate cells from the media before quenching.[7][8] Rationale: An ice-cold saline wash is fast and maintains osmotic balance, preventing cell lysis while removing extracellular contaminants.[4] | |
| Evidence of Continued Metabolism (Low AEC) | 1. Insufficiently Cold Quenching Solution: The quenching solution was not cold enough to stop enzymatic activity instantly. | Solution: Ensure your quenching solution is pre-chilled to the target temperature (e.g., -40°C for 60% methanol).[8][9] Use a large volume of quenching solution relative to your sample volume (e.g., 5-10 fold excess) to prevent the sample from warming the solution.[13][14] Rationale: The heat capacity of the cell sample can significantly raise the temperature of a small volume of quenching solution, allowing enzymatic activity to persist for a short time. |
| 2. Slow Separation of Cells: For suspension cultures, slow centrifugation allows metabolism to continue after sampling. | Solution: Avoid slow pelleting.[1] Use rapid filtration where cells are quickly captured on a filter, washed, and then the filter is plunged into the quenching solution or liquid nitrogen.[8][11] Rationale: Fast filtration can reduce the time from sampling to quenching to just a few seconds, providing a much more accurate metabolic snapshot than centrifugation, which can take several minutes.[11][19] |
Validated Protocols & Workflows
Choosing the Right Quenching Strategy
The choice between direct quenching in cold solvent and a fast filtration approach depends primarily on your cell culture type.
Caption: Decision tree for selecting a quenching protocol.
Protocol A: Cold Methanol Quenching (For Adherent Cells)
This method is suitable for cells grown in monolayers and is designed to minimize handling time.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution (isotonic saline)
-
80% Methanol (LC-MS Grade), pre-chilled to -80°C
-
Dry ice bath
Procedure:
-
At the desired time point, remove the culture plate from the incubator.
-
Immediately aspirate the culture medium completely.
-
Quickly and gently wash the cell monolayer twice with a small volume of ice-cold 0.9% NaCl. Do not leave the saline on the cells for more than 10 seconds. [1]
-
Aspirate the final wash solution completely.
-
Immediately place the culture plate on a dry ice bath to cool the surface.[9]
-
Add 1 mL of pre-chilled -80°C 80% methanol to the plate.[9] This instantly quenches metabolism and begins the extraction process.
-
Use a cell scraper to scrape the quenched cells into the methanol.
-
Transfer the cell suspension/extract to a pre-chilled microcentrifuge tube.
-
Proceed immediately to downstream metabolite extraction or store at -80°C.
Protocol B: Fast Filtration & On-Filter Quenching (For Suspension Cells)
This is the gold standard for suspension cultures, as it rapidly separates cells from the medium, minimizing metabolic changes and media contamination.[8][11]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Alpha-Keto Acid Isomers
Introduction: The Pivotal Role of Alpha-Keto Acids in Cellular Decisions
Alpha-keto acids, organic compounds containing a carboxylic acid group and a ketone group adjacent to each other, are far more than simple metabolic intermediates.[1] These molecules sit at the crossroads of major metabolic pathways, including glycolysis and the citric acid (TCA) cycle, and are deeply intertwined with amino acid metabolism.[1][2][3] Their isomeric forms, possessing the same chemical formula but different structural arrangements, exhibit distinct and sometimes opposing biological activities. This guide provides a comparative analysis of the biological activities of key alpha-keto acid isomers, offering insights into their differential roles in cellular metabolism, signaling, and pathophysiology. Understanding these nuances is critical for researchers in drug development and metabolic diseases, as the specific isomer used in an experimental or therapeutic context can lead to profoundly different outcomes.
This guide will delve into the comparative bioactivities of three major groups of alpha-keto acid isomers: the central metabolic players, pyruvate and alpha-ketoglutarate (α-KG), and the branched-chain alpha-keto acids (BCAAs) derived from essential amino acids. We will explore their differential impacts on cellular signaling pathways, metabolic reprogramming, and immune cell function, supported by experimental data and detailed methodologies to empower your research.
Central Metabolic Regulators: Alpha-Ketoglutarate vs. Pyruvate
Alpha-ketoglutarate and pyruvate are two of the most well-known alpha-keto acids, both central to energy metabolism.[4][5] However, their influence extends far beyond the TCA cycle, with each exhibiting unique signaling and regulatory functions.
Metabolic Fates and Bioenergetic Contributions
Pyruvate, the end product of glycolysis, stands at a critical metabolic juncture.[5] It can be converted to acetyl-CoA to fuel the TCA cycle, reduced to lactate during anaerobic respiration, or used as a substrate for gluconeogenesis.[4] In contrast, α-KG is a key intermediate within the TCA cycle itself and serves as a crucial link between carbon and nitrogen metabolism through its role in amino acid transamination.[1][6] While both contribute to cellular energy production, α-KG has demonstrated a superior anaplerotic effect in neuronal tissues, enhancing mitochondrial biogenesis more effectively than oxaloacetate, a related TCA cycle intermediate.[6]
Divergent Roles in Cellular Signaling
Recent research has unveiled the significant roles of α-KG and pyruvate as signaling molecules, often with opposing effects.
-
NF-κB Signaling: Under low glucose conditions, α-KG produced by glutamate dehydrogenase 1 (GDH1) can directly bind to and activate IKKβ, a key kinase in the NF-κB signaling pathway. This activation promotes the uptake of glucose and enhances the survival of tumor cells.
-
Wnt Signaling: In colorectal cancer models, α-KG has been shown to attenuate Wnt signaling. It promotes the hypomethylation of DNA and histones, leading to the expression of genes associated with differentiation and a reduction in Wnt target gene expression.
-
Macrophage Polarization: α-Ketoglutarate plays a crucial role in macrophage polarization, generally promoting an anti-inflammatory M2 phenotype.[7] It achieves this by enhancing the activity of prolyl hydroxylases (PHDs), which in turn suppress the pro-inflammatory IKKβ/NF-κB pathway.[7]
Pyruvate's signaling roles are less direct but equally important. Its conversion to lactate and the subsequent change in the NAD+/NADH ratio can influence the activity of various enzymes and signaling pathways.
Comparative Biological Activities of Alpha-Keto Acid Isomers
The following table summarizes the key differences in the biological activities of alpha-ketoglutarate, pyruvate, and the branched-chain alpha-keto acid isomers.
| Alpha-Keto Acid Isomer | Primary Metabolic Role | Key Signaling Pathways Affected | Impact on Immune Cell Function | Relevance in Disease |
| Alpha-Ketoglutarate (α-KG) | TCA cycle intermediate, amino acid metabolism[1][6] | NF-κB (activation), Wnt (attenuation) | Promotes M2 (anti-inflammatory) macrophage polarization[7] | Cancer metabolism, inflammatory diseases |
| Pyruvate | End product of glycolysis, links to TCA cycle and lactate production[4][5] | Indirectly influences pathways sensitive to NAD+/NADH ratio | Can modulate inflammatory responses depending on the context | Metabolic disorders, sepsis |
| α-Ketoisocaproate (KIC) | Catabolism of leucine[8] | HIF1α (activation)[9] | Induces a pro-tumoral macrophage state | Maple Syrup Urine Disease, cancer |
| α-Keto-β-methylvalerate (KMV) | Catabolism of isoleucine | HIF1α (activation)[9] | Induces a pro-tumoral macrophage state | Maple Syrup Urine Disease, cancer |
| α-Ketoisovalerate (KIV) | Catabolism of valine | HIF1α (activation)[9] | Exerts a pro-inflammatory effect on macrophages | Maple Syrup Urine Disease, cancer |
Branched-Chain Alpha-Keto Acid Isomers: Divergent Immunomodulatory Effects
The branched-chain alpha-keto acids (BCKAs)—α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)—are derived from the essential amino acids leucine, isoleucine, and valine, respectively.[10] While often studied as a group, emerging evidence reveals their distinct biological activities, particularly in the context of the tumor microenvironment.
Differential Impact on Macrophage Polarization
A key study has shown that BCKAs released by cancer cells can modulate macrophage polarization in opposing ways. KIC and KMV were found to induce a pro-tumoral, M2-like macrophage state. Conversely, KIV exerted a pro-inflammatory, M1-like effect on macrophages. This differential effect highlights the importance of studying these isomers individually, as their balance within the tumor microenvironment could significantly influence anti-tumor immunity.
Shared Role in HIF1α Signaling
Despite their different effects on macrophage polarization, all three BCKAs have been shown to activate Hypoxia-Inducible Factor 1-alpha (HIF1α) signaling under normal oxygen conditions (normoxia).[9] They achieve this by inhibiting the activity of prolyl hydroxylase domain-containing protein 2 (PHD2) through iron chelation and the production of L-2-hydroxyglutarate.[9][10] This aerobic activation of HIF1α can promote a glycolytic switch in vascular smooth muscle cells, a phenomenon implicated in pulmonary arterial hypertension.[10][11]
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess the biological activity of alpha-keto acid isomers.
Protocol 1: Quantification of Intracellular Alpha-Keto Acids by HPLC
This protocol describes a sensitive method for the quantification of intracellular alpha-keto acids using high-performance liquid chromatography (HPLC) with fluorescence detection.[12]
Materials:
-
K562 cells (or other cell line of interest)
-
Methanol (80%) containing an internal standard (e.g., α-ketovalerate)
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent
-
HPLC system with a fluorescence detector
-
Inertsil ODS-4V column (or equivalent C18 column)[12]
Procedure:
-
Cell Lysis and Extraction: Treat cultured cells with 80% methanol containing the internal standard.
-
Centrifugation: Centrifuge the cell lysate to remove insoluble particles.
-
Drying: Collect the supernatant and dry it at 30-45°C.
-
Reconstitution: Dissolve the dried cell extract in water.
-
Derivatization: Add the DMB derivatization reagent to the reconstituted sample in a sealed tube. Heat the mixture at 85°C for 45 minutes.[12]
-
pH Adjustment: Dilute the derivatization solution with NaOH solution to ensure a single peak for DMB-derivatized α-KG.[12]
-
HPLC Analysis:
-
Column: Inertsil ODS-4V (250 × 3.0 mm, 5.0 µm)[12]
-
Mobile Phase A: Methanol/Water (30/70, v/v)[12]
-
Mobile Phase B: Methanol[12]
-
Gradient Elution: 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B[12]
-
Flow Rate: 0.3 mL/min[12]
-
Column Temperature: 40°C[12]
-
Fluorescence Detection: Excitation at 367 nm, Emission at 446 nm[12]
-
-
Quantification: Determine the concentration of each alpha-keto acid based on the peak area relative to the internal standard and a standard curve.
Protocol 2: Measurement of Alpha-Keto Acid Dehydrogenase Complex Activity
This protocol outlines a method for determining the kinetic parameters of the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[13]
Materials:
-
Isolated mitochondria (e.g., from pig heart)[13]
-
Reaction buffer (pH 7.5)
-
Substrates: Pyruvate or 2-oxoglutarate, Coenzyme A (CoA), NAD+[13]
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the isolated mitochondria, reaction buffer, and varying concentrations of the substrates (pyruvate or 2-oxoglutarate, and CoA) and a fixed, near-saturating concentration of NAD+.[13]
-
Initiate Reaction: Start the reaction by adding the final substrate.
-
Monitor NADH Production: Continuously measure the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Determine Initial Velocity: Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.
-
Kinetic Analysis:
-
Repeat steps 1-4 with varying concentrations of one substrate while keeping the others constant.
-
Plot 1/v versus 1/[substrate] (Lineweaver-Burk plot) to determine the Michaelis constant (Km) and maximum velocity (Vmax) for each substrate.[1] The parallel lines obtained when plotting 1/v against the concentration of the alpha-keto acid at different CoA concentrations are indicative of a ping-pong mechanism.[13]
-
Visualizing the Pathways
Diagram 1: Central Metabolism and Alpha-Keto Acid Isomer Entry Points
Caption: Overview of central metabolic pathways showing the entry points of key alpha-keto acid isomers.
Diagram 2: Differential Effects of BCKAs on Macrophage Polarization
Caption: Divergent effects of branched-chain alpha-keto acid isomers on macrophage polarization.
Conclusion: A Call for Isomer-Specific Research
The evidence presented in this guide underscores the critical need to move beyond a generalized view of alpha-keto acids and to embrace an isomer-specific approach in metabolic and therapeutic research. The distinct biological activities of molecules like alpha-ketoglutarate, pyruvate, and the various branched-chain alpha-keto acids have profound implications for their roles in health and disease. For drug development professionals and researchers, the choice of a specific alpha-keto acid isomer can no longer be an arbitrary decision. A deeper understanding of their differential effects on cellular signaling, metabolism, and immune responses will be paramount in developing targeted and effective therapeutic strategies for a range of conditions, from cancer to metabolic disorders. The experimental protocols and comparative data provided herein offer a foundation for further exploration into the nuanced and fascinating world of alpha-keto acid isomers.
References
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ResearchGate. (2023). Effects of alpha‐ketoglutarate supplementation on metabolic rates and... Retrieved from [Link]
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MDPI. (2023). Energy Metabolites and Indicative Significance of α-Ketoglutarate and α-Ketoglutaramate in Assessing the Progression of Chronic Hepatoencephalopathy. Retrieved from [Link]
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YouTube. (2025). How To Determine Enzyme Kinetic Parameters? - Chemistry For Everyone. Retrieved from [Link]
-
PubMed. (2000). TNF-alpha and IL-6 Synergistically Inhibit Ketogenesis From Fatty Acids and Alpha-Ketoisocaproate in Isolated Rat Hepatocytes. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
-
Semantic Scholar. (2003). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]
-
MDPI. (2023). Changes in Plasma Pyruvate and TCA Cycle Metabolites upon Increased Hepatic Fatty Acid Oxidation and Ketogenesis in Male Wistar Rats. Retrieved from [Link]
-
PubMed. (1990). Measurement of branched-chain alpha-keto acid dehydrogenase flux rates in perfused heart and liver. Retrieved from [Link]
-
PubMed Central. (2015). The Pyruvate and α-Ketoglutarate Dehydrogenase Complexes of Pseudomonas aeruginosa Catalyze Pyocyanin and Phenazine-1-carboxylic Acid Reduction via the Subunit Dihydrolipoamide Dehydrogenase. Retrieved from [Link]
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MDPI. (2021). Macrophage Polarization and Reprogramming in Acute Inflammation: A Redox Perspective. Retrieved from [Link]
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ResearchGate. (2013). Effects of α-ketoisocaproate (KIC), α-ketoisovalerate (KIV), and... Retrieved from [Link]
-
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-
PubMed Central. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. Retrieved from [Link]
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A Comparative Analysis of α-Ketoadipic Acid and its Analogue α-Ketoglutarate: A Guide for Researchers
This guide provides a detailed comparative analysis of (4-carboxy-2-oxobutyl)azanium chloride, structurally based on α-ketoadipic acid, and its prominent keto analogue, α-ketoglutarate. While this compound is a specific, less-documented quaternary ammonium salt, its core structure, α-ketoadipic acid, is a critical intermediate in amino acid metabolism. This document will focus on the comparison between α-ketoadipic acid and the structurally similar and metabolically central α-ketoglutarate. We will delve into their biochemical properties, metabolic roles, and provide experimental protocols for their comparative analysis, offering valuable insights for researchers in metabolic diseases and drug development.
Physicochemical and Biochemical Properties
A fundamental understanding of the physicochemical properties of these keto acids is crucial for interpreting their biological activities and designing experiments. The addition of an azanium chloride group to α-ketoadipic acid would introduce a permanent positive charge, significantly altering its polarity and potential interactions with cellular components.
| Property | α-Ketoadipic Acid | α-Ketoglutaric Acid | This compound (Predicted) |
| Molar Mass | 160.11 g/mol | 146.1 g/mol | >177.16 g/mol |
| Chemical Formula | C6H8O5 | C5H6O5 | C6H12NO4+·Cl− |
| Structure | HOOC-(CH2)3-CO-COOH | HOOC-(CH2)2-CO-COOH | [H3N+-(CH2)3-CO-COOH]Cl− (structure may vary) |
| pKa | ~2.2, ~4.2 | 2.47, 4.68 | Altered due to the ammonium group |
| Solubility | Soluble in water | Highly soluble in water | Predicted to be highly water-soluble |
| Metabolic Origin | Intermediate in lysine and tryptophan degradation. | Central intermediate in the Krebs cycle. | Synthetic or metabolic derivative |
Metabolic Significance and Differential Pathways
Both α-ketoadipic acid and α-ketoglutarate are dicarboxylic keto acids, but they participate in distinct metabolic pathways. This differential involvement is the basis for their unique biological roles and potential as therapeutic targets.
α-Ketoadipic acid is primarily an intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan. In contrast, α-ketoglutarate is a key hub in cellular metabolism, serving as a crucial intermediate in the Krebs cycle and a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.
The accumulation of α-ketoadipic acid is a hallmark of the rare genetic disorder α-ketoadipic aciduria, which underscores the importance of its metabolic regulation.
Caption: Comparative metabolic pathways of α-ketoadipate and α-ketoglutarate.
Comparative Biological Activity and Therapeutic Potential
The distinct metabolic roles of α-ketoadipic acid and α-ketoglutarate translate to different biological activities. α-Ketoglutarate has garnered significant attention for its pleiotropic effects, including its role as a nitrogen scavenger, a precursor for amino acid synthesis, and a signaling molecule.[1][2][3] It is an obligatory co-substrate for a large family of Fe(II)/α-ketoglutarate-dependent dioxygenases, which are involved in processes ranging from collagen synthesis to epigenetic modifications.[3] Recent studies have also highlighted its potential to extend lifespan in model organisms.[1]
The biological activity of α-ketoadipic acid is less explored. Its accumulation in α-ketoadipic aciduria is associated with neurological symptoms, suggesting potential neurotoxicity at high concentrations.[4][5] However, at physiological concentrations, it is a necessary intermediate in amino acid catabolism.[6][7]
The introduction of a quaternary ammonium group, as in this compound, would likely alter the molecule's interaction with enzymes and transporters. The permanent positive charge could enhance its binding to negatively charged pockets in proteins, potentially leading to enzyme inhibition. For example, it might act as an inhibitor of α-ketoglutarate dehydrogenase or other related enzymes due to its structural similarity to α-ketoglutarate.
Experimental Protocols for Comparative Analysis
To objectively compare the biological effects of α-ketoadipic acid, α-ketoglutarate, and novel analogues like this compound, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
Enzyme Inhibition Assay: α-Ketoglutarate Dehydrogenase (α-KGDH)
This assay determines the inhibitory potential of the test compounds on a key enzyme of the Krebs cycle.[8]
Principle: The activity of α-KGDH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified α-KGDH enzyme
-
α-Ketoglutarate (substrate)
-
Coenzyme A
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Test compounds (α-ketoadipic acid, this compound)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in the assay buffer.
-
In a 96-well plate, add 180 µL of the assay buffer containing CoA, NAD+, and TPP to each well.
-
Add 10 µL of the test compound at various concentrations (or buffer for control).
-
Add 10 µL of the α-KGDH enzyme solution and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of α-ketoglutarate.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay assesses the cytotoxic effects of the compounds on a relevant cell line (e.g., neuronal cells, hepatocytes).
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for the comparative analysis of keto analogues.
Discussion and Future Directions
The comparison between α-ketoadipic acid and α-ketoglutarate reveals the profound impact of subtle structural differences on metabolic function. While α-ketoglutarate is a central hub of metabolism with diverse signaling roles, α-ketoadipic acid is confined to a specific catabolic pathway. The synthesis and study of analogues, such as this compound, offer an exciting avenue for developing targeted therapies. The introduction of a charged group could modulate the compound's interaction with enzymes and transporters, potentially leading to novel inhibitors of metabolic pathways.
Future research should focus on:
-
Synthesis and characterization of novel keto analogues: A systematic exploration of structure-activity relationships is needed.
-
In-depth mechanistic studies: Elucidating the precise molecular targets of these analogues is crucial.
-
In vivo studies: Evaluating the efficacy and safety of promising analogues in animal models of metabolic diseases.
By combining rigorous biochemical and cell-based assays, researchers can gain a comprehensive understanding of the therapeutic potential of this important class of molecules.
References
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Rupa Health. (n.d.). a-Ketoadipic Acid. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Alpha-aminoadipic and alpha-ketoadipic aciduria. Retrieved from [Link]
-
Wu, N., Yang, M., & Gaur, U. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Biomolecules & Therapeutics, 24(1), 1–8. Retrieved from [Link]
-
Sass, M. D., & Hodes, M. E. (1967). Metabolism of alpha-aminoadipic and alpha-ketoadipic acids: studies using rat and beef liver, and human leukocytes. Biochimica et Biophysica Acta (BBA) - General Subjects, 136(1), 84–91. Retrieved from [Link]
-
Ma, F., & Li, Y. (2020). Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite. World Journal of Microbiology and Biotechnology, 36(8), 114. Retrieved from [Link]
-
Wikipedia. (2023, November 28). α-Ketoglutaric acid. Retrieved from [Link]
-
Przyrembel, H., Bachmann, D., Lombeck, I., Becker, K., Wendel, U., Wadman, S. K., & Bremer, H. J. (1975). Alpha-ketoadipic aciduria, a new inborn error of lysine metabolism; biochemical studies. Clinica Chimica Acta, 58(3), 257–269. Retrieved from [Link]
-
NOMIX. (2024, June 24). Alpha-Ketoglutarate AKG May Extend Human Healthspan. Retrieved from [Link]
-
UniProt. (n.d.). Alpha-aminoadipic and alpha-ketoadipic aciduria. Retrieved from [Link]
-
Przyrembel, H., Bachmann, D., Lombeck, I., Becker, K., Wendel, U., Wadman, S. K., & Bremer, H. J. (1975). ALPHA-KETOADIPIC ACIDURIA, A NEW INBORN ERROR OF LYSINE METABOLISM; BIOCHEMICAL STUDIES. DSpace. Retrieved from [Link]
-
Zdzisińska, B., & Rzeski, W. (2016). Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use. Annals of Agricultural and Environmental Medicine, 23(2), 227–233. Retrieved from [Link]
-
Zdzisińska, B., & Rzeski, W. (2016). Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use. Annals of Agricultural and Environmental Medicine, 23(2), 227–233. Retrieved from [Link]
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Healthmatters.io. (n.d.). a-Ketoadipic Acid. Retrieved from [Link]
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Wikipedia. (2023, May 22). 2-Oxoadipic acid. Retrieved from [Link]
-
Tretter, L., & Adam-Vizi, V. (2005). Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress. Philosophical Transactions of the Royal Society B: Biological Sciences, 360(1464), 2335–2345. Retrieved from [Link]
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A Comparative Guide to the Mechanistic Validation of (4-carboxy-2-oxobutyl)azanium chloride (C2OBA)
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unambiguous validation of the compound's mechanism of action (MOA).[1] This guide provides an in-depth, comparative framework for elucidating the MOA of a novel small molecule, using the hypothetical compound (4-carboxy-2-oxobutyl)azanium chloride —hereafter referred to as C2OBA —as a case study.
While C2OBA is not extensively characterized in public literature, its structure as a keto-acid analogue provides a rational starting point for hypothesis generation.[2][3] The presence of a carboxyl group and a ketone suggests potential interaction with enzymes that process endogenous keto-acid metabolites. This guide will therefore proceed under the working hypothesis that C2OBA is an inhibitor of a key metabolic enzyme, such as α-ketoglutarate dehydrogenase (α-KGDH) or branched-chain α-keto acid dehydrogenase kinase (BDK) .[4][5]
This document is structured not as a rigid protocol, but as a logical workflow. It compares and contrasts essential experimental techniques, explaining the causality behind each choice, to build a self-validating and compelling case for the compound's MOA.
Part 1: From Hypothesis to In Vitro Confirmation: Is the Target Correct?
The first step is to move from a structure-based hypothesis to direct, quantifiable evidence of interaction with the purified target protein.[6] This phase focuses on answering two fundamental questions: Does C2OBA affect the target's function? And does it physically bind to the target?
Experimental Approach 1: Biochemical Enzyme Inhibition Assays
This is the foundational experiment to test the hypothesis. By directly measuring the enzyme's catalytic activity in the presence of C2OBA, we can determine if the compound has an inhibitory effect and quantify its potency.[7][8]
This protocol provides a general framework for assessing the inhibition of a dehydrogenase enzyme, which often involves monitoring the change in absorbance of NAD+/NADH at 340 nm.[9][10]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM TCEP, 25°C).
-
Enzyme Stock: Prepare a concentrated stock of the purified target enzyme (e.g., α-KGDH) in assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.[11]
-
Substrate Solution: Prepare the enzyme's specific substrate (e.g., α-ketoglutarate) and co-factor (e.g., NAD+) in assay buffer. The substrate concentration is typically set at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[9]
-
Inhibitor Stock: Prepare a high-concentration stock of C2OBA in a suitable solvent (e.g., DMSO), and create a serial dilution series in assay buffer.
-
-
Assay Execution (96-well plate format):
-
Controls:
-
Negative Control (100% activity): Add enzyme, assay buffer, and the same final concentration of DMSO as the test wells.
-
Blank (No enzyme): Add assay buffer, substrate, and co-factor.
-
-
Test Wells: Add the enzyme solution to wells containing the serial dilutions of C2OBA. Allow for a pre-incubation period (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate/co-factor solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm kinetically (e.g., every 30 seconds for 15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve for each well.
-
Normalize the velocities of the test wells to the negative control (set to 100% activity).
-
Plot the percentage of inhibition against the logarithm of the C2OBA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]
-
Experimental Approach 2: Isothermal Titration Calorimetry (ITC)
While an inhibition assay demonstrates a functional effect, it does not directly prove a physical interaction. ITC is the gold-standard biophysical method for directly measuring the heat released or absorbed during the binding of a ligand to its target, providing a complete thermodynamic profile of the interaction.[13]
-
Sample Preparation:
-
Both the purified target protein and C2OBA must be in identical, extensively dialyzed buffer solutions to minimize heat of dilution effects.
-
Titrand: The target protein is placed in the sample cell at a concentration typically 10-50 times the expected dissociation constant (Kd).
-
Titrant: C2OBA is loaded into the injection syringe at a concentration 10-20 times that of the protein.[14]
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection series: typically 1-2 μL injections every 120-180 seconds to allow the signal to return to baseline.
-
-
Data Analysis:
-
The raw data (a series of heat-burst peaks) is integrated to determine the heat change per injection.
-
This is plotted against the molar ratio of C2OBA to the target protein.
-
The resulting binding isotherm is fitted to a suitable model to directly determine the binding affinity (Kₐ or K₋), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15][16]
-
Comparison of In Vitro Validation Methods
| Feature | Enzyme Inhibition Assay | Isothermal Titration Calorimetry (ITC) |
| Primary Output | IC₅₀ (Functional Potency) | K₋ (Binding Affinity), Stoichiometry (n), ΔH, ΔS |
| Nature of Evidence | Indirect (measures functional consequence) | Direct (measures physical binding event) |
| Key Insight | How effectively C2OBA inhibits enzyme activity. | The strength, stoichiometry, and thermodynamic drivers of the interaction. |
| Prerequisites | Active enzyme, detectable reaction. | Purified, stable protein. |
| Causality Link | Strong evidence for MOA if IC₅₀ is potent. | Unambiguous proof of direct physical interaction. |
Part 2: Target Engagement in the Cellular Milieu: Does C2OBA Reach its Target?
Confirming that a compound binds its target in vitro is essential, but it doesn't guarantee it can reach and engage that target within the complex environment of a living cell.[17] The following techniques compare direct and indirect methods for verifying cellular target engagement.
Experimental Approach 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or tissues. The principle is that when a ligand binds to its target protein, the resulting complex is more stable and resistant to heat-induced denaturation.[18][19]
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with either a vehicle control (e.g., DMSO) or various concentrations of C2OBA. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a PCR plate.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.[18]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release their contents (e.g., via freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.
-
Plot the percentage of soluble protein against temperature for both vehicle- and C2OBA-treated samples. A shift in the melting curve to a higher temperature in the presence of C2OBA indicates target stabilization and thus, direct engagement.[17][20]
-
Experimental Approach 2: Metabolomics Analysis
If C2OBA inhibits a metabolic enzyme like α-KGDH, this should lead to predictable changes in the cellular metabolome—specifically, an accumulation of the enzyme's substrate (α-ketoglutarate) and a depletion of its product (succinyl-CoA).[21] Metabolomics provides an unbiased, global snapshot of these changes, offering strong, albeit indirect, evidence of target engagement.[22][23][24]
-
Sample Collection: Treat cultured cells with vehicle or C2OBA for a defined period.
-
Metabolite Extraction: Rapidly quench metabolic activity and perform a polar metabolite extraction (e.g., using a cold methanol/water solution).
-
Data Acquisition: Analyze the extracts using high-resolution mass spectrometry coupled with liquid or gas chromatography (LC-MS or GC-MS).[25]
-
Data Analysis:
-
Identify and quantify metabolites based on their mass-to-charge ratio and retention time.
-
Perform statistical analysis (e.g., PCA, OPLS-DA) to identify metabolites that are significantly altered by C2OBA treatment.
-
A significant and dose-dependent increase in the substrate of the hypothesized target enzyme provides compelling evidence of its inhibition.[26]
-
Comparison of Cellular Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Metabolomics Analysis |
| Primary Output | A thermal shift (ΔTₘ) indicating target stabilization. | Quantitative changes in metabolite levels. |
| Nature of Evidence | Direct (measures physical stabilization of the target). | Indirect (measures the functional consequence of target inhibition). |
| Key Insight | Confirms C2OBA physically interacts with its target in a cellular context.[27] | Reveals the downstream biochemical impact of target engagement and can uncover off-target effects.[23] |
| Prerequisites | A specific antibody for the target protein. | Robust analytical platform (LC-MS/GC-MS) and bioinformatics support. |
| Causality Link | Strongest evidence for direct on-target binding in cells. | Strong evidence for on-target activity and pathway modulation. |
Part 3: Downstream Pathway Analysis: What is the Functional Consequence?
The final step is to connect direct target engagement to a measurable change in a relevant cellular signaling pathway. This demonstrates that the interaction between C2OBA and its target is not just a biophysical event but a functionally significant one.
Experimental Approach: Reporter Gene Assays
Reporter gene assays are a versatile tool for monitoring the activity of specific signaling pathways.[28] For example, the inhibition of α-KGDH can affect the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor. A reporter construct containing a HIF-1α response element upstream of a luciferase gene can be used to measure changes in this pathway's activity.[29][30]
-
Cell Transfection:
-
Co-transfect cells with two plasmids:
-
Experimental Reporter: A plasmid containing a luciferase gene (e.g., Firefly luciferase) driven by a promoter with response elements for the pathway of interest (e.g., TCF/LEF for Wnt signaling).[31]
-
Control Reporter: A plasmid containing a different luciferase (e.g., Renilla luciferase) driven by a constitutive promoter to normalize for transfection efficiency and cell viability.[29]
-
-
-
Cell Treatment:
-
After allowing time for plasmid expression, treat the cells with C2OBA, a known pathway activator (positive control), and a vehicle control.
-
-
Cell Lysis and Luminescence Reading:
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase assay system to sequentially measure the activity of both Firefly and Renilla luciferases in a luminometer.[32]
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to obtain a normalized reading.
-
Compare the normalized activity in C2OBA-treated cells to the controls to determine if the compound modulates the signaling pathway.
-
Visualizing the Validation Workflow
A logical and structured experimental plan is crucial for successfully validating a compound's mechanism of action.
Caption: Experimental workflow for MOA validation of C2OBA.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the mechanism of action for a novel compound like this compound requires a multi-faceted, evidence-based approach. By systematically progressing from in vitro target identification to cellular engagement and downstream functional consequences, researchers can build a robust and compelling narrative. This guide demonstrates a logical workflow, comparing and contrasting key experimental techniques to provide a clear rationale for each step. This self-validating system of experiments is essential for establishing the scientific integrity and therapeutic potential of any new chemical entity.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and Mass Spectrometry Data for Keto Acid Analysis
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, the accurate quantification of keto acids is paramount. These molecules, central to numerous metabolic pathways, serve as critical biomarkers for diagnosing and understanding various physiological and pathological states.[1][2] The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
This guide provides an in-depth, objective comparison of these methodologies, grounded in scientific principles and supported by experimental data. As a senior application scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions for your specific research needs. This document is designed to be a self-validating system, where the trustworthiness of the data is intrinsically linked to the robustness of the described methods.
The Fundamental Challenge: Detecting the "Invisible"
Keto acids, by their chemical nature, lack strong chromophores, making their direct detection by UV spectrophotometry challenging. This inherent property necessitates a chemical modification step, known as derivatization, to render them "visible" to the detector.[2][3] This is a critical decision point in analytical method development, as the choice of derivatization agent directly impacts sensitivity, selectivity, and the overall success of the analysis.
In contrast, mass spectrometry detects molecules based on their mass-to-charge ratio (m/z), offering inherent selectivity that often bypasses the need for derivatization.[4][5] However, derivatization can still be employed in LC-MS to improve chromatographic separation and ionization efficiency.[1][6][7]
Overall Workflow: A Cross-Validation Strategy
A robust analytical strategy involves leveraging the strengths of both HPLC and LC-MS to ensure data accuracy and reliability. The following workflow illustrates a comprehensive approach to cross-validating keto acid measurements.
Caption: Overall workflow for cross-validation of HPLC and MS data.
Deep Dive: HPLC with UV/Fluorescence Detection
Principle: This technique relies on the separation of analytes by HPLC followed by detection using a UV or fluorescence detector. As mentioned, for keto acids, a pre-column derivatization step is essential. Common derivatizing agents include:
-
o-phenylenediamine (OPD): Reacts with α-keto acids to form highly fluorescent quinoxalinone derivatives, enabling sensitive detection.[8][9][10]
-
1,2-diamino-4,5-methylenedioxybenzene (DMB): Another effective reagent for forming fluorescent derivatives.[3][11]
-
2,4-dinitrophenylhydrazine (DNPH): Forms hydrazones that can be detected by UV absorbance.
Expertise in Action: The choice of derivatization agent is a critical experimental decision. For instance, OPD and DMB offer superior sensitivity due to the fluorescent nature of their derivatives, making them ideal for trace-level analysis in biological matrices.[3][9] However, the derivatization reaction conditions (pH, temperature, and time) must be meticulously optimized to ensure complete and reproducible derivatization.[2]
Experimental Protocol: HPLC-Fluorescence Method
This protocol provides a detailed methodology for the analysis of α-keto acids using OPD derivatization followed by HPLC with fluorescence detection.
1. Sample Preparation and Derivatization:
-
To 100 µL of deproteinized sample (e.g., plasma supernatant after perchloric acid precipitation), add 200 µL of 12.5 mM OPD in 2 M HCl.[10]
-
Incubate the mixture at 80°C for 30 minutes to facilitate the derivatization reaction.[10]
-
Cool the reaction mixture on ice and neutralize with NaOH.
-
Extract the fluorescent derivatives with a suitable organic solvent like ethyl acetate.[8]
-
Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.[8]
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation at ~350 nm and emission at ~420 nm (wavelengths may vary depending on the specific keto acid derivative).
Deep Dive: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of a mass spectrometer. For keto acids, LC-MS can often be performed without derivatization, simplifying sample preparation.[5] However, derivatization can still be beneficial for improving chromatographic peak shape and ionization efficiency.[1][6][12]
Expertise in Action: The choice of ionization source and acquisition mode are key to a successful LC-MS analysis. Electrospray ionization (ESI) is commonly used for keto acids. Operating in negative ion mode is often preferred as carboxylic acids readily deprotonate to form [M-H]⁻ ions. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard.[1][6][8] In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, significantly reducing background noise and improving the limit of detection.[8]
Experimental Protocol: LC-MS/MS Method
This protocol outlines a method for the direct analysis of keto acids without derivatization.
1. Sample Preparation:
-
Perform protein precipitation on the biological sample using a cold organic solvent (e.g., methanol or acetonitrile).[5]
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with the initial mobile phase before injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: A C18 or a mixed-mode column suitable for polar analytes.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium acetate to improve peak shape and ionization.[5][13]
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ESI mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each target keto acid. Specific precursor-to-product ion transitions need to be optimized for each analyte.
Performance Comparison: A Quantitative Look
To provide an objective comparison, the following table summarizes typical performance characteristics of HPLC-Fluorescence and LC-MS/MS for the analysis of key keto acids. These values are based on published literature and represent what a well-optimized method can achieve.
| Parameter | HPLC-Fluorescence | LC-MS/MS |
| Linearity (r²) | > 0.99[10] | > 0.997[1] |
| Limit of Detection (LOD) | 1.3 - 5.4 nM[3][11] | 0.01 - 0.25 µM[1] |
| Limit of Quantitation (LOQ) | 4.2 - 18 nM[3][11] | 15 nM (0.06 nmol/g)[8] |
| Precision (%RSD) | < 6% (intra-day), < 11% (inter-day)[9] | 1.1 - 4.7%[1] |
| Accuracy (% Recovery) | Typically 90-110% | 96 - 109%[1] |
| Specificity | Good, but susceptible to co-eluting fluorescent interferences.[14] | Excellent, due to mass-based detection and MS/MS.[14][15][16] |
| Throughput | Lower, due to longer run times and more complex sample preparation.[9] | Higher, with shorter run times often under 10 minutes.[5][8] |
| Cost & Complexity | Lower initial cost, simpler operation.[17] | Higher initial cost, more complex operation and data analysis.[17] |
Making the Right Choice: A Decision Framework
The selection between HPLC and LC-MS is not a matter of one being universally "better," but rather which is more "fit-for-purpose." The following decision tree can guide your choice based on your experimental goals.
Caption: Decision tree for selecting between HPLC and LC-MS.
Trustworthiness Through Validation
Regardless of the chosen technique, method validation is non-negotiable for ensuring the reliability of your data.[18] This process, as outlined by regulatory bodies like the FDA, involves rigorously assessing various parameters to demonstrate that the method is suitable for its intended purpose.[19][20][21][22] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[14][15][16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][10]
-
Accuracy: The closeness of the test results to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][8][11]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.[7]
Conclusion: An Integrated Approach for Unimpeachable Data
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Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). J-Stage. [Link]
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Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). J-Stage. [Link]
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LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. (2023). The Capital Region of Denmark's Research Portal. [Link]
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FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". (2018). ASCPT. [Link]
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Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (2014). PMC - NIH. [Link]
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Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. [Link]
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Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (2013). ACS Publications. [Link]
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Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. (2000). PubMed. [Link]
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Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. (2018). J-Stage. [Link]
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A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. (2012). Taylor & Francis Online. [Link]
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Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). MDPI. [Link]
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Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (2016). ResearchGate. [Link]
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Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing. [Link]
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Intracellular alpha-keto acid quantification by fluorescence-HPLC. (2009). PubMed. [Link]
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HPLC Methods for analysis of Ketoglutaric acid. (N.d.). HELIX Chromatography. [Link]
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Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. (2024). PMC - NIH. [Link]
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COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. (2010). Farmacia Journal. [Link]
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A Comparative Guide to the Efficacy of (4-carboxy-2-oxobutyl)azanium chloride and its Amino Acid Precursor, L-Threonine
Introduction
In the intricate landscape of cellular metabolism, the interconversion of amino acids and their derivatives is a cornerstone of biological regulation. This guide provides a detailed comparison between the essential amino acid L-Threonine and its metabolic derivative, (4-carboxy-2-oxobutyl)azanium chloride, more commonly known as 4-amino-3-oxobutanoic acid hydrochloride. L-Threonine is a fundamental building block for protein synthesis and is involved in numerous physiological processes, including lipid metabolism and immune function.[1][2] In contrast, 4-amino-3-oxobutanoic acid is a transient intermediate in a specific catabolic pathway of L-Threonine.[1][3]
The central objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the distinct and overlapping efficacies of these two molecules. We will delve into their physicochemical properties, explore their biochemical context, and propose a rigorous experimental framework to directly compare their effects in a cellular model. This guide moves beyond a simple cataloging of facts to explain the causality behind experimental choices, empowering researchers to make informed decisions about which of these compounds is best suited for their specific scientific inquiries.
Physicochemical Properties: A Foundation for Experimental Design
The selection of a compound for in vitro or in vivo studies begins with a thorough understanding of its fundamental chemical and physical properties. These characteristics influence everything from the preparation of stock solutions to the compound's stability in experimental conditions and its ability to traverse cellular membranes.
| Property | L-Threonine | This compound (4-amino-3-oxobutanoic acid HCl) |
| Molecular Formula | C₄H₉NO₃[4] | C₄H₈ClNO₃ |
| Molecular Weight | 119.12 g/mol [4] | 153.56 g/mol (for HCl salt); 117.10 g/mol (for free base)[5] |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanoic acid[4] | 4-amino-3-oxobutanoic acid hydrochloride |
| Appearance | White crystalline powder[2] | Assumed to be a solid, based on related structures. |
| Solubility in Water | Soluble | Expected to be highly soluble due to its polar and ionic nature. |
| Stability | Stable | Known to be unstable, spontaneously decomposing to aminoacetone.[6] |
The most striking difference lies in the stability of the two compounds. L-Threonine is a stable amino acid, whereas 4-amino-3-oxobutanoic acid is a reactive β-keto acid prone to degradation. This instability is a critical experimental consideration, necessitating careful handling, fresh preparation of solutions, and potentially the use of analytical methods to confirm its concentration and integrity throughout an experiment.
Biochemical Context and Rationale for Comparison
L-Threonine is catabolized in mammals through several pathways. The primary route in humans is via threonine dehydratase, which converts threonine to α-ketobutyrate.[3] A secondary pathway, the threonine dehydrogenase pathway, is more prominent in other organisms but has minor functionality in humans.[3] This pathway is central to our comparison as it directly links our two molecules of interest.
The conversion occurs in two enzymatic steps:
-
L-Threonine Dehydrogenase: Oxidizes L-Threonine to 2-amino-3-ketobutyrate.
-
2-amino-3-ketobutyrate CoA lyase (also known as Glycine C-acetyltransferase): Cleaves 2-amino-3-ketobutyrate in the presence of Coenzyme A to yield glycine and acetyl-CoA .[1][7]
The compound of interest, 4-amino-3-oxobutanoic acid, is structurally isomeric to 2-amino-3-ketobutyrate. While the direct metabolic link from threonine is to 2-amino-3-ketobutyrate, the similar carbon skeleton and functional groups suggest that studying the effects of its isomer can provide insights into related metabolic processes. For the purpose of this guide, we will proceed with the comparison as requested, keeping in mind this nuanced biochemistry.
The rationale for comparing L-Threonine with its downstream metabolite is to investigate the effects of bypassing the initial, often rate-limiting, enzymatic step (L-Threonine dehydrogenase). By directly administering 4-amino-3-oxobutanoic acid, a researcher can, in principle, saturate the subsequent enzymatic steps and study their regulation and downstream consequences more directly.
Caption: Metabolic pathway from L-Threonine to Glycine and Acetyl-CoA.
A Proposed Experimental Framework for Efficacy Comparison
To objectively compare the efficacy of L-Threonine and 4-amino-3-oxobutanoic acid, we propose a series of experiments in a relevant cell line, such as the IEC-18 intestinal epithelial cells, which have been used to study threonine's cytoprotective effects.[8][9]
Hypothesis: Direct administration of 4-amino-3-oxobutanoic acid will lead to a more rapid and potent increase in downstream metabolic products (e.g., glycine) and associated cellular effects compared to equimolar concentrations of L-Threonine, due to bypassing the threonine dehydrogenase step.
Experimental Arms:
-
Vehicle Control (e.g., sterile PBS or media)
-
L-Threonine (e.g., 10 mM)
-
4-amino-3-oxobutanoic acid hydrochloride (e.g., 10 mM)
Key Readouts:
-
Metabolite Levels: Quantification of intracellular and extracellular levels of L-Threonine, glycine, and other related amino acids.
-
Enzyme Activity: Measurement of the activity of Glycine C-acetyltransferase (GCAT).
-
Cellular Phenotype: Assessment of a relevant cellular response, such as proliferation or protection against a stressor. L-Threonine has been shown to protect intestinal cells from heat stress.[9]
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A Comparative Guide to the Synthesis of α-Keto Acids for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, α-keto acids stand out as pivotal intermediates and bioactive molecules. Their unique structural motif, featuring adjacent keto and carboxylic acid functionalities, imparts a versatile reactivity profile that is leveraged in the synthesis of a wide array of pharmaceuticals, including antiviral and anticancer agents.[1] This guide provides a side-by-side comparison of prominent synthetic routes to α-keto acids, offering insights into their mechanisms, practical applications, and relative merits. The information presented herein is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Oxidation of α-Hydroxy Acids: A Green and Chemoselective Approach
The oxidation of readily available α-hydroxy acids represents a straightforward and often green pathway to α-keto acids. Among the various methods, the use of nitroxyl radicals, such as 2-azaadamantane N-oxyl (AZADO), has emerged as a highly efficient and chemoselective strategy.[1][2]
Mechanism of AZADO-Catalyzed Aerobic Oxidation
This catalytic system utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign choice. The reaction is initiated by the oxidation of the AZADO precursor to the active oxoammonium ion by a co-catalyst system. The oxoammonium ion then selectively oxidizes the hydroxyl group of the α-hydroxy acid to a ketone, regenerating the nitroxyl radical and completing the catalytic cycle. The choice of a mild co-oxidant is crucial to prevent the degradation of the often-labile α-keto acid products.[3]
Experimental Protocol: AZADO-Catalyzed Aerobic Oxidation of an α-Hydroxy Acid
-
Materials: α-Hydroxy acid substrate, 2-azaadamantane N-oxyl (AZADO), Sodium nitrite (NaNO₂), Acetonitrile (MeCN), Molecular oxygen (O₂ balloon), Saturated aqueous sodium bicarbonate (NaHCO₃), Diethyl ether, Hydrochloric acid (1 M).
-
Procedure:
-
To a solution of the α-hydroxy acid in acetonitrile, add AZADO (typically 1-5 mol%) and sodium nitrite (typically 10-20 mol%).
-
Replace the atmosphere in the reaction flask with molecular oxygen using a balloon.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-keto acid.
-
Purify the product by chromatography or recrystallization as needed.
-
Performance and Considerations
The AZADO-catalyzed oxidation is lauded for its high chemoselectivity, tolerating a wide range of functional groups. Yields are generally high, and the purification of the highly polar α-keto acid products is often simplified due to the minimal formation of byproducts.[3]
Hydrolysis of Acyl Cyanides: A Classic and Reliable Route
The hydrolysis of acyl cyanides is a long-established and dependable method for the synthesis of α-keto acids. This approach is particularly useful for the preparation of aromatic α-keto acids.[1]
Reaction Mechanism
The reaction proceeds via the acid-catalyzed hydrolysis of the nitrile group of the acyl cyanide. The nitrile is first protonated, making it more susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid, yielding the α-keto acid.
Experimental Protocol: Hydrolysis of Benzoyl Cyanide to Phenylglyoxylic Acid
-
Materials: Benzoyl cyanide, Concentrated hydrochloric acid, Water, Chloroform, Anhydrous sodium sulfate.
-
Procedure:
-
Stir benzoyl cyanide with concentrated hydrochloric acid at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 18 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting phenylglyoxylic acid by vacuum distillation or recrystallization.
-
Performance and Considerations
While reliable, the hydrolysis of acyl cyanides can require harsh reaction conditions, such as concentrated acids and prolonged reaction times. The yields can be moderate to good, but the substrate scope may be limited by the availability of the corresponding acyl cyanides.[1] The kinetics of the hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring.[4]
Kornblum Oxidation: From α-Halo Ketones to α-Keto Acids
The Kornblum oxidation provides a method for the synthesis of α-keto acids from α-halo ketones.[5] This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant.
Reaction Mechanism
The reaction begins with the nucleophilic displacement of the halide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. In the presence of a base, such as triethylamine, an elimination reaction occurs, leading to the formation of the α-keto acid, dimethyl sulfide, and the protonated base.[5]
Experimental Protocol: Kornblum Oxidation of an α-Bromo Ketone
-
Materials: α-Bromo ketone, Dimethyl sulfoxide (DMSO), Triethylamine (or another suitable base), Inert solvent (e.g., acetonitrile), Water, Diethyl ether.
-
Procedure:
-
Dissolve the α-bromo ketone in a mixture of DMSO and an inert solvent.
-
Add a suitable base, such as triethylamine.
-
Heat the reaction mixture to a specified temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
-
Performance and Considerations
The Kornblum oxidation is a useful method, particularly for substrates that are readily available as α-halo ketones. However, the reaction can sometimes be limited to activated substrates, and the use of DMSO at elevated temperatures can lead to side reactions.[5]
Catalytic Oxidation of Alkynes: A Modern Approach
The direct oxidation of terminal alkynes offers a modern and atom-economical route to α-keto acids and their derivatives. Gold-catalyzed methods have shown particular promise in this area.[6][7]
Reaction Mechanism
Gold(I) catalysts activate the alkyne towards nucleophilic attack. In the presence of an oxidant, such as a pyridine N-oxide, an α-oxo gold carbene intermediate is formed. This reactive intermediate can then be trapped by water to yield the α-keto acid. The choice of ligand on the gold catalyst can be crucial for achieving high efficiency and selectivity.[8][9][10]
Experimental Protocol: Gold-Catalyzed Oxidation of a Terminal Alkyne
-
Materials: Terminal alkyne, Gold(I) catalyst (e.g., IPrAuNTf₂), Oxidant (e.g., 8-isopropylquinoline N-oxide), Solvent (e.g., dichloroethane), Water.
-
Procedure:
-
To a solution of the terminal alkyne in the solvent, add the gold(I) catalyst and the oxidant.
-
Add a controlled amount of water to the reaction mixture.
-
Stir the reaction at a specified temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Performance and Considerations
Gold-catalyzed alkyne oxidation is a powerful method that often proceeds under mild conditions with good functional group tolerance.[6][7] The regioselectivity of the oxidation of internal alkynes can be a challenge, but methods have been developed to address this.[9]
Enzymatic Synthesis: The Biocatalytic Alternative
Enzymatic methods provide a green and highly selective route to α-keto acids, typically starting from amino acids. L-amino acid deaminases (LAADs) are a class of enzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids.[11][12][13]
Reaction Mechanism
LAADs are flavoenzymes that utilize flavin adenine dinucleotide (FAD) as a cofactor. The enzyme catalyzes the stereospecific oxidation of the α-amino group of an L-amino acid to an imino acid, which then spontaneously hydrolyzes to the α-keto acid and ammonia.[13]
Experimental Protocol: Enzymatic Synthesis of Phenylpyruvic Acid from L-Phenylalanine
-
Materials: L-Phenylalanine, Recombinant E. coli cells expressing L-amino acid deaminase, Buffer solution (e.g., Tris-HCl, pH 8.0), Centrifuge, Spectrophotometer.
-
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in the buffer solution.
-
Add L-phenylalanine to the cell suspension to the desired concentration.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with shaking.
-
Monitor the production of phenylpyruvic acid over time using a spectrophotometric assay or HPLC.
-
After the desired conversion is reached, terminate the reaction by centrifuging to remove the cells.
-
The supernatant containing the phenylpyruvic acid can be used for further purification if necessary.
-
Performance and Considerations
Enzymatic synthesis offers exceptional stereospecificity and operates under mild, aqueous conditions.[11] The substrate specificity of the enzyme can be a limitation, but protein engineering techniques are being used to broaden the substrate scope of LAADs.[13] The scalability of enzymatic processes is an active area of research, with whole-cell biocatalyst systems showing promise for industrial applications.[14]
Side-by-Side Comparison of α-Keto Acid Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Oxidation of α-Hydroxy Acids | α-Hydroxy Acids | AZADO, O₂, NaNO₂ | Room temperature, atmospheric pressure | High[3] | Green, high chemoselectivity, mild conditions, easy purification[3] | Catalyst can be expensive. |
| Hydrolysis of Acyl Cyanides | Acyl Cyanides | Concentrated acid (e.g., HCl) | Elevated temperatures, long reaction times | Moderate to Good[1] | Reliable, well-established method[1] | Harsh conditions, limited substrate scope, potential for side reactions.[1][4] |
| Kornblum Oxidation | α-Halo Ketones | DMSO, Base (e.g., triethylamine) | Elevated temperatures | Variable | Utilizes readily available starting materials. | Can be limited to activated substrates, potential for side reactions with DMSO.[5] |
| Catalytic Oxidation of Alkynes | Terminal Alkynes | Gold(I) catalyst, Oxidant (e.g., N-oxide) | Mild temperatures | Good to Excellent[6][7] | Atom-economical, good functional group tolerance, mild conditions.[6][7] | Catalyst can be expensive, regioselectivity can be an issue for internal alkynes.[9] |
| Enzymatic Synthesis | Amino Acids | L-amino acid deaminase (enzyme) | Aqueous buffer, mild temperatures (e.g., 37°C) | High conversion rates[11] | Highly stereospecific, environmentally friendly, mild conditions.[11][12] | Substrate specificity can be limited, enzyme production and purification can be costly.[13] |
Logical Flow of Method Selection
The choice of a synthetic route for a particular α-keto acid will depend on several factors, including the desired scale, the availability of starting materials, the required purity, and the tolerance of functional groups in the target molecule.
Caption: Decision-making workflow for selecting an appropriate α-keto acid synthesis route.
Conclusion
The synthesis of α-keto acids is a rich and evolving field, with a variety of methods available to the modern chemist. This guide has provided a comparative overview of several key synthetic strategies, from classic organic reactions to modern catalytic and biocatalytic approaches. By understanding the underlying mechanisms, advantages, and limitations of each route, researchers can select the most appropriate method for their specific needs, thereby accelerating the discovery and development of new therapeutics and other valuable chemical entities.
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- Rational Guidelines for the Two‐Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of the Enzymatic Synthesis of Poly(glycerolazel
- Biosynthesis of α-keto acids and resolution of chiral amino acids by l-amino acid deaminases
- One-step synthesis of alpha-keto acids from racemic amino acids by a versatile immobilized multienzyme cell-free system.
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- A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxid
- Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxid
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- Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Royal Society of Chemistry.
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- (PDF) Synthesis and properties of the α-keto acids.
- SCHEME 1.6 Preparation of benzoyl cyanide and subsequent hydrolysis to...
- Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes.
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A Senior Application Scientist's Guide to the Statistical Analysis of Experimental Data for (4-carboxy-2-oxobutyl)azanium chloride
Introduction
(4-carboxy-2-oxobutyl)azanium chloride is a small organic molecule containing a quaternary ammonium salt, a carboxylic acid, and a ketone functional group[1]. The inherent chemical properties of such molecules—high polarity, potential for instability, and poor chromophores—present significant analytical challenges. For researchers in drug development and related scientific fields, obtaining accurate and precise experimental data is paramount. This guide provides a comparative analysis of key analytical techniques for the characterization and quantification of this compound and similar keto acid compounds.
The focus extends beyond mere protocol recitation to a critical evaluation of the statistical methodologies underpinning data validation and interpretation. We will explore the causality behind experimental choices, ensuring that each analytical approach is presented as a self-validating system. This guide is intended for scientists who require robust and statistically sound data to drive their research forward.
Comparative Analysis of Core Analytical Methodologies
The selection of an appropriate analytical technique is contingent upon the research question. Are you determining the absolute purity of a newly synthesized batch, or are you quantifying trace levels in a complex biological matrix? Each scenario necessitates a different approach to both data acquisition and statistical analysis. We will compare three orthogonal and powerful techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with derivatization and UV/Fluorescence detection (HPLC-UV/FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR stands as a primary analytical method for determining the purity of organic molecules. Its key advantage is that it is a "relative primary method," meaning it can provide a highly accurate purity value without the need for an identical reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Expertise & Experience: The Rationale for qNMR in Purity Assessment
Unlike chromatographic techniques that rely on the comparison of a response to a reference material, qNMR provides a direct measure of the analyte's molar concentration relative to a certified internal standard of known purity. This makes it an invaluable tool for characterizing new chemical entities like this compound, where a certified reference standard may not exist. The technique is also "blind" to non-proton-containing impurities, such as inorganic salts, which can be a significant advantage.[2]
Experimental Protocol: 1H-qNMR for Absolute Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D2O, DMSO-d6) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H-NMR spectrum. It is crucial to use parameters that ensure full relaxation of all relevant protons. This typically involves a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Statistical Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Repeat the measurement at least three times to determine the mean purity and the standard deviation. The precision of the method, often expressed as the relative standard deviation (RSD), should be less than 2%.[3]
-
Trustworthiness: A Self-Validating System
The trustworthiness of the qNMR result is ensured by the use of a certified internal standard, the validation of signal resolution, and the confirmation of complete proton relaxation. The orthogonality of qNMR to chromatographic methods provides a robust cross-validation of purity values.[2]
HPLC with Derivatization for Quantification
For routine quantification, especially in quality control settings, HPLC with UV or fluorescence detection is a workhorse technique. However, molecules like this compound lack a strong chromophore, necessitating a chemical derivatization step to render them detectable. Alpha-keto acids are commonly derivatized to enhance their detectability.[4]
Expertise & Experience: Choosing the Right Derivatization Agent
The choice of derivatization agent is critical. For alpha-keto acids, reacting the keto group is a common strategy.
-
o-Phenylenediamine (OPDA): Reacts with α-keto acids to form highly fluorescent quinoxaline derivatives, offering excellent sensitivity for fluorescence detection.[5]
-
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent for carbonyls that yields derivatives with strong UV absorbance, suitable for UV-HPLC analysis.[5]
The selection depends on the required sensitivity and the available instrumentation. Fluorescence detection generally offers lower detection limits than UV absorbance.
Experimental Protocol: HPLC-FLD with OPDA Derivatization
-
Derivatization:
-
To 100 µL of the sample (or standard), add 100 µL of the OPDA reagent solution.
-
Heat the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to ensure complete reaction.
-
Cool the reaction mixture and inject a portion into the HPLC system.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the quinoxaline derivative.
-
-
Statistical Analysis of Chromatographic Data:
-
Calibration Curve: Prepare a series of calibration standards of known concentrations and analyze them to construct a calibration curve. Perform a linear regression analysis of the peak area versus concentration. The coefficient of determination (R²) should be > 0.99.
-
LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) to define the sensitivity of the method. These are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Precision and Accuracy: Analyze quality control (QC) samples at multiple concentration levels to assess the intra- and inter-day precision (as %RSD) and accuracy (as %recovery).
-
Trustworthiness: Validating the HPLC Method
A trustworthy HPLC method requires validation of its linearity, sensitivity, precision, and accuracy. System suitability tests (e.g., checking retention time stability and peak symmetry) should be performed before each analytical run to ensure the chromatographic system is performing correctly.
LC-MS/MS for High-Sensitivity Quantification
For the quantification of this compound in complex biological matrices (e.g., plasma, urine, cell culture media), LC-MS/MS is the gold standard. Its exceptional selectivity and sensitivity often allow for direct analysis with minimal sample cleanup and without the need for derivatization.[6][7]
Expertise & Experience: The Power of Tandem Mass Spectrometry
The selectivity of LC-MS/MS comes from the use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interferences from the matrix, leading to lower detection limits and more reliable quantification. The use of a stable isotope-labeled internal standard is best practice to correct for matrix effects and variations in instrument response.[6]
Experimental Protocol: LC-MS/MS for Quantification in a Biological Matrix
-
Sample Preparation:
-
To a small volume of the biological sample (e.g., 50 µL of plasma), add an internal standard solution.
-
Perform a protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A reverse-phase or HILIC column can be used depending on the polarity of the analyte. A fast gradient is often employed for high throughput.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode would be suitable for the "azanium" moiety.
-
MRM Transitions: Optimize the precursor and product ions for both the analyte and the internal standard.
-
-
Statistical Analysis of LC-MS/MS Data:
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A weighted linear regression (e.g., 1/x or 1/x²) is often used to account for heteroscedasticity.
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA). This includes assessing:
-
Selectivity: Absence of interfering peaks in blank matrix.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Carryover: Ensuring no residual analyte is carried over between injections.
-
Stability: Assessing the stability of the analyte in the matrix under various storage conditions.
-
-
Data Visualization and Workflow
Clear visualization of data and workflows is essential for communication and decision-making in a research environment.
Table 1: Comparison of Analytical Methodologies
| Feature | qNMR | HPLC-UV/FLD (with Derivatization) | LC-MS/MS |
| Primary Use | Absolute Purity | Routine Quantification | High-Sensitivity Quantification |
| Reference Standard | Not required for analyte | Required | Required |
| Sensitivity | Low (mg range) | Moderate (µg-ng range) | High (pg-fg range) |
| Selectivity | Moderate | Moderate to High | Very High |
| Sample Throughput | Low | High | High |
| Matrix Tolerance | High | Low to Moderate | High |
| Information Provided | Structure & Purity | Concentration | Concentration & Identity |
Diagrams
Caption: General experimental workflow from sample receipt to final report.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The statistical analysis of experimental data for a compound like this compound is intrinsically linked to the chosen analytical methodology. There is no single "best" method; rather, there is the most appropriate method for the scientific question at hand.
-
qNMR offers an unparalleled ability to determine absolute purity, providing a foundational piece of data for any new chemical entity.
-
HPLC with derivatization provides a robust and cost-effective solution for routine quantification in simpler matrices.
-
LC-MS/MS delivers the ultimate in sensitivity and selectivity, making it indispensable for bioanalysis and trace-level quantification.
For researchers and drug development professionals, a thorough understanding of the principles and statistical underpinnings of each technique is crucial for generating high-quality, reliable, and defensible data. Adherence to rigorous method validation and sound statistical practices is not merely a regulatory requirement but a cornerstone of scientific integrity.
References
- A Head-to-Head Comparison of Derivatization Agents for 3-Keto Fatty Acids - Benchchem.
- A Comparative Guide to the Inter-laboratory Measurement of Alpha-keto-beta-methylvaleric Acid - Benchchem.
- (4-carboxy-2-oxo(1,2-13C2)butyl)azanium;chloride - PubChem - NIH.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube.
- Quantifying Small Molecules by Mass Spectrometry | LCGC International.
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A Researcher's Guide to Navigating the Complexities of Synthetic α-Keto Acids for Reproducible Experiments
In the pursuit of scientific discovery, the reproducibility of experimental results stands as a cornerstone of credibility. For researchers in drug development and the broader life sciences, the quality of reagents is a critical, yet often underestimated, factor in achieving this standard. Among these reagents, synthetic α-keto acids—pivotal intermediates in a multitude of metabolic pathways—present a unique set of challenges that can significantly impact experimental outcomes. This guide provides an in-depth comparison of the factors influencing the quality and stability of synthetic α-keto acids, offering practical insights and robust protocols to enhance the reproducibility of your research.
The Synthetic Conundrum: Not All α-Keto Acids Are Created Equal
The journey of a synthetic α-keto acid from precursor molecules to your laboratory bench is fraught with potential pitfalls that can introduce variability. Understanding these synthetic routes is the first step in appreciating the potential for batch-to-batch inconsistencies and the presence of confounding impurities.
Broadly, the synthesis of α-keto acids can be categorized into two main approaches: traditional chemical synthesis and modern biotechnological (enzymatic) methods.
Chemical Synthesis: These methods are well-established and can be highly efficient for large-scale production. Common strategies include:
-
Oxidation of α-hydroxy acids: This seemingly straightforward approach can be complicated by over-oxidation and decarboxylation, leading to product degradation. The choice of oxidizing agents, which can include toxic heavy metals like selenium dioxide or potassium permanganate, is also a concern, as residual catalysts can interfere with biological assays.
-
Hydrolysis of precursor compounds: Methods involving the hydrolysis of acyl cyanides, oxime esters, or azlactones can be effective but often require harsh reaction conditions and the use of hazardous reagents. Incomplete reactions or side reactions can result in a complex mixture of impurities that are difficult to separate from the final product.
-
Friedel-Crafts acylation and Grignard reactions: These classic organic chemistry reactions are versatile but can be sensitive to reaction conditions, leading to variability in yield and purity.
Biotechnological (Enzymatic) Synthesis: Leveraging the specificity of enzymes, these methods offer a "greener" alternative to traditional chemical synthesis, often proceeding under milder conditions with fewer hazardous byproducts. L-amino acid deaminases, for example, can catalyze the conversion of amino acids to their corresponding α-keto acids. However, this approach is not without its own set of challenges:
-
Enzyme efficiency and stability: The catalytic efficiency of the enzyme can vary, and its stability under reaction conditions can impact the final yield and purity.
-
Downstream purification: Separating the desired α-keto acid from the complex biological milieu of the reaction, which includes residual substrates, co-factors, and other cellular components, can be challenging.
-
Byproduct formation: Depending on the specific enzymatic pathway, undesirable side products can be generated. For instance, some enzymatic reactions produce hydrogen peroxide as a byproduct, which can degrade the target α-keto acid.
Visualizing the Synthetic Landscape
The choice of synthetic route has a direct impact on the impurity profile of the final product. The following diagram illustrates the major pathways and highlights potential sources of variability.
Caption: Major synthetic routes for α-keto acids and their associated challenges.
The Critical Role of Quality Control: A Comparative Analysis of Analytical Techniques
Given the inherent variability in synthesis, rigorous analytical characterization is non-negotiable for ensuring the quality and purity of synthetic α-keto acids. Several techniques are available, each with its own strengths and limitations.
| Analytical Technique | Principle | Strengths | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with detection typically by UV absorbance or fluorescence after derivatization. | Widely available, robust, and reliable for quantification. | May not resolve all structurally similar impurities. Sensitivity can be limited for compounds without a strong chromophore, often requiring derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with mass analysis for identification and quantification. | High sensitivity and specificity, allowing for the identification of unknown impurities and degradation products. | More complex instrumentation and data analysis. Ion suppression effects can complicate quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Gold standard for structural elucidation and can be used for quantitative analysis (qNMR). Can detect a wide range of impurities without the need for reference standards. | Lower sensitivity compared to MS-based methods. Requires higher sample concentrations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for the analysis of volatile α-keto acids or their derivatives. | Requires derivatization to increase the volatility of the analytes. Not suitable for thermally labile compounds. |
In-House vs. Commercial Sourcing: A Cost-Benefit Analysis
The decision to synthesize α-keto acids in-house or to purchase them from a commercial supplier involves a trade-off between control, cost, and convenience.
| Factor | In-House Synthesis | Commercial Sourcing |
| Quality Control | Complete control over the synthesis and purification process. Full transparency of the impurity profile. | Reliance on the supplier's quality control data. Batch-to-batch variability can be a concern. |
| Cost | Potentially lower cost per gram for large quantities, but requires significant investment in equipment, reagents, and expertise. | Higher cost per gram, but no upfront investment in infrastructure. |
| Convenience | Time-consuming and labor-intensive. | Readily available, saving time and resources. |
| Reproducibility | Can be highly reproducible if the synthesis and purification are well-controlled. | Dependent on the supplier's manufacturing consistency and quality |
Safety Operating Guide
A-Scientist's Guide to the Proper Disposal of (4-carboxy-2-oxobutyl)azanium chloride
Executive Summary: A Proactive Approach to Safety
As researchers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of all chemical entities we create and handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-carboxy-2-oxobutyl)azanium chloride.
Hazard Assessment and Chemical Profile
To establish a safe disposal pathway, we must first understand the anticipated hazards based on the compound's structure.
| Functional Group | Inferred Hazard | Rationale and Justification |
| Quaternary Ammonium Salt | Aquatic Toxicity, Potential Skin/Eye Irritant | Quaternary ammonium compounds (QACs) are known for their biocidal properties and can be toxic to aquatic life.[1][2][3] Many QACs are also classified as skin and eye irritants or corrosives.[4][5] |
| Carboxylic Acid | Corrosivity, Acidity | The carboxyl group (-COOH) will render the compound acidic, posing a risk of corrosive damage to skin, eyes, and equipment. It will react exothermically with bases.[6] |
| Ketone | Flammability (Solvent Dependent) | While the compound itself is a salt, it is likely handled in solution. The ketone functional group is common in organic solvents, which are often flammable.[7] The overall flammability will depend on the solvent used. |
Given this profile, This compound waste must be treated as hazardous chemical waste . It should never be disposed of down the sanitary sewer.[8]
Pre-Disposal Operations: The Foundation of Safety
Proper disposal begins long before the waste container is full. Adherence to these preliminary steps is critical for maintaining a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following minimum PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6][9]
-
Body Protection: A flame-resistant lab coat.[6]
All handling of the compound and its waste, including transfers and labeling, should be performed within a certified chemical fume hood to minimize inhalation risk.[6][9]
Waste Segregation and Containerization
The principle of waste segregation is paramount to prevent dangerous reactions.
-
Designate a Specific Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats).[8][9]
-
Avoid Co-mingling: Do NOT mix this waste with other streams, especially:
-
Select the Correct Container: Use only compatible, leak-proof containers, such as those made of high-density polyethylene (HDPE).[6][10] Ensure the container has a secure, screw-top lid.
Step-by-Step Disposal Protocol
This protocol applies to the compound in solid form, in solution, and to all contaminated labware.
Step 1: Waste Generation and Collection
-
At the point of generation (i.e., in the fume hood where the work is performed), immediately place all waste materials into the designated, pre-labeled hazardous waste container.[11] This area is known as a Satellite Accumulation Area (SAA).[12][13]
Step 2: Container Management
-
Keep the waste container securely closed at all times, except when actively adding waste.[10][14]
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.[10]
Step 3: Proper Labeling
-
The container must be labeled with the words "Hazardous Waste" .[12][13]
-
The label must clearly list all chemical constituents by their full name, including solvents and their approximate percentages. For this specific waste, list "this compound".
-
Indicate the associated hazards (e.g., "Corrosive," "Aquatic Toxin").[12]
Step 4: Storage Pending Pickup
-
Store the sealed and labeled container in a designated SAA within the laboratory, away from incompatible materials.[11]
-
Ensure the storage location is under the control of laboratory personnel and within sight of where the waste is generated.[12]
Step 5: Arranging for Final Disposal
-
Once the container is full (or within the time limits set by your institution, often 12 months for an SAA), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[15]
-
EHS will transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal contractor for final treatment, which may include incineration or other specialized methods.[11][12]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound waste from generation to disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or volatile, evacuate the lab and follow your institution's emergency procedures.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[6] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area according to your lab's specific procedures for acidic and potentially toxic compounds.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Regulatory Framework
All hazardous waste generation, storage, and disposal is regulated by national and local authorities. In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][16] Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations.[11]
References
- BenchChem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- BenchChem. (n.d.). Navigating the Safe Disposal of 2-Ketoglutaric Acid-d4.
- CLP Magazine. (n.d.). Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency. (2025, April 15). Safety and Waste Management for SAM Chemistry Methods.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- BenchChem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Regulations.gov. (n.d.). Safety Data Sheet.
- Acros Organics. (2020, February 19). Safety Data Sheet.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Massachusetts Toxics Use Reduction Institute. (n.d.). Quaternary Ammonium Compounds (QACs).
- Lab Alley. (2025, January 16). Safety Data Sheet.
- Identipack. (n.d.). Safety Data Sheet.
- Environmental Health Perspectives. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
- National Pesticide Information Center, Oregon State University. (2023, February 14). Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet.
- ACS Publications. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- BenchChem. (n.d.). Navigating the Disposal of 6-Keto-PGE1: A Guide to Safe and Compliant Laboratory Practices.
- Fisher Scientific. (2023, October 19). Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
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Personal protective equipment for handling (4-carboxy-2-oxobutyl)azanium chloride
Essential Safety and Handling Guide for (4-carboxy-2-oxobutyl)azanium chloride
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on the chemical's structure, which includes a quaternary ammonium salt, a carboxylic acid, and a ketone functional group. These recommendations are derived from general safety protocols for related chemical classes. A thorough, substance-specific risk assessment conducted by qualified personnel is mandatory before any handling, storage, or disposal of this compound.
Understanding the Potential Hazards
Due to the lack of specific toxicological data, a cautious approach is necessary. The functional groups present in this compound suggest potential hazards that warrant strict adherence to safety protocols. Quaternary ammonium compounds can act as irritants or corrosive agents, while carboxylic acids can also be corrosive and cause irritation to the skin, eyes, and respiratory tract.[1][2][3] The overall molecule's properties have not been fully investigated, and unknown hazards may exist.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | To protect against splashes and aerosols that could cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may cause irritation or burns.[1][4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, with long sleeves. | To protect the skin from accidental contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used if handling procedures may generate dust or aerosols, or if irritation is experienced.[1][3] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a step-by-step guide for safe operations.
Engineering Controls and Pre-Handling Checks
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Material Check: Visually inspect the container for any signs of damage or leaks before moving it.
Step-by-Step Handling Procedure
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Transfer and Weighing: Carefully transfer the required amount of the compound within the chemical fume hood. Avoid generating dust or aerosols.
-
Container Sealing: Once the desired amount has been dispensed, securely seal the primary container.
-
Work Area Cleanup: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the designated area, avoiding cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]
Workflow for Handling this compound
Caption: Step-by-step workflow for handling this compound.
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response is critical to contain the material and prevent exposure.
Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material like sand or earth to contain the substance. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect: Place the absorbed or swept material into a suitable, labeled, and closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
Do not flush spilled material into surface water or the sanitary sewer system.[1][2]
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound should be collected in a designated, properly labeled, and sealed container.
-
Licensed Disposal: Dispose of the chemical waste through a licensed waste disposal contractor.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental protection and waste disposal regulations.[5]
Disposal Decision Tree
Caption: Decision-making process for the disposal of this compound waste.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
